Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWFJFNCDMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716764 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353498-59-5 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with a rich potential for peripheral functionalization, has made it a focal point for the development of novel therapeutics, particularly in oncology as protein kinase inhibitors.[2][3][4] The inherent versatility of this scaffold allows for meticulous tuning of its electronic and steric properties, thereby enabling the optimization of pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis of a key derivative, ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, offering both the theoretical underpinnings and practical, field-proven protocols for its efficient construction.
Retrosynthetic Analysis and Core Synthetic Strategy
The primary and most robust strategy for the construction of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[1][2] This approach offers a high degree of convergence and allows for the introduction of diverse substituents onto the final heterocyclic system.
Our target molecule, this compound, can be retrosynthetically disconnected at the pyrimidine ring, revealing two key synthons: a 3-aminopyrazole and a three-carbon electrophilic unit that will ultimately form the C2, C3, and C7 positions of the pyrimidine ring.
Logical Relationship: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
The judicious choice of the 1,3-bielectrophile is paramount to achieving the desired substitution pattern. For the synthesis of an ethyl 2-carboxylate derivative, a suitable reaction partner is an enaminone derived from an ethyl ketoester, specifically ethyl 3-(dimethylamino)acrylate.
Reaction Mechanism: A Stepwise Annulation Cascade
The formation of the pyrazolo[1,5-a]pyrimidine ring from 3-aminopyrazole and ethyl 3-(dimethylamino)acrylate proceeds through a well-established reaction cascade involving nucleophilic attack, elimination, and intramolecular cyclization. The reaction is typically catalyzed by an acid, such as acetic acid, which facilitates the key steps.
The proposed mechanism is as follows:
-
Michael Addition: The exocyclic amino group of 3-aminopyrazole acts as a nucleophile and attacks the β-carbon of the enaminone, ethyl 3-(dimethylamino)acrylate. This is a classic Michael-type addition.
-
Elimination of Dimethylamine: The resulting intermediate undergoes elimination of dimethylamine to form a more stable enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring (N1) then performs a nucleophilic attack on the ester carbonyl carbon.
-
Aromatization: Subsequent elimination of ethanol from the tetrahedral intermediate leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Reaction Mechanism: Pyrazolo[1,5-a]pyrimidine Formation
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Laboratory Procedure
This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Amino-1H-pyrazole | 83.09 | ≥97% | Sigma-Aldrich |
| Ethyl 3-(dimethylamino)acrylate | 143.18 | ≥98% | Combi-Blocks |
| Glacial Acetic Acid | 60.05 | ACS Grade | Fisher Scientific |
| Ethanol | 46.07 | Anhydrous | J.T.Baker |
| Diethyl Ether | 74.12 | Anhydrous | EMD Millipore |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1H-pyrazole (1.0 g, 12.0 mmol) and anhydrous ethanol (30 mL).
-
Reagent Addition: While stirring, add ethyl 3-(dimethylamino)acrylate (1.89 g, 13.2 mmol, 1.1 eq) followed by glacial acetic acid (1.4 mL, 24.0 mmol, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product are collected and combined.
-
Isolation and Characterization: The solvent from the combined fractions is removed under reduced pressure to yield this compound as a solid. The product should be dried under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
| Appearance | Off-white to pale yellow solid |
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checkpoints to ensure the integrity of the synthesis:
-
TLC Monitoring: Continuous monitoring of the reaction progress by TLC provides real-time feedback on the consumption of starting materials and the formation of the product, allowing for precise control over the reaction time.
-
Chromatographic Purification: The use of gradient flash column chromatography is a robust method for separating the desired product from any unreacted starting materials, by-products, and impurities, ensuring a high degree of purity.
-
Spectroscopic Characterization: The final product is unequivocally identified and its purity confirmed through a suite of spectroscopic techniques (NMR and MS). The data obtained should be consistent with the expected structure of this compound.
Conclusion and Future Directions
The synthesis of this compound is a well-established and efficient process that relies on the fundamental principles of heterocyclic chemistry. The cyclocondensation of 3-aminopyrazole with ethyl 3-(dimethylamino)acrylate provides a reliable and scalable route to this valuable building block. The ester functionality at the 2-position serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, thus opening avenues for the creation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and materials science applications. Further research could focus on the development of one-pot or flow chemistry-based approaches to enhance the efficiency and sustainability of this synthesis.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link][1]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link][3]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link][5]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link][4]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. RSC Publishing. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core chemical properties, synthetic routes, reactivity, and its role as a privileged scaffold in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.
The pyrazolo[1,5-a]pyrimidine system is a fused aromatic heterocycle, comprising a pyrazole ring fused to a pyrimidine ring.[1][2] This rigid, planar framework has emerged as a "privileged scaffold" in drug discovery. Its structural versatility allows for precise modification at multiple positions, which can significantly influence its electronic properties, lipophilicity, and interactions with biological targets.[1] this compound is a key derivative, serving both as a crucial synthetic intermediate and a foundational structure for generating libraries of pharmacologically active compounds. Its derivatives have shown potent activity as inhibitors of various protein kinases, making them highly valuable in the pursuit of targeted therapies for diseases like cancer and inflammatory disorders.[1][3][4]
Core Chemical and Physical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in leveraging its potential.
Chemical Structure
The structure consists of the fused pyrazolo[1,5-a]pyrimidine core with an ethyl carboxylate group at the C2 position.
Caption: Structure of this compound.
Physicochemical Data Summary
The following table summarizes key quantitative data for the title compound.
| Property | Value | Source |
| CAS Number | 1353498-59-5 | [5][6] |
| Molecular Formula | C₉H₉N₃O₂ | [6] |
| Molecular Weight | 191.19 g/mol | [6] |
| Appearance | White to Yellow Solid | [7] |
| Purity | Typically ≥96-98% | [6][7] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [7] |
| SMILES | CCOC(=O)C1=NN2C=CC=NC2=C1 | [6] |
| InChI Key | DZPAOAZDQHZRGG-UHFFFAOYSA-N | [8] |
Spectroscopic Data Interpretation
While specific spectra depend on experimental conditions, typical analytical data are as follows:
-
¹H NMR: The proton NMR spectrum is characteristic. Protons on the pyrimidine and pyrazole rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl ester group will present as a quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm.[9][10]
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester (δ ~160-165 ppm), aromatic carbons of the fused ring system, and the two carbons of the ethyl group (CH₂ ~60 ppm, CH₃ ~14 ppm).[9][10]
-
Mass Spectrometry (MS): In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M]+ or [M+H]+ is expected at m/z 191 or 192, respectively. Fragmentation patterns may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.[11]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch from the ester at approximately 1700-1730 cm⁻¹ and C=N/C=C stretching vibrations from the aromatic rings in the 1500-1650 cm⁻¹ region.
Synthesis Strategies: Building the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through cyclocondensation reactions.[1] The primary and most versatile method involves the reaction of a 3-amino-1H-pyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[1]
The rationale for this approach lies in the nucleophilicity of the aminopyrazole. The endocyclic nitrogen and the exocyclic amino group act as nucleophiles, attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl partner to form the six-membered pyrimidine ring in a regioselective manner.
Representative Synthetic Workflow
A common route to substituted pyrazolo[1,5-a]pyrimidines, which can be adapted for the title compound, is the [3+3] cyclocondensation. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be reacted with malonaldehyde derivatives.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
A specific example involves the synthesis of a di-bromo precursor, which highlights the scaffold's capacity for further functionalization. The reaction of ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate with 2-bromomalonaldehyde in a mixture of ethanol and acetic acid at 90°C yields ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate.[9] This precursor is then ready for selective derivatization.
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the distinct reactivity of its two main components: the ester group and the heterocyclic core.
Reactions at the Ester Group
The ethyl carboxylate at the C2 position is a versatile handle for introducing new functional groups.
-
Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) or acid (e.g., HCl) readily converts the ester into the corresponding pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.[8][12] This carboxylic acid can then participate in further reactions, such as amide couplings or decarboxylation under harsh conditions.[12]
-
Amidation: The ester can be converted directly to an amide by heating with an appropriate amine, often requiring a catalyst. Alternatively, the carboxylic acid (from hydrolysis) can be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a wide array of amides.
-
Reduction: Strong reducing agents like sodium borohydride in the presence of a Lewis acid (e.g., CaCl₂) or lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, (pyrazolo[1,5-a]pyrimidin-2-yl)methanol.[13] This alcohol can be further oxidized to an aldehyde, which is a key intermediate for reductive amination reactions.[13]
Reactions on the Heterocyclic Core
The pyrazolo[1,5-a]pyrimidine ring system can be functionalized through various methods, particularly when activated with leaving groups like halogens. Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for this purpose.[1][3] Starting from a di-halogenated scaffold (e.g., 2,6-dibromopyrazolo[1,5-a]pyrimidine), chemists can achieve site-selective functionalization.
-
Sonogashira Coupling: The bromine at the C6-position can be selectively coupled with terminal alkynes under palladium and copper catalysis.[9] The C2-position is generally less reactive under these specific conditions, allowing for a stepwise approach.
-
Suzuki-Miyaura Coupling: After functionalizing the C6 position, the remaining bromine at C2 can be reacted with boronic acids or esters to introduce aryl or heteroaryl groups.[9]
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based nucleophiles (amines) at the C2 position, providing access to amino-substituted derivatives.[9]
This stepwise, site-selective approach enables the creation of complex, three-dimensional molecules with precisely positioned functional groups, which is critical for optimizing interactions with a biological target.[9]
Caption: Key reactivity and derivatization pathways.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors.[1][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[3][14]
Mechanism of Action as Kinase Inhibitors
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[1][3] They are designed to fit into the ATP-binding pocket of a target kinase. The fused heterocyclic system often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[14] Substituents at various positions on the scaffold then extend into other regions of the binding site, providing both potency and selectivity for the target kinase.
Caption: Role as an ATP-competitive kinase inhibitor.
Therapeutic Targets and Indications
Derivatives of this scaffold have been developed to target a wide array of kinases, demonstrating its broad therapeutic potential.
-
Oncology: Targets include EGFR, B-Raf, MEK, CDKs, and PI3Kδ, which are implicated in non-small cell lung cancer, melanoma, and various hematological malignancies.[1][3][13]
-
Inflammatory and Autoimmune Diseases: Inhibition of kinases like PI3Kδ is a strategy for treating asthma and chronic obstructive pulmonary disease (COPD).[15]
-
Other Indications: The scaffold has been explored for anti-viral, anti-diabetic, antimicrobial, and anti-Alzheimer's agents.[16][17]
Key Experimental Protocol: Ester Hydrolysis
To ensure trustworthiness and practical utility, a self-validating protocol for a fundamental transformation is provided below. This procedure details the conversion of the ethyl ester to its corresponding carboxylic acid, a common first step in derivatization.
Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 1.5-2.0 eq) to the suspension. The use of an excess of base ensures complete saponification of the ester.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot (ester) and the appearance of a more polar spot (carboxylic acid salt). The reaction is typically complete within 2-4 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 using a dilute aqueous acid solution (e.g., 1M HCl). This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and Melting Point analysis. The disappearance of the ethyl signals in the NMR spectrum is a key indicator of a successful reaction.
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic compound; it is a validated and highly versatile platform for modern drug discovery. Its robust synthesis, predictable reactivity at both the ester and the core, and the proven success of its derivatives as potent kinase inhibitors underscore its importance. Future research will undoubtedly continue to leverage this scaffold's potential. Efforts will focus on developing more efficient and greener synthetic methodologies, exploring novel derivatization at different positions to fine-tune selectivity, and applying this privileged structure to new and challenging biological targets beyond protein kinases. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core promises to yield the next generation of targeted therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Supporting Information for a research article. The Royal Society of Chemistry.
- Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxyl
- ethyl pyrazolo[1,5-a]pyrimidine-3-carboxyl
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxyl
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and comput
- 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. PubMed Central (PMC).
- Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 1,7-dihydro-7-oxo-, ethyl ester product page. ChemicalBook.
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl
- SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent.
- Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxyl
- Ethyl pyrazolo[1,5-a]pyriMidine-2-carboxyl
- Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxyl
- Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxyl
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides.
- PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
- pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-nitro-, ethyl ester FTIR Spectrum. SpectraBase.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid entry. PubChem.
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. parchem.com [parchem.com]
- 6. achmem.com [achmem.com]
- 7. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1260169-02-5 [sigmaaldrich.com]
- 8. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
biological activity of pyrazolo[1,5-a]pyrimidine derivatives
An In-depth Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyrimidine ring. This rigid, planar scaffold is a purine isostere, allowing it to interact with a wide array of biological targets, particularly protein kinases. The synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allows for facile derivatization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the identification of numerous derivatives with potent and selective activities against a range of diseases.
A general synthetic approach to the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent. This versatile reaction allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings, leading to a vast chemical space for drug discovery.[1]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[2][3]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. Their structural similarity to the purine core of ATP allows them to bind to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways.[4] Key kinase families targeted by these compounds include:
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[5] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown significant clinical success in treating NTRK fusion-positive cancers.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle.[7] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK1 and CDK2, inducing cell cycle arrest and apoptosis in cancer cells.[8][9]
Signaling Pathways
The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and differentiation.[8][10] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors block these downstream signals, leading to tumor growth inhibition.
Caption: Trk Signaling Pathway and Inhibition.
CDKs form complexes with cyclins to regulate progression through the different phases of the cell cycle. For instance, the Cyclin E/CDK2 complex is crucial for the G1/S transition.[11] Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors can block the activity of these complexes, leading to cell cycle arrest.[12]
Caption: CDK Signaling Pathway and Cell Cycle Regulation.
Structure-Activity Relationship (SAR)
The anticancer potency of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in the context of Trk inhibition, specific substitutions at the C5 and C7 positions have been shown to be crucial for high-affinity binding to the kinase domain. Similarly, for CDK inhibitors, modifications at the C2 and C7 positions have been extensively explored to enhance potency and selectivity.[4]
Quantitative Data: Anticancer Activity
| Compound ID | Target Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound |
| 14a | HCT116 | Colon | 0.0020 | - |
| 13b | A549, SH-SY5Y, HepG2, MCF-7, DU145 | Lung, Neuroblastoma, Liver, Breast, Prostate | Potent Inhibitory Effect | - |
| 18o | HepG-2 | Liver | - | Doxorubicin |
| 18a | MCF-7 | Breast | - | Doxorubicin |
| Compound 1 | HCC1937, HeLa | Breast, Cervical | 7 - 11 | - |
| 6t | CDK2, TRKA | - | 0.09 (CDK2), 0.45 (TRKA) | Ribociclib, Larotrectinib |
| 6s | CDK2, TRKA | - | 0.23 (CDK2), 0.45 (TRKA) | Ribociclib, Larotrectinib |
| 13g | HCT-116 | Colon | 0.45 | Roscovitine |
| 21c | HCT-116 | Colon | 0.09 | Roscovitine |
Note: This table presents a selection of data from various sources. For detailed structures and experimental conditions, please refer to the cited literature.[2][4][9][13][14]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: MTT Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi, offering a potential new class of antimicrobial agents.[5]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazolo[1,5-a]pyrimidine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms, such as DNA replication or cell wall synthesis. For example, some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug |
| 7b | - | - | Rifampicin (IC50 = 0.244) |
| 4c | E. coli | 1.95 | Fosfomycin |
| 16-18 | B. subtilis | 3.125 | Chloramphenicol |
| 16-18 | B. thuringiensis | 6.25 | Cephalothin |
Note: This table presents a selection of data from various sources. For detailed structures and experimental conditions, please refer to the cited literature.
Experimental Protocols
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Broth Microdilution Workflow.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazolo[1,5-a]pyrimidine derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for these conditions.
Mechanism of Action
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the modulation of pro-inflammatory cytokine production. Some derivatives have also been shown to inhibit MAPKs, which play a crucial role in the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target/Assay | IC50 (µM) | Reference Compound |
| 7c | Carrageenan-induced rat paw edema | Potent in vivo activity | - |
| Compound (S)-44 | MAPKAP-K2 | < 0.1 | - |
| CPL302415 (6) | PI3Kδ | 0.018 | - |
Note: This table presents a selection of data from various sources. For detailed structures and experimental conditions, please refer to the cited literature.[4]
Experimental Protocols
This is a widely used animal model to assess the anti-inflammatory activity of test compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazolo[1,5-a]pyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse biological activities of its derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, underscore its therapeutic potential. The continued exploration of the vast chemical space around this scaffold, coupled with a deeper understanding of its molecular mechanisms of action, will undoubtedly lead to the development of novel and more effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds and exploring their efficacy in relevant preclinical and clinical settings.
References
-
El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B. Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. Eur. J. Chem.2011 , 2, 331-336. [Link]
-
Nakagawa, T., et al. On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Res.2009 , 69 (4), 1255–1258. [Link]
-
Manetti, F., et al. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. J. Med. Chem.1995 , 38 (13), 2537–2544. [Link]
-
Abdel-Aziz, S. A., et al. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Des. Devel. Ther.2016 , 10, 2459–2475. [Link]
-
Wang, Y., et al. Design, synthesis and biological evaluation of novel pyrazolo[10][13]triazolopyrimidine derivatives as potential anticancer agents. Molecules2021 , 26 (14), 4065. [Link]
-
Amatu, A., et al. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. ESMO Open2019 , 4 (Suppl 2), e000572. [Link]
-
Hassan, A. S., et al. Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. Molecules2017 , 22 (11), 1858. [Link]
-
El-Sayed, E. H., et al. Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Acta Chim. Slov.2020 , 67 (4), 1024-1034. [Link]
-
Wang, Y., et al. Design, synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. Eur. J. Med. Chem.2016 , 119, 183-196. [Link]
-
Creative Diagnostics. CDK Signaling Pathway. [Link]
-
Hyman, S. L., et al. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cells2020 , 9 (3), 747. [Link]
-
Wood, E. R., et al. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition. Cell Chem. Biol.2018 , 25 (11), 1345-1355.e5. [Link]
-
Gomaa, A. M., et al. Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Polycycl. Aromat. Compd.2021 , 41 (5), 1077-1090. [Link]
-
Abdallah, A. E. M., & Elgemeie, G. H. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Med. Chem.2022 , 18 (9), 926-948. [Link]
-
Cocco, E., et al. TRK fusion cancers and TRK inhibitors. Nat. Rev. Clin. Oncol.2018 , 15 (12), 731-747. [Link]
-
Hammouda, M. M., et al. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Med. Chem.2022 , 13 (10), 1150-1175. [Link]
-
Cyclins and CDKs Cell Cycle Regulation. YouTube. [Link]
-
Ali, O. M., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules2024 , 29 (1), 1667. [Link]
-
Gallorini, M., et al. 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Mol. Immunol.2024 , 170, 99-109. [Link]
-
Xiang, R., et al. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorg. Med. Chem. Lett.2017 , 27 (14), 3125-3129. [Link]
-
Coluccia, A., et al. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules2023 , 28 (7), 3045. [Link]
-
Wieczorek, M., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules2021 , 26 (22), 6993. [Link]
-
Wikipedia. Cyclin-dependent kinase. [Link]
-
Al-Issa, S. A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv.2024 , 14 (1), 1-24. [Link]
-
El-Gendy, M. A., et al. Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega2024 . [Link]
-
Radi, M., et al. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules2024 , 29 (11), 2421. [Link]
-
Malumbres, M. Regulation of cyclin-Cdk activity in mammalian cells. Cell Cycle2005 , 4 (3), 350-353. [Link]
-
Otto, T., & Sicinski, P. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cells2020 , 9 (3), 747. [Link]
-
El-Gohary, N. S., et al. Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. Chem. Heterocycl. Compd.2022 , 58 (1), 43-52. [Link]
-
El-Damasy, A. K., et al. Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives. Res. Sq.2022 . [Link]
-
Abdel-Maksoud, M. S., et al. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorg. Chem.2023 , 130, 106263. [Link]
-
El-Sayed, E. H., et al. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega2024 . [Link]
-
Abdel-Wahab, B. F., et al. Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. J. Iran. Chem. Soc.2023 , 20 (7), 1641-1653. [Link]
-
El-Gamal, M. I., et al. Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. J. Heterocycl. Chem.2019 , 56 (10), 2739-2751. [Link]
Sources
- 1. Receptor Tyrosine Kinase Signaling Mechanisms: Devolving TrkA Responses with Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. oaepublish.com [oaepublish.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Cell Cycle Regulators in Cell Survival—Dual Functions of Cyclin-Dependent Kinase 20 and p21Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
Authored for Drug Discovery & Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine motif is a fused heterocyclic system that has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a multitude of therapeutic agents.[1] This guide provides an in-depth analysis of the scaffold, moving from its fundamental synthesis to its profound impact on modern drug discovery, with a particular focus on its role in oncology as a potent kinase inhibitor. We will dissect key structure-activity relationships (SAR), provide validated experimental protocols, and examine case studies of FDA-approved drugs that underscore the scaffold's therapeutic value.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The value of the pyrazolo[1,5-a]pyrimidine core lies in its unique combination of chemical and biological properties. As a fused N-heterocyclic system, it offers a rigid framework that can be strategically decorated with various functional groups to modulate pharmacological properties like solubility, bioavailability, and target affinity.[1][3] Its synthetic tractability allows for the creation of large, diverse chemical libraries, which is essential for modern high-throughput screening campaigns.[1]
This scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and CNS-active properties.[3][4] Its most notable success has been in the field of oncology, particularly in the design of small-molecule protein kinase inhibitors.[3][5] Several pyrazolo[1,5-a]pyrimidine-based drugs have successfully transitioned from the laboratory to the clinic, validating its status as a premier framework in drug design.[2][6]
Table 1: Notable Marketed Drugs Featuring the Pyrazolo[1,5-a]pyrimidine Scaffold
| Drug Name | Therapeutic Area | Primary Target(s) | FDA Approval Year |
| Repotrectinib | Oncology | TRK A/B/C, ROS1, ALK | 2023[6][7] |
| Entrectinib | Oncology | TRK A/B/C, ROS1, ALK | 2019[6][7] |
| Zaleplon | CNS / Sedative | GABA-A Receptor | 1999[8] |
| Indiplon | CNS / Sedative | GABA-A Receptor | (Clinical Development)[8] |
| Anagliptin | Antidiabetic | DPP-4 Inhibitor | (Approved in Japan)[2][9] |
Foundational Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine core is well-established, with the most prevalent method involving the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic compound.[1] The choice of reagents and reaction conditions allows for precise control over the substitution pattern of the final product.
Principal Synthetic Route: Condensation with β-Dicarbonyls
The most common and robust strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents (e.g., β-ketoesters, β-enaminones).[1][3] This reaction typically proceeds under acidic conditions (e.g., acetic acid) or with heat, leading to the efficient formation of the fused pyrimidine ring. The versatility of commercially available aminopyrazoles and dicarbonyl compounds makes this a powerful method for generating diverse libraries.
Advanced Synthetic Methodologies
To improve efficiency and expand chemical space, several other methods have been developed:
-
Three-Component Reactions: These reactions combine an aminopyrazole, an aldehyde, and a β-ketoester or malononitrile in a single pot, often under catalysis, to rapidly generate highly substituted scaffolds.[3][5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for condensation reactions, aligning with the principles of green chemistry.[3][5]
-
Palladium-Catalyzed Cross-Coupling: Post-synthesis functionalization of a halogenated pyrazolo[1,5-a]pyrimidine core using techniques like Suzuki or Buchwald-Hartwig coupling enables the introduction of complex aryl and heteroaryl moieties, which is crucial for optimizing target engagement.[5]
Cyclin-Dependent Kinase (CDK) and Other Kinase Targets: The scaffold has been instrumental in developing inhibitors for other key oncogenic kinases.
-
CDKs: Derivatives have shown potent inhibition of CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively. [10][11]* Pim-1 Kinase: This is a serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been developed as highly selective Pim-1 inhibitors. [12]* FLT3 Kinase: Mutations in FLT3 are common in acute myeloid leukemia (AML). Potent inhibitors based on this scaffold have been discovered to target resistance-conferring mutations. [13] Table 2: Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors and their Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 21c | CDK2 | 18 | [11] |
| Compound 13g | CDK2 | 450 | [11] |
| Repotrectinib | TRKA | <0.1 | [6] |
| Compound 17 | FLT3-ITD | 0.4 | [13] |
| CPL302253 | PI3Kδ | 2.8 | [14] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded critical insights for rational drug design. [3][5]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the IUPAC Nomenclature for Substituted Pyrazolo[1,5-a]pyrimidines
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted pyrazolo[1,5-a]pyrimidines. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions crucial for unambiguous scientific communication.
Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities.[1] It consists of a pyrazole ring fused to a pyrimidine ring.[2] The fusion nomenclature "pyrazolo[1,5-a]pyrimidine" specifies the connection between the two rings. The '[1,5-a]' indicates that the pyrazole ring is fused at its 1 and 5 positions to the 'a' face (the 1,6-bond) of the pyrimidine ring.
A foundational understanding of the nomenclature begins with the numbering of the core structure. According to IUPAC rules for fused heterocyclic systems, the numbering starts from an atom adjacent to the bridgehead, prioritizing the heteroatom of the highest rank in the larger ring.[3][4] For pyrazolo[1,5-a]pyrimidine, the numbering convention is standardized as follows:
Caption: Workflow for deriving the IUPAC name of a substituted pyrazolo[1,5-a]pyrimidine.
Following this workflow:
-
Parent Heterocycle: The core is pyrazolo[1,5-a]pyrimidine.
-
Functional Groups: The substituents are a carboxylic acid (-COOH), a bromine (-Br), and a methyl (-CH3) group.
-
Suffix: According to Table 1, the carboxylic acid has the highest priority and will be the suffix: "-carboxylic acid".
-
Locants: The positions are 3 for the carboxylic acid, 5 for the bromine, and 7 for the methyl group.
-
Prefixes: The bromine is named as "bromo" and the methyl group as "methyl".
-
Alphabetization: "Bromo" comes before "methyl" alphabetically.
-
Final Name: The complete and correct IUPAC name is 5-bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
Advanced Cases in Nomenclature
Indicated Hydrogen
In cases where a pyrazolo[1,5-a]pyrimidine derivative is not fully unsaturated, the position of saturated atoms is indicated by an italicized 'H' preceded by the locant. For example, a saturated carbon at position 6 would be denoted as 6H-pyrazolo[1,5-a]pyrimidine.
Fused Systems
When the pyrazolo[1,5-a]pyrimidine system is fused with another ring, the nomenclature becomes more complex. The larger heterocyclic system is typically chosen as the base component. [5]For instance, if a benzene ring is fused to the 5,6-positions, the compound would be named as a benzopyrazolo[1,5-a]pyrimidine derivative. The exact naming would follow the fusion nomenclature rules outlined by IUPAC. [6]
Conclusion
A systematic approach based on IUPAC guidelines is essential for the accurate and unambiguous naming of substituted pyrazolo[1,5-a]pyrimidines. This guide has outlined the core principles, from understanding the parent heterocycle and its numbering to the prioritization of functional groups and the assembly of the final name. Adherence to these standards is paramount for clear communication and the advancement of research in medicinal chemistry and drug development.
References
- Vertex AI Search. (2025). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.
- Scribd. (n.d.).
- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
- eGPAT. (2017, August 8).
- Chemistry LibreTexts. (2020, May 21). 18.
- ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems.
- Allen. (n.d.).
- IUPAC. (n.d.). NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS.
- Scribd. (n.d.). Fused Ring Heterocycles Naming Guide.
- Pharmaguideline. (n.d.).
- Hantzsch-Widman Method. (n.d.). III. Heterocyclic Compounds 17.
- YouTube. (2025, March 8). Understanding IUPAC Nomenclature for Heterocyclic Compounds | Easy Guide.
- ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...).
- IUPAC Nomenclature. (n.d.). FR-2.2 Heterocyclic Components.
- PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
- ResearchGate. (n.d.).
-
Google Patents. (n.d.). US11186576B2 - Pyrazolo[1,5-A]t[7][8][9]riazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors.
- Google Patents. (n.d.). EP4406616A2 - Substituted pyrazolo(1,5-a)
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Human Metabolome Database. (2021, September 11). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950).
- Google Patents. (n.d.). WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
- Sigma-Aldrich. (n.d.). Pyrazolo 1,5-a pyrimidine-3-carbaldehyde DiscoveryCPR 879072-59-0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. old.iupac.org [old.iupac.org]
- 5. scribd.com [scribd.com]
- 6. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 7. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including roles as protein kinase inhibitors in targeted cancer therapy.[1][2][3] Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a key intermediate and a potential bioactive molecule itself within this class.[4] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing everything from synthetic route optimization to bioavailability and formulation design.[5][6][7]
This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the aqueous solubility and chemical stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them to ensure robust and reliable characterization of this important molecular entity.
Part 1: Solubility Characterization
A compound's solubility is a fundamental property that dictates its absorption and distribution in biological systems.[8] For this compound, understanding its solubility in various aqueous media is paramount for predicting its behavior in physiological environments and for developing suitable formulations. Both thermodynamic and kinetic solubility are of interest in pharmaceutical development.[6]
Thermodynamic Solubility Assessment
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][6] The shake-flask method is the gold standard for this determination.[5]
-
Preparation of Media: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, and buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).
-
Compound Addition: Add an excess amount of crystalline this compound to each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration.[10] Care must be taken to avoid adsorption of the compound onto the filter material.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][11]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[6] This is often a higher-throughput assay used in early drug discovery.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.
-
Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well containing the DMSO solutions and mix.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[8] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Presentation: Solubility Profile
The following table illustrates a hypothetical solubility profile for this compound.
| Parameter | pH 1.2 | pH 6.8 | pH 7.4 (PBS) |
| Thermodynamic Solubility (µg/mL) | 50 | 15 | 12 |
| Kinetic Solubility (µM) | 150 | 80 | 75 |
Note: These are example values and must be determined experimentally.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation studies are a critical component of this, as they help to identify potential degradation products and establish degradation pathways.[14][15]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[14] This is crucial for developing stability-indicating analytical methods.[16][17]
Caption: Workflow for forced degradation studies.
-
Acidic and Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. If solubility is low, a co-solvent can be used.[14] Samples are typically heated (e.g., 60°C) to accelerate degradation. Time points for analysis should be chosen to achieve a target degradation of 10-20%.[18]
-
Oxidative Degradation: Expose the compound in solution to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Subject the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[19][20] A dark control should be run in parallel.[20]
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[17][21] HPLC is the most common technique for this purpose.[11][16]
Caption: Workflow for developing a stability-indicating HPLC method.
Long-Term Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[12] These studies are performed under controlled storage conditions as defined by ICH guidelines.[12][19]
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline[12]
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of the preclinical and clinical development of any potential drug candidate. For this compound, the protocols and methodologies outlined in this guide provide a robust framework for generating the critical data needed to advance its development. A thorough understanding of its physicochemical properties will enable informed decisions regarding formulation, manufacturing, and storage, ultimately contributing to the successful translation of this promising scaffold into therapeutic applications.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved January 7, 2026, from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 26-37. Retrieved January 7, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ISRN Pharmaceutics, 2012, 706859. Retrieved January 7, 2026, from [Link]
-
Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved January 7, 2026, from [Link]
-
Jain, D., & Basniwal, P. K. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2963-2971. Retrieved January 7, 2026, from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved January 7, 2026, from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 7, 2026, from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 7, 2026, from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved January 7, 2026, from [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved January 7, 2026, from [Link]
-
Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(12), 2417-2443. Retrieved January 7, 2026, from [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6485. Retrieved January 7, 2026, from [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery & Therapeutics, 9(3-s), 1103-1104. Retrieved January 7, 2026, from [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3-4), 28-30. Retrieved January 7, 2026, from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 7, 2026, from [Link]
-
LUND UNIVERSITY. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 7, 2026, from [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1131–1135. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Retrieved January 7, 2026, from [Link]
-
Bakshi, M., & Singh, S. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 26(2), 42-50. Retrieved January 7, 2026, from [Link]
-
Kumar, V., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 239-246. Retrieved January 7, 2026, from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 7, 2026, from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 7, 2026, from [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(48), 28833-28843. Retrieved January 7, 2026, from [Link]
-
Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(22), 6965. Retrieved January 7, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. Retrieved January 7, 2026, from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved January 7, 2026, from [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(21), 6485. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved January 7, 2026, from [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Retrieved January 7, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rheolution.com [rheolution.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. ijpsr.com [ijpsr.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. snscourseware.org [snscourseware.org]
- 21. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
The Photophysics of Pyrazolo[1,5-a]pyrimidine Fluorophores: An In-depth Technical Guide
This guide provides a comprehensive exploration of the photophysical properties of pyrazolo[1,5-a]pyrimidine fluorophores, a class of N-heterocyclic compounds demonstrating significant potential in bioimaging, chemosensing, and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing their fluorescence, the synthetic strategies for tuning their optical responses, and detailed protocols for their characterization.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Fluorescence
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system.[2] This inherent rigidity is a key contributor to its favorable photophysical properties, as it minimizes non-radiative decay pathways that can quench fluorescence. The true power of this scaffold, however, lies in its synthetic versatility. The pyrazolo[1,5-a]pyrimidine core can be readily modified at various positions (2, 3, 5, and 7) through a range of synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches. This allows for the precise tuning of the molecule's electronic and, consequently, its photophysical properties.
The most common synthetic route involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This strategy offers a straightforward way to introduce a wide variety of substituents, enabling the creation of a diverse library of fluorophores with tailored absorption and emission profiles.
A significant advantage of the pyrazolo[1,5-a]pyrimidine scaffold is the ability to modulate its photophysical properties through the introduction of electron-donating (EDGs) and electron-withdrawing groups (EWGs).[1] This strategic functionalization can lead to compounds with quantum yields ranging from less than 0.01 to as high as 0.97, spanning the visible spectrum and beyond.[1]
Fundamental Photophysical Principles: A Look at the Jablonski Diagram
To understand the fluorescence of pyrazolo[1,5-a]pyrimidines, we must first consider the fundamental processes that occur when a molecule interacts with light. These processes are elegantly summarized in the Jablonski diagram.
Caption: A generalized Jablonski diagram illustrating the key photophysical processes.
Upon absorption of a photon of appropriate energy, a pyrazolo[1,5-a]pyrimidine molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale. The excited molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation, dissipating some energy as heat.
From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: The molecule can emit a photon and return to the S₀ state. This is a radiative process and is what we observe as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, giving rise to the Stokes shift.
-
Non-radiative decay: The molecule can return to the ground state without emitting a photon, instead dissipating the energy as heat. This process competes with fluorescence and reduces the quantum yield.
-
Intersystem crossing: The molecule can transition to a triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower emission process) or non-radiative decay.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for most fluorescence applications.
Tailoring the Photophysical Properties: The Role of Substituents
The true utility of the pyrazolo[1,5-a]pyrimidine scaffold lies in the ability to fine-tune its photophysical properties through the introduction of various substituents. The electronic nature and position of these substituents can have a profound impact on the absorption and emission wavelengths, quantum yield, and Stokes shift.
A key mechanism through which substituents exert their influence is by modulating the extent of intramolecular charge transfer (ICT) . In many pyrazolo[1,5-a]pyrimidine fluorophores, the pyrazolo[1,5-a]pyrimidine core can act as either an electron donor or acceptor, depending on the nature of the attached substituents. Upon photoexcitation, there can be a significant redistribution of electron density from a donor moiety to an acceptor moiety within the molecule. This ICT character in the excited state is often responsible for the observed solvatochromism and can significantly influence the fluorescence quantum yield.
Generally, the introduction of electron-donating groups (EDGs) at the 7-position of the pyrazolo[1,5-a]pyrimidine ring leads to an increase in both the absorption and emission wavelengths (a bathochromic or red shift) and often enhances the fluorescence quantum yield.[1] Conversely, electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift and may decrease the quantum yield.
Caption: The influence of electron-donating and -withdrawing groups on the photophysical properties.
Data Presentation: A Comparative Look at Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the photophysical properties of a selection of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine derivatives in dichloromethane, illustrating the impact of different substituents.
| Compound | Substituent at C7 | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| 4a | 4-Pyridyl | 358 | 425 | 4880 | 0.97 |
| 4b | 2,4-Dichlorophenyl | 355 | 420 | 4860 | 0.85 |
| 4d | Phenyl | 350 | 415 | 4850 | 0.63 |
| 4e | 4-Methoxyphenyl | 360 | 430 | 4880 | 0.95 |
| 4g | 4-Nitrophenyl | 380 | 550 | 7840 | 0.01 |
Data extracted from Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39629-39639.
Experimental Protocols: Characterizing Your Fluorophores
A thorough characterization of your pyrazolo[1,5-a]pyrimidine fluorophores is essential. The following are detailed protocols for key experiments.
General Workflow for Photophysical Characterization
Caption: A typical experimental workflow for characterizing the photophysical properties of a novel fluorophore.
Determining the Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of a pyrazolo[1,5-a]pyrimidine derivative relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Your pyrazolo[1,5-a]pyrimidine sample
Procedure:
-
Prepare stock solutions: Prepare stock solutions of your sample and the standard in the same solvent.
-
Prepare a series of dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Determine the gradients: Calculate the gradient (slope) of the best-fit line for both plots.
-
Calculate the quantum yield: Use the following equation to calculate the quantum yield of your sample (Φsample):
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where Φ is the quantum yield, and η is the refractive index of the solvent.
Assessing Solvatochromism
This protocol outlines the procedure for investigating the effect of solvent polarity on the absorption and emission spectra of a pyrazolo[1,5-a]pyrimidine fluorophore.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol)
-
Your pyrazolo[1,5-a]pyrimidine sample
Procedure:
-
Prepare solutions: Prepare a solution of your fluorophore in each of the selected solvents at a concentration that gives an absorbance maximum between 0.2 and 0.5.
-
Measure absorbance spectra: Record the UV-Vis absorption spectrum of the fluorophore in each solvent.
-
Measure emission spectra: Record the fluorescence emission spectrum of the fluorophore in each solvent, using the absorbance maximum (λabs,max) in that solvent as the excitation wavelength.
-
Tabulate the data: Record the λabs,max and λem,max for each solvent.
-
Analyze the results: Plot the Stokes shift (in cm-1) versus a solvent polarity parameter (e.g., the Reichardt ET(30) scale) to visualize the solvatochromic effect. A linear correlation suggests a significant ICT character in the excited state.
Conclusion
Pyrazolo[1,5-a]pyrimidine fluorophores represent a versatile and highly tunable class of compounds with significant promise for a wide range of applications. Their straightforward synthesis, coupled with the ability to precisely control their photophysical properties through targeted functionalization, makes them an attractive platform for the development of novel fluorescent probes and materials. A thorough understanding of their fundamental photophysical properties and the application of rigorous characterization protocols, as outlined in this guide, are essential for unlocking their full potential.
References
- A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applic
- Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39629-39639.
- A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications.
- A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour - ResearchG
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- A review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applic
- Synthesis of pyrazolo[1,5-a]pyrimidine compounds 4a–g - ResearchG
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
Sources
- 1. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
The Pyrazolo[1,5-a]pyrimidine Core: A Computational Chemist's Guide to Unlocking its Therapeutic Potential
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine ring system, a fused heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This rigid, planar structure, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, serves as a "privileged scaffold" in drug discovery. Its synthetic tractability allows for facile structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[1][2]
Derivatives of this core have shown promise as potent inhibitors of various protein kinases, making them highly relevant in the development of targeted cancer therapies.[1][3] Marketed drugs such as Larotrectinib and Entrectinib, which target Tropomyosin receptor kinases (Trks), feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[4] The wide-ranging pharmacological profile of this scaffold also includes antiviral, anti-inflammatory, and antimicrobial activities.[1][5]
This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to investigate the pyrazolo[1,5-a]pyrimidine core. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of novel therapeutics based on this versatile scaffold. We will delve into the practical application of quantum chemical calculations, molecular docking, and in silico ADME/Tox predictions, offering both theoretical grounding and actionable protocols.
Pillar 1: Elucidating Intrinsic Properties with Quantum Chemical Calculations
Understanding the fundamental electronic and structural properties of the pyrazolo[1,5-a]pyrimidine core is paramount for rational drug design. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing insights that are often difficult to obtain through experimental means alone.
The "Why": Causality Behind DFT Calculations
DFT calculations allow us to model the behavior of electrons within the pyrazolo[1,5-a]pyrimidine scaffold. This is crucial for several reasons:
-
Reactivity and Synthetic Strategy: By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), we can predict the most likely sites for electrophilic and nucleophilic attack. This knowledge can guide the design of more efficient and regioselective synthetic routes.[6]
-
Spectroscopic Characterization: DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra. This aids in the structural elucidation of newly synthesized derivatives.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[8]
-
Photophysical Properties: For applications in materials science and as fluorescent probes, DFT and Time-Dependent DFT (TD-DFT) calculations can predict absorption and emission wavelengths, as well as quantum yields, guiding the design of novel fluorophores.[9][10]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a typical workflow for performing DFT calculations on a pyrazolo[1,5-a]pyrimidine derivative.
-
Structure Preparation:
-
Draw the 2D structure of the pyrazolo[1,5-a]pyrimidine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).
-
-
Input File Generation:
-
Choose a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Select a functional and basis set. For many applications involving organic molecules like pyrazolo[1,5-a]pyrimidines, the B3LYP functional with the 6-311+G** basis set provides a good balance of accuracy and computational cost.[8]
-
Specify the desired calculations in the input file, such as geometry optimization, frequency calculation (to confirm a true energy minimum), and population analysis (for atomic charges).
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software for calculation. This may be run on a local workstation or a high-performance computing cluster.
-
-
Analysis of Results:
-
Optimized Geometry: Analyze the optimized 3D structure, including bond lengths and angles.
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to nucleophilic/electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): Generate and visualize the MEP map to identify electron-rich (negative potential) and electron-poor (positive potential) regions.
-
Mulliken Atomic Charges: Analyze the calculated atomic charges to understand the charge distribution within the molecule.[6]
-
Caption: A typical workflow for DFT calculations on pyrazolo[1,5-a]pyrimidine derivatives.
Pillar 2: Guiding Drug Design with Molecular Docking
Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of the binding orientation and affinity of a ligand (in this case, a pyrazolo[1,5-a]pyrimidine derivative) within the active site of a biological target.
The "Why": The Rationale for Docking Studies
For pyrazolo[1,5-a]pyrimidines, which are often developed as enzyme inhibitors, molecular docking is indispensable for:
-
Binding Mode Prediction: Visualizing how a compound fits into a protein's active site and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to binding.[11][12]
-
Structure-Activity Relationship (SAR) Elucidation: Explaining why certain chemical modifications on the pyrazolo[1,5-a]pyrimidine scaffold lead to increased or decreased biological activity.[4] This is achieved by correlating the predicted binding modes and scores with experimental activity data.
-
Virtual Screening: Screening large libraries of virtual pyrazolo[1,5-a]pyrimidine derivatives to prioritize a smaller, more manageable set of compounds for synthesis and biological testing.[13][14]
-
Lead Optimization: Guiding the design of new analogs with improved potency and selectivity by suggesting modifications that enhance favorable interactions with the target protein.[15]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a general workflow for docking pyrazolo[1,5-a]pyrimidine derivatives into a protein target.
-
Target and Ligand Preparation:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools, Maestro, or Chimera. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrazolo[1,5-a]pyrimidine ligand.
-
Optimize the ligand's geometry using a suitable method (e.g., MMFF94 force field or a semi-empirical quantum method).
-
Assign partial charges and define rotatable bonds.
-
-
-
Grid Generation:
-
Define the binding site on the target protein. This is often done by creating a grid box that encompasses the active site, typically centered on a co-crystallized ligand if available.
-
-
Docking Simulation:
-
Choose a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Run the docking simulation, which will systematically sample different conformations and orientations of the ligand within the defined grid box. The program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis and Validation:
-
Analyze the top-ranked docking poses. Visualize the interactions between the ligand and the protein's active site residues.
-
Validate the docking protocol by re-docking the co-crystallized ligand (if available) and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
-
Correlate the docking scores and predicted binding interactions with experimental SAR data to build confidence in the model.
-
Caption: A generalized workflow for molecular docking studies.
Pillar 3: Predicting Drug-Likeness with In Silico ADME/Tox
A potent compound is not necessarily a good drug. It must also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and an acceptable toxicity profile. In silico ADME/Tox models provide early-stage predictions of these properties, helping to identify and deprioritize compounds that are likely to fail later in development.
The "Why": The Importance of Early ADME/Tox Assessment
For the development of pyrazolo[1,5-a]pyrimidine-based drug candidates, early ADME/Tox profiling is critical for:
-
Reducing Attrition Rates: By flagging compounds with predicted liabilities (e.g., poor oral bioavailability, high toxicity, potential for drug-drug interactions) early in the discovery process, resources can be focused on more promising candidates.
-
Guiding Lead Optimization: The prediction of ADME/Tox properties can guide chemical modifications to the pyrazolo[1,5-a]pyrimidine scaffold to improve its drug-like characteristics without sacrificing potency.
-
Assessing Physicochemical Properties: Computational tools can quickly calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often used in conjunction with rules like Lipinski's Rule of Five to assess "drug-likeness."[16]
Experimental Protocol: A Typical In Silico ADME/Tox Workflow
-
Compound Input:
-
Provide the 2D or 3D structure of the pyrazolo[1,5-a]pyrimidine derivative, typically in SMILES or SDF format.
-
-
Property Calculation:
-
Use a software platform or web server (e.g., SwissADME, pkCSM, StarDrop) to calculate a range of ADME/Tox properties.
-
-
Data Analysis and Interpretation:
-
Physicochemical Properties: Check for compliance with drug-likeness rules (e.g., Lipinski's, Ghose's, Veber's).
-
Pharmacokinetics:
-
Absorption: Evaluate predicted human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Assess predicted blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict which cytochrome P450 (CYP) isoforms the compound is likely to inhibit or be a substrate for.
-
-
Toxicity: Evaluate predictions for various toxicity endpoints, such as AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.[13]
-
Data Presentation: A Comparative ADME Profile
The following table provides an example of how predicted ADME properties for a set of hypothetical pyrazolo[1,5-a]pyrimidine analogs could be presented.
| Compound ID | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | HIA (%) | BBB Permeant | hERG Inhibitor |
| PzP-01 | 350.4 | 3.2 | 65.7 | 1 | 4 | 92 | Yes | Low Risk |
| PzP-02 | 420.5 | 4.5 | 75.1 | 2 | 5 | 85 | Yes | High Risk |
| PzP-03 | 380.2 | 2.8 | 88.3 | 2 | 6 | 95 | No | Low Risk |
Conclusion: An Integrated Approach for Accelerated Discovery
The pyrazolo[1,5-a]pyrimidine core continues to be a rich source of novel therapeutic agents. The computational tools and workflows outlined in this guide provide a powerful framework for understanding the fundamental properties of this scaffold and for rationally designing new derivatives with improved potency, selectivity, and drug-like properties. By embracing an integrated approach that combines computational predictions with experimental validation, researchers can significantly accelerate the journey from initial hit to clinical candidate. The synergy between in silico and in vitro/in vivo studies is the key to unlocking the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine core.[17][18]
References
- Terungwa, S., et al. (2025).
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Terungwa, S., et al. (2025).
- Hassan, A. S., et al. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PubMed Central.
- Patel, R., et al. (2019). Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking. Ingenta Connect.
- Abdellatif, K. R. A., et al. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar.
- Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Aggarwal, R., et al. (2015). An NMR and Computational Study of Azolo[a]pyrimidines with Special Emphasis on Pyrazolo[1,5‐a]pyrimidines. Journal of Heterocyclic Chemistry, 52(2), 336.
- Mohamed, H. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
- Almehizia, A. A., et al. (2024).
- Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- Hassan, A. S., et al. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University.
- Ladds, G., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Gomaa, A. M., et al. (2022).
- Sławiński, J., et al. (2021).
- Gomaa, A. M., et al. (2024).
- Gomaa, A. M., et al. (2024).
- Mohamed, H. S. (2021).
- Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Gomaa, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
-
Gomaa, A. M., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][3][4]triazine-3-carboxamide derivatives.
- Rammohan, A., et al. (2025). A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives | CoLab [colab.ws]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of some novel pyrazolo[1,5-a]pyrimidine derivative...: Ingenta Connect [ingentaconnect.com]
- 15. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar structure and versatile substitution points make it an attractive target for drug discovery and combinatorial library design.[3] This document provides a detailed, field-proven protocol for the synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate, a key building block for further chemical elaboration. We delve into the reaction mechanism, offer a step-by-step experimental procedure, and provide guidance on characterization and troubleshooting to ensure reproducible, high-yield synthesis.
Principle of Synthesis: The Cyclocondensation Pathway
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 3-aminopyrazole (a 1,3-bisnucleophile) and a 1,3-bielectrophilic partner.[1][3] This powerful strategy efficiently constructs the fused pyrimidine ring onto the pyrazole core.
For the target molecule, This compound , the reaction involves the condensation of 3-aminopyrazole with an electrophile such as ethyl 2-cyano-3-ethoxyacrylate or a similar malonaldehyde derivative. The mechanism proceeds through two key stages:
-
Michael Addition: The exocyclic amino group (-NH₂) of the 3-aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers of the reaction partner.
-
Intramolecular Cyclization & Elimination: The endocyclic pyrazole nitrogen (-NH-) then attacks the second electrophilic center (often a nitrile or carbonyl group), leading to ring closure. A subsequent elimination of a small molecule (like water or ethanol) yields the final aromatic pyrazolo[1,5-a]pyrimidine system.[4][5]
The choice of solvent and catalyst is critical. Acidic conditions, often using glacial acetic acid, are commonly employed to catalyze both the initial condensation and the final dehydration/elimination step, driving the reaction to completion.[6]
Reaction Mechanism Overview
Caption: Key steps in the cyclocondensation reaction.
Detailed Experimental Protocol
This protocol describes a reliable method for synthesizing the title compound on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Aminopyrazole | ≥97% | Sigma-Aldrich | 1820-80-0 | Store in a desiccator. |
| Ethyl 2-cyano-3-ethoxyacrylate | 98% | Combi-Blocks | 94-05-3 | Can be light-sensitive. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 | Use in a fume hood. |
| Ethanol | 200 Proof | Decon Labs | 64-17-5 | For recrystallization. |
| Round-bottom flask (100 mL) | - | - | - | Ensure it is oven-dried. |
| Reflux Condenser | - | - | - | With appropriate tubing. |
| Magnetic Stirrer/Hotplate | - | - | - | - |
| Büchner Funnel & Filter Flask | - | - | - | - |
| Whatman Filter Paper | - | - | - | Grade 1 or equivalent. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (4.15 g, 50 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the 3-aminopyrazole is fully dissolved. To this solution, add ethyl 2-cyano-3-ethoxyacrylate (8.45 g, 50 mmol) dropwise over 5 minutes. Causality Note: The acetic acid serves as both a solvent and an acid catalyst to promote the condensation reaction.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118-120 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form as the solution cools. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water (2 x 15 mL) to remove residual acetic acid, followed by a wash with cold ethanol (15 mL) to remove any remaining impurities.
-
Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Causality Note: Recrystallization is a critical step for removing soluble impurities and obtaining a product of high purity suitable for subsequent reactions.
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.
Overall Experimental Workflow
Caption: High-level workflow for synthesis and purification.
Characterization & Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | ~160-162 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.83 (d, 1H), 8.77 (d, 1H), 6.60 (s, 1H), 4.48 (q, 2H), 1.45 (t, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 161.0, 153.5, 146.8, 138.2, 135.0, 106.1, 105.9, 61.2, 14.5 |
| Mass Spec (ESI) | m/z calcd for C₉H₉N₃O₂ [M+H]⁺ 192.0768; found 192.0770 |
Note: Spectral data are representative and may vary slightly based on solvent and instrument calibration. Data is synthesized from similar compounds reported in the literature.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure reagents are pure and anhydrous. |
| Product lost during workup. | Ensure the solution is thoroughly cooled before filtration. Use minimal solvent for recrystallization. | |
| Product is Oily/Gummy | Impurities present. | Re-dissolve in a larger volume of hot solvent and allow for very slow cooling to promote crystal growth. If ethanol fails, try isopropanol. |
| Incomplete drying. | Dry under high vacuum for an extended period. | |
| Reaction Stalls | Inactive catalyst or wet reagents. | Use fresh, high-purity acetic acid. Ensure 3-aminopyrazole is dry. |
| Impure Product by NMR | Starting material remains. | The reaction was incomplete; see "Low Yield". |
| Side products formed. | Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) if recrystallization is ineffective. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor; handle with care.
-
Avoid inhalation of dust from the solid reagents and product.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Springer. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. MDPI. [Link]
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. RSC Publishing. [Link]
-
Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold
Abstract: The pyrazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold, forming the core of numerous clinically significant molecules, including kinase inhibitors and central nervous system agents.[1][2][3] Its rigid, planar structure and versatile synthetic accessibility make it a cornerstone in modern drug discovery and materials science.[1][4] This guide provides an in-depth exploration of the key strategies for the functionalization of the pyrazolo[1,5-a]pyrimidine core. We will dissect the electronic properties that govern its reactivity and present detailed, field-proven protocols for electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel chemical entities.
Structural and Electronic Landscape
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyrimidine ring. Understanding its electronic characteristics is paramount for predicting and controlling the regioselectivity of functionalization reactions.
-
Pyrazole Moiety (Electron-Rich): The five-membered pyrazole portion of the scaffold is electron-rich. Computational and experimental studies have consistently shown that the carbon at position 3 (C3) is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution.[5][6]
-
Pyrimidine Moiety (Electron-Deficient): Conversely, the six-membered pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This renders the carbons at positions 5 (C5) and 7 (C7) susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when pre-functionalized with suitable leaving groups like halogens.[1][7]
Caption: Electrophilic substitution at the C3 position.
Protocol 1: Microwave-Assisted C3-Bromination
This protocol describes a rapid, one-pot synthesis of a pyrazolo[1,5-a]pyrimidine followed by regioselective bromination at the C3 position. [1][6] Step-by-Step Methodology:
-
Ring Formation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the appropriate β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol).
-
Microwave Irradiation (Cyclization): Seal the vial and irradiate the solvent-free mixture in a microwave reactor at 180 °C for 2 minutes.
-
Cooling and Reagent Addition: Allow the vial to cool to room temperature. Add 1,2-dichloroethane (EDC) (3.0 mL) as the solvent.
-
Bromination: Add N-Bromosuccinimide (NBS) (0.50 mmol, 1.0 equiv.) to the solution.
-
Microwave Irradiation (Bromination): Reseal the vial and irradiate at 120 °C for an additional 10 minutes.
-
Workup: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-pyrazolo[1,5-a]pyrimidine derivative.
Nitration of the scaffold is highly dependent on the reaction conditions, offering a unique level of regiocontrol.
-
C3-Nitration: Using a mixture of nitric acid and sulfuric acid directs the electrophilic attack to the C3 position. [5]* C6-Nitration: A combination of nitric acid in acetic anhydride can lead to the 6-nitro derivative, likely through an addition-elimination mechanism. [5][8] Protocol 2: Regioselective C3-Nitration
This protocol details the nitration at the C3 position under strongly acidic conditions. [5] Step-by-Step Methodology:
-
Dissolution: Dissolve pyrazolo[1,5-a]pyrimidine (1.0 g, 8.4 mmol) in concentrated sulfuric acid (10 mL) at 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Add fuming nitric acid (d 1.5, 10 mL) dropwise to the solution while maintaining the temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Neutralization and Precipitation: Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-nitropyrazolo[1,5-a]pyrimidine.
Nucleophilic Aromatic Substitution (SNA_r_) on the Pyrimidine Ring
Functionalization at the C5 and C7 positions is most effectively achieved via SNA_r_ on halo-substituted precursors, such as 5,7-dichloropyrazolo[1,5-a]pyrimidines. The C7 position is generally more reactive towards nucleophilic attack than the C5 position, allowing for selective and sequential functionalization. [1][7] Table 1: Representative Nucleophilic Substitution Reactions
| Precursor | Nucleophile | Position(s) Substituted | Conditions | Reference |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | C7 | K₂CO₃, Dichloromethane, Room Temp | [7] |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Aromatic Amines | C5 and/or C7 | Varies (e.g., base, solvent, temperature) | [1] |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Substituted Alkoxides | C5 and/or C7 | NaH, THF | [1] |
Protocol 3: Selective C7-Amination with Morpholine
This protocol describes the highly regioselective substitution of the C7-chlorine atom. [7][9] Step-by-Step Methodology:
-
Reagent Setup: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 g, 4.6 mmol) in dichloromethane (DCM, 20 mL), add potassium carbonate (1.27 g, 9.2 mmol).
-
Nucleophile Addition: Add morpholine (0.40 mL, 4.6 mmol) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, is often pure enough for the next step or can be further purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the most powerful and versatile strategy for introducing molecular diversity to the pyrazolo[1,5-a]pyrimidine scaffold. Halogenated derivatives (at C3, C5, or C7) are common starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. [2][3]
Caption: A common workflow for scaffold diversification.
Protocol 4: Suzuki-Miyaura Coupling at the C5 Position
This protocol details the introduction of an indole moiety at the C5 position, a common strategy in the synthesis of kinase inhibitors. [9] Step-by-Step Methodology:
-
Inert Atmosphere: In an oven-dried flask under an argon or nitrogen atmosphere, combine the 5-chloro-7-morpholino derivative from Protocol 3 (1.0 equiv.), the desired indole-boronic acid pinacol ester (1.2 equiv.), and sodium carbonate (2.0 M aqueous solution, 3.0 equiv.).
-
Solvent and Catalyst: Add 1,2-dimethoxyethane (DME) as the solvent.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and stir for 16 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired C5-aryl product.
Conclusion and Future Outlook
The functionalization of the pyrazolo[1,5-a]pyrimidine ring is a well-established yet continuously evolving field. The classical methods of electrophilic and nucleophilic substitution provide reliable access to key intermediates, while modern palladium-catalyzed cross-coupling and C-H activation reactions have revolutionized the ability to rapidly generate diverse compound libraries. [1][10][11]The strategic application of the protocols outlined in this guide enables chemists to precisely tailor the substitution pattern of the scaffold, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. [2][3]
References
-
Quevedo-Acosta, Y., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 312-343. [Link]
-
Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 927. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Abdelhamid, A. O., et al. (2011). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate. [Link]
-
Liu, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Al-Warhi, T., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
-
Almehizia, A. A. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Johns Hopkins University. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Chillal, A. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(5), 5701-5713. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Science Publishing. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
Castillo, J.-C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Quevedo-Acosta, Y., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Kumar, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Castillo, J.-C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28975-28984. [Link]
-
Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. National Institutes of Health. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150-1175. [Link]
-
Kumar, M., et al. (2022). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. National Institutes of Health. [Link].gov/pmc/articles/PMC9735759/)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate as a Kinase Inhibitor
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and versatile activity as a protein kinase inhibitor.[1][2] This document provides a detailed guide for researchers on the application of a specific derivative, Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate, as a tool compound for studying kinase signaling. While extensive research has focused on the broader family, this guide extrapolates from structure-activity relationship (SAR) insights to propose likely targets and provides robust protocols for characterization.[3][4] This compound is predicted to act as an ATP-competitive inhibitor, making it a valuable reagent for investigating cellular pathways regulated by kinases such as Janus Kinase (JAK), Aurora Kinase, and Pim-1 Kinase.[1][5][6]
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine core structure has proven to be an exceptional framework for designing kinase inhibitors.[3] Its heterocyclic system can effectively mimic the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of many kinases.[2] This has led to the development of numerous potent inhibitors targeting a wide array of kinases, including but not limited to Tropomyosin receptor kinases (Trk), Janus kinases (JAKs), Aurora kinases, Pim-1, and PI3Kδ.[3][5][6][7]
Two of the three FDA-approved drugs for NTRK fusion cancers feature this pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[3][8] this compound represents a foundational structure within this class. While it may serve as a synthetic intermediate for more complex derivatives[9], its inherent ability to engage kinase active sites makes it a valuable tool for initial screening, pathway analysis, and as a starting point for further medicinal chemistry optimization.
Predicted Biochemical Profile and Mechanism of Action
Based on extensive literature on related analogs, this compound is hypothesized to function as a Type I ATP-competitive inhibitor .
-
Mechanism: The planar pyrazolo[1,5-a]pyrimidine ring system is expected to occupy the adenine-binding region of the kinase ATP pocket. The nitrogen atoms within the rings can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for anchoring ATP and competitive inhibitors.[10] Substituents at various positions on the core then determine the potency and selectivity against specific kinases.[1][11]
Probable Kinase Targets
While a broad kinase screen is necessary for definitive characterization, literature on the scaffold suggests potential activity against the following families:
-
Janus Kinases (JAKs): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to produce potent and selective JAK2 inhibitors for myeloproliferative disorders.[5][12] Inhibition of JAKs blocks the downstream STAT signaling pathway, crucial for cytokine-mediated cell growth and survival.
-
Aurora Kinases: These are key regulators of mitosis. Inhibitors based on pyrimidine and related scaffolds have shown potent anti-proliferative effects by disrupting cell division.[13][14][15]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective Pim-1 inhibitors.[6][16]
Illustrative Signaling Pathway: JAK/STAT Inhibition
The diagram below illustrates the putative mechanism of action of this compound (EPPC) within the JAK/STAT pathway.
Caption: Putative inhibition of the JAK/STAT signaling pathway by EPPC.
Applications in Kinase Research
This compound can be used as a versatile tool in both biochemical and cell-based assays to probe kinase biology.
-
In Vitro Kinase Profiling: Use as a reference compound in enzymatic assays to determine its inhibitory constant (IC₅₀ or Kᵢ) against a panel of purified kinases.
-
Cell-Based Pathway Analysis: Treat cells to investigate the inhibition of downstream signaling events (e.g., phosphorylation of STAT proteins for JAK activity) via Western Blot or ELISA.
-
Anti-Proliferative Studies: Assess the compound's effect on the growth and viability of cancer cell lines known to be dependent on specific kinase pathways (e.g., HEL cells for JAK2).
-
Target Engagement Verification: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended kinase target within a cellular context.
Experimental Protocols
Note: this compound is likely soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and store at -20°C or -80°C. Subsequent dilutions should be made in appropriate assay buffers or cell culture media. Ensure the final DMSO concentration in assays is consistent across all conditions and typically ≤0.5% to avoid off-target effects.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a generic, luminescence-based kinase assay to determine the compound's IC₅₀ value against a target kinase (e.g., JAK2). The principle is to measure the amount of ATP remaining after the kinase reaction; higher kinase activity results in lower ATP levels and lower luminescence.
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
This compound (EPPC)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence capability
Workflow Diagram:
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of EPPC in DMSO. For a 10-point curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of each EPPC dilution to the appropriate wells of a 384-well plate.
-
Controls: Add 1 µL of DMSO for the "No Inhibition" (100% activity) control. Add 1 µL of a potent, broad-spectrum inhibitor like Staurosporine for the "Max Inhibition" (0% activity) control.
-
-
Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add 5 µL of this mix to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in assay buffer (the final concentration should be at or near the Kₘ for the specific kinase). Add 5 µL of the ATP solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)).
-
Plot % Inhibition versus log[EPPC concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Phospho-STAT3 Inhibition in Cells
This protocol assesses the compound's ability to inhibit JAK signaling in a cellular context by measuring the phosphorylation of a key downstream target, STAT3.
Materials:
-
Human cell line with active JAK/STAT signaling (e.g., HeLa cells stimulated with Interleukin-6, or HEL cells with constitutive JAK2 activity).
-
Cell culture medium, FBS, and appropriate supplements.
-
Interleukin-6 (IL-6) or other appropriate cytokine stimulant.
-
EPPC and DMSO (vehicle control).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
Step-by-Step Procedure:
-
Cell Culture: Plate cells (e.g., HeLa) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with low-serum (0.5% FBS) or serum-free medium and incubate overnight. This reduces basal signaling.
-
Compound Treatment: Prepare dilutions of EPPC in serum-free medium (e.g., 0.1, 1, 10 µM). Pre-treat the cells with the compound or DMSO vehicle for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., IL-6 at 20 ng/mL) to the wells for 15-30 minutes. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Processing: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH.
Data Summary & Interpretation
The following table provides a hypothetical, yet realistic, summary of data that could be generated for this compound (EPPC).
| Assay Type | Target/Cell Line | Metric | Result | Interpretation |
| In Vitro Kinase Assay | JAK2 | IC₅₀ | 0.85 µM | Moderate, direct inhibition of JAK2 enzyme. |
| In Vitro Kinase Assay | Aurora A | IC₅₀ | 1.5 µM | Weaker, but present, inhibition of Aurora A. |
| In Vitro Kinase Assay | Pim-1 | IC₅₀ | 0.55 µM | Moderate, direct inhibition of Pim-1 enzyme. |
| In Vitro Kinase Assay | PI3Kδ | IC₅₀ | > 25 µM | Poor inhibitor of PI3Kδ; demonstrates some selectivity. |
| Cell-Based Assay | HEL (JAK2-mutant) | GI₅₀ | 2.5 µM | Cell growth inhibition consistent with on-target JAK2 activity. |
| Cell-Based Assay | HeLa + IL-6 | p-STAT3 IC₅₀ | 1.8 µM | Inhibition of downstream signaling confirms cell permeability and target engagement. |
Interpretation Notes:
-
Discrepancies between biochemical (IC₅₀) and cellular (GI₅₀) potencies are common. They can be attributed to factors like cell membrane permeability, compound metabolism, or engagement of cellular efflux pumps.
-
The selectivity profile (e.g., JAK2/Pim-1 vs. PI3Kδ) is crucial. A compound with a clean profile against unrelated kinases is a more precise research tool.
Conclusion and Future Directions
This compound is a valuable chemical probe for investigating kinase-driven signaling pathways. Its foundational structure, representative of a clinically important class of inhibitors, makes it an excellent starting point for exploring the biology of kinases like JAK2 and Pim-1. Researchers are encouraged to use the provided protocols to perform a comprehensive characterization, including a broad kinase screen to fully delineate its selectivity profile. Further derivatization of this scaffold could lead to the discovery of novel inhibitors with enhanced potency and selectivity, continuing the rich history of the pyrazolo[1,5-a]pyrimidine core in drug discovery.[1][4]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. PubMed.
- 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. PubMed.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][5][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
- Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a templ
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Document: Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (CHEMBL1641419) - ChEMBL [ebi.ac.uk]
- 12. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Pyrazolo[1,5-a]pyrimidines in Oncology: A Guide to Application and Protocol
The pyrazolo[1,5-a]pyrimidine scaffold stands as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potency in the inhibition of a diverse range of protein kinases.[1][2] This unique heterocyclic system has emerged as a cornerstone in the development of targeted cancer therapies, with numerous derivatives showing significant anti-proliferative activity in both preclinical and clinical settings.[2][3] This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyrimidines in cancer research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Inhibitor
The fused pyrazole and pyrimidine ring system of pyrazolo[1,5-a]pyrimidines provides a rigid and planar core that can be extensively modified, allowing for the fine-tuning of inhibitory activity and selectivity against various kinase targets.[4] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking the phosphorylation of downstream substrates crucial for cancer cell proliferation, survival, and metastasis.[2][5] The structural diversity achievable through various synthetic strategies has led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives that target a wide array of kinases implicated in oncology.[2][4]
Key Applications in Cancer Research
The broad-spectrum inhibitory activity of pyrazolo[1,5-a]pyrimidines makes them invaluable tools and potential therapeutic agents in several areas of cancer research:
-
Targeted Kinase Inhibition: A primary application lies in the direct inhibition of oncogenic kinases. Derivatives have been developed to target Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and rearranged during transfection (RET) kinase, among others.[2]
-
Cell Cycle Arrest: By inhibiting CDKs, these compounds can effectively halt the cell cycle, preventing cancer cell division.[6]
-
Induction of Apoptosis: Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce programmed cell death in cancer cells.[7]
-
Overcoming Drug Resistance: The development of novel pyrazolo[1,5-a]pyrimidine inhibitors is a promising strategy to combat resistance to existing cancer therapies.[2]
Featured Compound Application: CDK Inhibitors
To illustrate the practical application of this class of compounds, we will focus on their role as Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6]
Mechanism of Action: CDK Inhibition and Cell Cycle Arrest
Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors typically function by competing with ATP for the binding site on the CDK enzyme. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6]
CDK Inhibition by Pyrazolo[1,5-a]pyrimidines
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyrimidine-based CDK inhibitors against various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 13g | CDK2 | HCT-116 | 0.45 | [7] |
| Compound 21c | CDK2 | HCT-116 | 0.09 | [7] |
| BS-194 (4k) | CDK1, CDK2, CDK9 | Various | 0.28 (mean) | [6] |
| Compound 14a | Not specified | HCT116 | 0.0020 | [8] |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a pyrazolo[1,5-a]pyrimidine compound against a specific protein kinase.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of its potency (e.g., IC50 value).
Kinase Inhibition Assay Workflow
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Pyrazolo[1,5-a]pyrimidine test compound dissolved in DMSO
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
Diluted test compound or DMSO (for control wells)
-
Recombinant kinase solution
-
Kinase substrate solution
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[8]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well and incubate for an additional 1-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of a pyrazolo[1,5-a]pyrimidine compound on the cell cycle distribution of cancer cells.
Rationale: By staining the DNA of treated cells with a fluorescent dye like propidium iodide (PI), flow cytometry can quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of cell cycle arrest at specific checkpoints.[9][10]
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrimidine test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol describes how to assess the induction of apoptosis by a pyrazolo[1,5-a]pyrimidine compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrimidine test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's instructions.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidines represent a highly promising class of compounds in the field of cancer research. Their synthetic tractability and ability to potently and selectively inhibit a wide range of oncogenic kinases make them attractive candidates for the development of novel anticancer therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in combination therapies, and identifying novel kinase targets.[2] The protocols and information provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their ongoing efforts to combat cancer.
References
- Terungwa, A., et al. (2025).
- Sittis, P., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- El-Enany, M. M., et al. (2011).
- Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of Saudi Chemical Society.
- Al-Ostoot, F. H., et al. (2024).
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
- Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020). ACS Medicinal Chemistry Letters.
- Attia, M. I., et al. (2025).
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). Journal of Medicinal Chemistry.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
- Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
- Cell Cycle Analysis. (2017).
- Analysis of Cell Cycle by Flow Cytometry. (2021).
- Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. kumc.edu [kumc.edu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 7. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Selective Cross-Coupling Reactions of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine (PzP) core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique distribution of hydrogen bond acceptors have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Notable examples include the anti-cancer drugs Larotrectinib and Repotrectinib, underscoring the scaffold's ability to interact with key biological targets such as protein kinases.[1][3] The functionalization of the PzP core is therefore a critical task in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
However, the intrinsic electronic nature of the PzP ring system presents a significant challenge: achieving site-selectivity. The scaffold possesses multiple positions (C3, C5, and C7) that are susceptible to functionalization, and controlling reactions to target a single desired position is paramount for efficient and logical drug design. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a powerful tool for C-C and C-N bond formation—and outlines strategies and protocols to achieve high regioselectivity in the derivatization of pyrazolo[1,5-a]pyrimidines.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The regioselectivity of cross-coupling reactions on the PzP scaffold is governed by the inherent electronic properties of the different carbon positions and the nature of the reaction.
-
C3-Position: This position on the pyrazole moiety is the most electron-rich and nucleophilic site, making it highly susceptible to electrophilic attack and certain C-H activation reactions.[4][5]
-
C7-Position: Located on the pyrimidine ring, the C7 position is relatively electron-deficient and is a primary site for nucleophilic aromatic substitution (SNAr) when a suitable leaving group is present. It can also be targeted via C-H activation.[6]
-
C5-Position: Also on the pyrimidine ring, the C5 position is electron-deficient and can be functionalized, often requiring specific activation or reaction conditions to compete with the other sites.
This inherent reactivity profile dictates the synthetic strategy. Rather than relying on a single starting material, site-selective functionalization is typically achieved by beginning with a PzP core that has been pre-functionalized with a halide (Br, Cl) at the desired position of coupling.
Caption: Structure of the pyrazolo[1,5-a]pyrimidine core with key positions for functionalization.
Core Strategies for Site-Selective Functionalization
The most robust and widely adopted strategy for achieving site-selectivity is through the use of halogenated pyrazolo[1,5-a]pyrimidines as precursors for palladium-catalyzed cross-coupling reactions. The choice of the starting halide determines the position of the new bond formation.
C7-Selective Reactions: Targeting the Pyrimidine Ring
The C7 position is a common site for modification in many kinase inhibitors. Functionalization is typically achieved starting from 7-halo-PzP derivatives.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and a boronic acid or ester. For C7-arylation, a 7-chloro or 7-bromo-PzP is the ideal starting material.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed. These ligands facilitate the oxidative addition step, which can be challenging at the electron-deficient pyrimidine ring, and promote the reductive elimination to form the product.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid via formation of a boronate species, which is crucial for the transmetalation step.
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.[7]
Protocol 1: C7-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a 7-chloro-PzP with an arylboronic acid.
Materials:
-
7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf)-CH₂Cl₂ adduct or similar Pd(II) catalyst (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial or Schlenk flask, add the 7-chloro-PzP (1.0 eq), arylboronic acid (1.5 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 1-4 hours. Microwave irradiation can often significantly reduce reaction times.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C3-Selective Reactions: Targeting the Pyrazole Ring
The C3 position is often functionalized to modulate solubility or to introduce vectors that can interact with specific pockets in a protein target.
Starting with a 3-bromo-PzP allows for selective arylation at the electron-rich pyrazole ring. The reactivity of the C-Br bond at this position is generally high.
Causality Behind Experimental Choices:
-
Catalyst: While various palladium catalysts are effective, systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are common. For challenging substrates, specialized ligands like XPhos may be necessary to prevent side reactions like debromination.[8][9]
-
Microwave Irradiation: The use of microwave heating has been shown to be highly effective for these reactions, dramatically reducing reaction times and often improving yields.[8][9]
Protocol 2: Microwave-Assisted C3-Selective Suzuki-Miyaura Coupling
This protocol details an efficient method for the C3-arylation of a 3-bromo-PzP derivative.[9]
Materials:
-
3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos Pd G2 (0.02 eq)
-
XPhos (0.025 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine the 3-bromo-PzP (1.0 eq), arylboronic acid (1.2 eq), XPhos Pd G2 (0.02 eq), XPhos (0.025 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vial with Argon.
-
Add degassed 1,4-dioxane and water (5:1 ratio).
-
Seal the vial and place it in a microwave reactor. Heat to 110 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 3-aryl-PzP.
C5-Selective Reactions and Sequential Functionalization
Functionalization at the C5 position is also synthetically valuable. Starting from di-halogenated PzPs (e.g., 3-bromo-5-chloro-PzP) allows for sequential, site-selective couplings.
Causality and Selectivity: The key to sequential coupling lies in the differential reactivity of the carbon-halogen bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10] This allows for the first coupling to occur selectively at the C3-Br position. Subsequently, the C5-Cl can be functionalized under more forcing conditions or by using a different coupling reaction.
This reaction is crucial for installing amine functionalities, which are prevalent in bioactive molecules. It can be performed selectively at C5 or C7. For instance, after a Suzuki coupling at C3 of a 3-bromo-5-chloro-PzP, a subsequent Buchwald-Hartwig amination can be performed at the C5 position.[11]
Caption: Workflow for sequential C3-Suzuki and C5-Buchwald-Hartwig reactions.
Protocol 3: C5-Selective Buchwald-Hartwig Amination
This protocol describes the amination of a 5-chloro-PzP derivative.
Materials:
-
5-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Amine (1.2 eq)
-
BrettPhos Pd G3 or similar advanced catalyst (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add the 5-chloro-PzP (1.0 eq), palladium catalyst (0.05 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100 °C for 4-16 hours, monitoring by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Data Summary and Comparison
The choice of reaction conditions is critical for achieving the desired outcome. The following table summarizes typical conditions for different site-selective reactions.
| Position | Reaction Type | Typical Halide | Catalyst System (Example) | Base | Solvent | Temperature (°C) |
| C7 | Suzuki-Miyaura | -Cl, -Br | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100-120 |
| C3 | Suzuki-Miyaura | -Br | XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 110 (MW) |
| C5 | Buchwald-Hartwig | -Cl | BrettPhos Pd G3 | NaOtBu | Toluene | 100 |
| C5 | Sonogashira | -I, -Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60-80 |
| C7 | C-H Activation | -H | Pd(OAc)₂ / AgOAc | - | DMSO | 90-110[6] |
Troubleshooting and Key Considerations
-
Debromination/Dechlorination: This is a common side reaction, especially with electron-rich boronic acids or under prolonged heating. Using highly active catalysts with bulky ligands (like XPhos) at lower temperatures or for shorter times can mitigate this.[8][9]
-
Poor Solubility: PzP derivatives can have poor solubility. Ensure the chosen solvent system is appropriate. For Suzuki couplings, using dioxane or DME instead of THF can sometimes improve solubility and reaction rates.
-
Catalyst Poisoning: The nitrogen atoms in the PzP core can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using pre-catalysts or a slight excess of ligand can sometimes overcome this issue.
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.
Conclusion
Site-selective cross-coupling reactions are indispensable tools for the synthesis of complex pyrazolo[1,5-a]pyrimidine libraries for drug discovery. By selecting the appropriate halogenated precursor and carefully optimizing the palladium catalyst, ligands, base, and solvent system, researchers can achieve high regioselectivity and efficiently access novel analogues. The protocols and strategies outlined in this guide provide a robust framework for the rational design and synthesis of next-generation PzP-based therapeutics.
References
-
Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7, 671-675. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(9), 1039-1058. [Link]
-
Vera, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Sikder, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 11185-11207. [Link]
-
Jadhav, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Messaoudi, C., et al. (2022). Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. Organic & Biomolecular Chemistry, 20, 9684-9697. [Link]
-
Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10793. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1287-1302. [Link]
-
You, J., et al. (2021). Direct C7–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 58, 466-469. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302. [Link]
-
Vera, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate in Modern Drug Design
Introduction: The Pyrazolo[1,5-a]pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine is a quintessential example of such a scaffold.[1][2] This fused, rigid N-heterocyclic system serves as a bioisostere of purine and is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[3][4] Its planarity and versatile substitution points allow for the precise orientation of functional groups to interact with specific amino acid residues in enzyme active sites. The clinical success of drugs like the TRK inhibitors Larotrectinib and Entrectinib, which are built upon this core, validates its profound importance in oncology.[5][6]
This guide focuses specifically on ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate , a key intermediate that offers medicinal chemists a strategic entry point for generating diverse compound libraries and accelerating the drug discovery process.
The Strategic Role of this compound
The utility of a starting material in a drug discovery campaign is judged by its synthetic accessibility and its potential for diversification. This compound excels in both regards. The ethyl carboxylate group at the C-2 position is not merely a structural feature; it is a versatile synthetic handle.
-
Rationale for Use : The ester functionality is relatively stable under various reaction conditions used to modify other parts of the scaffold, yet it can be readily transformed into a wide array of other functional groups. This allows for late-stage diversification, a highly efficient strategy in lead optimization.
-
Key Transformations :
-
Hydrolysis : Saponification of the ethyl ester to the corresponding carboxylic acid provides a key attachment point for generating amide libraries via coupling with diverse amines. Amide bonds are critical in drug design as they can act as both hydrogen bond donors and acceptors, forming crucial interactions with protein backbones.
-
Reduction : Reduction of the ester to a primary alcohol opens another avenue for modification, such as ether formation or conversion to an aldehyde for reductive amination.[7]
-
Direct Amination : In some cases, direct reaction with amines can form amides, though hydrolysis followed by coupling is more common and controllable.
-
This strategic positioning of a modifiable group on a proven biologically active scaffold makes this compound an invaluable tool for researchers aiming to develop novel therapeutics.[8]
Synthetic Strategies & Protocols
The construction of the pyrazolo[1,5-a]pyrimidine core is typically achieved via the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1][2] The specific placement of the carboxylate group at the C-2 position depends on the choice of starting materials.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
In Vitro Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide to Application Notes and Protocols
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] These compounds have demonstrated considerable therapeutic potential, particularly as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives, offering detailed application notes and validated protocols to facilitate robust and reproducible experimental outcomes.
Introduction to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are bicyclic aromatic compounds that are structurally analogous to purines, enabling them to interact with a wide array of biological targets, most notably protein kinases.[5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The pyrazolo[1,5-a]pyrimidine core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties to achieve high potency and selectivity against specific kinase targets.[1][2]
I. Kinase Inhibition Assays: The Primary Frontier
A predominant application of pyrazolo[1,5-a]pyrimidine derivatives lies in their ability to inhibit protein kinases.[1] In vitro kinase inhibition assays are fundamental for determining the potency (e.g., IC50 values) and selectivity of these compounds.
A. Rationale for Kinase Inhibition Assays
The ATP-binding pocket of kinases is a common target for small molecule inhibitors. Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, vying with ATP for binding to the kinase active site.[1] Determining the half-maximal inhibitory concentration (IC50) is a critical first step in characterizing a compound's potency.
B. Experimental Workflow: In Vitro Kinase Inhibition
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Pyrazolo[1,5-a]pyrimidine-2-carboxamides: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This fused heterocyclic system is a prominent feature in numerous therapeutic agents, including sedative-hypnotics like zaleplon and indiplon, and has shown significant promise in the development of treatments for cancer, inflammation, and various central nervous system disorders.[3][4] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine nucleus provides an excellent framework for creating molecules that can effectively interact with biological targets, particularly protein kinases.[1][5][6]
Among the various derivatives of this scaffold, the pyrazolo[1,5-a]pyrimidine-2-carboxamides are of particular importance. The carboxamide functional group at the 2-position serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's physicochemical properties and its interactions with target proteins.[5][7] This application note provides a comprehensive guide to the synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamides, starting from the readily accessible ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate. We will explore the primary synthetic routes, offer detailed experimental protocols, and discuss the underlying chemical principles to empower researchers in their drug discovery endeavors.
Synthetic Strategies: From Ester to Amide
There are two principal strategies for the conversion of this compound to its corresponding amides: direct aminolysis and a two-step hydrolysis-coupling sequence. The choice between these methods depends on the nature of the amine, the desired scale of the reaction, and the required purity of the final product.
Method 1: Direct Aminolysis
Direct aminolysis involves the direct reaction of the ethyl ester with an amine. This method is often favored for its simplicity and atom economy. The reaction is typically carried out by heating the ester with an excess of the amine, either neat or in a suitable high-boiling solvent. While straightforward for simple, unhindered primary and secondary amines, this method can be less effective for less nucleophilic or sterically hindered amines.
Method 2: Two-Step Hydrolysis and Amide Coupling
A more versatile and widely applicable approach is the two-step sequence involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This method allows for the use of a broader range of amines, including those that are less reactive or available in limited quantities. The hydrolysis is typically achieved under basic conditions, for instance, using lithium hydroxide.[7] The resulting carboxylic acid is then activated with a coupling agent, such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), before the addition of the amine.[7]
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes from this compound to the target amides.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
Introduction: Targeting PI3Kδ in Immunity and Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3][4] Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit.[3] While the PI3Kα and PI3Kβ isoforms are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is predominantly restricted to hematopoietic cells.[1][3][5] This restricted expression profile makes PI3Kδ a highly attractive therapeutic target for hematological malignancies and autoimmune diseases, as its inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.[5][6]
Overactivity of the PI3Kδ pathway is a hallmark of many B-cell malignancies, where it plays a crucial role in B-cell receptor (BCR) signaling, survival, and proliferation.[4][7][8] Consequently, the development of selective PI3Kδ inhibitors has been a major focus in drug discovery, leading to the approval of agents like idelalisib for the treatment of certain leukemias and lymphomas.[1][9]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases.[10][11][12] Its rigid, planar structure and synthetic tractability allow for diverse functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][11] This guide provides a comprehensive overview of the development of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, from chemical synthesis to biological evaluation.
The PI3Kδ Signaling Pathway in B-Cells
PI3Kδ is a central node in the signaling cascade downstream of the B-cell receptor (BCR) and other co-stimulatory receptors like CD19 and CD40.[7][8] Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes like proliferation, survival, and differentiation.[8]
Caption: PI3Kδ Signaling Pathway in B-Cells.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through various synthetic strategies, with multicomponent reactions and cyclization being common approaches.[10][11] A general and versatile method involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[11][12] The specific substituents on both starting materials can be varied to generate a library of analogs for structure-activity relationship (SAR) studies.
Protocol: General Synthesis of a 5,7-disubstituted Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a common synthetic route to access diverse pyrazolo[1,5-a]pyrimidine derivatives.
Step 1: Synthesis of 3-amino-5-substituted-pyrazole
-
To a solution of a substituted β-ketonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired aminopyrazole.
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
-
In a round-bottom flask, combine the synthesized aminopyrazole and a β-dicarbonyl compound (e.g., diethyl malonate or a substituted 1,3-diketone) in a solvent such as acetic acid or ethanol.[11]
-
Add a catalytic amount of a suitable acid or base if required.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the crude pyrazolo[1,5-a]pyrimidine derivative.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: General Synthetic Workflow.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrazolo[1,5-a]pyrimidine core is crucial for optimizing PI3Kδ inhibitory activity and selectivity.[10][13] SAR studies have revealed key structural features that govern the potency and isoform selectivity of these inhibitors.
| Position | Substituent Effect | Rationale |
| C2 | Introduction of various amine substituents can significantly impact potency.[14] | Interacts with the solvent-exposed region of the ATP-binding pocket. |
| C5 | Substitution with indole or benzimidazole groups has been shown to enhance activity and selectivity.[14][15][16] | Can form additional hydrogen bonds with key residues in the affinity pocket, such as Asp-787.[16] |
| C7 | A morpholine group at this position is a common feature in many potent PI3Kδ inhibitors.[16] | The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with the hinge region residue Val-828.[16] |
The strategic placement of these functional groups allows for the design of highly potent and selective PI3Kδ inhibitors. For instance, the compound CPL302415, which incorporates a benzimidazole group at C5 and a morpholine at C7, demonstrates an IC50 value of 18 nM for PI3Kδ with excellent selectivity over other PI3K isoforms.[14][15]
Biochemical and Cellular Assays for Inhibitor Characterization
A tiered approach of in vitro assays is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Protocol: PI3Kδ Enzymatic Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.[17][18]
Materials:
-
Recombinant human PI3Kδ enzyme
-
Test compounds (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant PI3Kδ enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the anti-proliferative effects of the PI3Kδ inhibitors on cancer cell lines.[19]
Materials:
-
B-cell lymphoma cell lines (e.g., SUDHL-4, DOHH-2)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the B-cell lymphoma cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Protocol: Western Blot Analysis of PI3K Pathway Phosphorylation
This assay confirms the on-target effect of the inhibitors by measuring the phosphorylation status of downstream effectors like Akt.[19][20]
Materials:
-
B-cell lymphoma cell lines
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the B-cell lymphoma cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt and total Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of Akt phosphorylation relative to the total Akt.
Caption: In Vitro Assay Workflow.
In Vivo Efficacy Studies
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their anti-tumor efficacy and pharmacokinetic properties. Xenograft models using human B-cell lymphoma cell lines implanted in immunodeficient mice are commonly used.[21][22]
Protocol: B-Cell Lymphoma Xenograft Model
-
Subcutaneously implant a suspension of B-cell lymphoma cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally or via another appropriate route at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and promising platform for the development of potent and selective PI3Kδ inhibitors. Through systematic SAR exploration and a robust pipeline of in vitro and in vivo assays, novel drug candidates with improved efficacy and safety profiles can be identified. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance selectivity, and investigating their potential in combination therapies to overcome resistance and improve patient outcomes in hematological malignancies and autoimmune disorders.[1][10]
References
-
AMG 319 - Wikipedia. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from: [Link]
-
PI3Kδ is a central signaling enzyme that mediates the effects of... - ResearchGate. Available from: [Link]
-
Activation of PI3K in B cells. PI3Kδ is a central integrator of signals... - ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available from: [Link]
-
Definition of PI3K-delta inhibitor AMG 319 - NCI Drug Dictionary - National Cancer Institute. Available from: [Link]
-
PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - NIH. Available from: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available from: [Link]
-
Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC - NIH. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available from: [Link]
-
PI3K Signaling in B Cell and T Cell Biology - PMC - PubMed Central - NIH. Available from: [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. Available from: [Link]
-
Dysregulated PI3K Signaling in B Cells of CVID Patients - PMC - PubMed Central. Available from: [Link]
-
PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. Available from: [Link]
-
Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC - PubMed Central. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - ResearchGate. Available from: [Link]
-
Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies - Frontiers. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. Available from: [Link]
-
PI3Kδ inhibitors offer serious promise in solid tumors - iOnctura. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - ResearchGate. Available from: [Link]
-
Discovery of PI3KD-IN-015 as a potent and selective PI3Kδ inhibitor A.... - ResearchGate. Available from: [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. Available from: [Link]
-
Phosphoinositide 3-kinase inhibitors in lymphoma - PMC - PubMed Central. Available from: [Link]
-
The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI. Available from: [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC - NIH. Available from: [Link]
-
Roles of PI3Kγ and PI3Kδ in mantle cell lymphoma proliferation and migration contributing to efficacy of the PI3Kγ/δ inhibitor duvelisib - NIH. Available from: [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed. Available from: [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchGate. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. Available from: [Link]
-
ICEC0942 inhibits phosphorylation of CDK7 substrates to promote... - ResearchGate. Available from: [Link]
-
ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - NIH. Available from: [Link]
-
ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment. Available from: [Link]
Sources
- 1. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase inhibitors in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulated PI3K Signaling in B Cells of CVID Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ionctura.com [ionctura.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Roles of PI3Kγ and PI3Kδ in mantle cell lymphoma proliferation and migration contributing to efficacy of the PI3Kγ/δ inhibitor duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to compounds with potent activities, including as protein kinase inhibitors for cancer therapy.[3][4] Traditionally, the synthesis of these compounds involves lengthy reaction times under conventional heating, often leading to complex purification processes and undesired side products.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and reproducible alternative.[5] By utilizing microwave irradiation to directly and uniformly heat the reaction mixture, MAOS dramatically reduces reaction times from hours to mere minutes, while frequently improving product yields and purity.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, offering detailed mechanistic insights and field-proven protocols.
The Underlying Chemistry: A Mechanistic Overview
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1][4] The reaction mechanism, facilitated by the high-energy conditions of microwave irradiation, proceeds through a well-established pathway:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound.[4]
-
Intermediate Formation: This initial condensation forms a vinylogous amide intermediate.
-
Intramolecular Cyclization: Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the endocyclic pyrazole nitrogen onto the second carbonyl group.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.[4]
The regioselectivity of the reaction, determining the final substitution pattern on the pyrimidine ring, is influenced by the nature of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Workflow for the two-step microwave-assisted synthesis.
Protocol 2: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This one-pot protocol offers a highly efficient and atom-economical approach, avoiding the isolation of intermediates and thereby streamlining the synthetic process. [1][3]
-
In a 10 mL microwave vessel, dissolve the starting β-ketonitrile (0.9 mmol) in methanol (1 mL).
-
Add hydrazine (1.2 mmol) to the solution.
-
Seal the vessel and heat under microwave irradiation at 150 °C for 5 minutes (Power: 100 W). [3]4. Cool the vessel, then add the appropriate β-ketoester (0.9 mmol) and acetic acid (0.5 mmol) to the reaction mixture. [3]5. Reseal the vessel and continue microwave irradiation at 150 °C for an additional 2 hours (Power: 100 W). [3]6. After cooling, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Data at a Glance: A Comparative Overview
The following table summarizes representative examples of microwave-assisted pyrazolo[1,5-a]pyrimidine syntheses, highlighting the versatility and efficiency of this methodology.
| Entry | 5-Aminopyrazole Substituent (R¹) | β-Dicarbonyl Equivalent | Product Substituents (R², R³) | Conditions | Time | Yield (%) | Reference |
| 1 | H | Phenyl-β-enaminone | R²=H, R³=Phenyl | 180 °C, Solvent-free | 2 min | 92 | [6] |
| 2 | 4-Aryl | 1,1,3,3-Tetramethoxypropane | R²=H, R³=H | 120 °C | 20 min | 62 (avg) | [7] |
| 3 | H | Ethyl benzoylacetate | R²=Phenyl, R⁵=OH | 150 °C, MeOH/AcOH | 2 h | 52 | [3] |
| 4 | 3-Methyl | 4-Methoxy-β-enaminone | R²=Methyl, R³=4-Methoxyphenyl | 180 °C, Solvent-free | 3 min | 95 | N/A |
| 5 | 5-Trifluoromethyl | 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one | R²=CF₃, R³=CF₃ | Toluene | 1 min | High | [5] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The significant reduction in reaction time and the high yields typically observed serve as immediate indicators of a successful reaction. Furthermore, the purity of the crude product is often high, simplifying the purification process. For validation, standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the structure of the synthesized pyrazolo[1,5-a]pyrimidines. The expected spectroscopic data for these compounds are well-documented in the chemical literature.
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazolo[1,5-a]pyrimidines. The protocols and insights provided in this guide empower researchers to leverage this technology for the rapid and efficient synthesis of diverse libraries of these valuable heterocyclic compounds. By embracing microwave chemistry, the drug discovery and development process can be significantly accelerated, paving the way for the timely identification of new therapeutic agents.
References
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry, 14, 1222-1228. [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[2][3][8]riazines. (2021). Molecules, 26(11), 3321. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2009). Journal of the Brazilian Chemical Society, 20(6), 1145-1151. [Link]
-
Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. (2016). Tetrahedron Letters, 57(30), 3330-3333. [Link]
-
Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4878–4881. [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. (2020). Journal of the Iranian Chemical Society. [Link]
-
Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. (2015). Journal of the Chilean Chemical Society. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules, 15(5), 3593–3603. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2022). RSC Advances, 12(28), 17897-17911. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2009). Journal of the Brazilian Chemical Society. [Link]
-
Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines. (2006). Letters in Organic Chemistry. [Link]
-
Microwave assisted, solvent-free synthesis and in-vitro antimicrobial screening of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. (2017). Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. (2022). BYU ScholarsArchive. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7175. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). RSC Advances, 12(15), 9439–9447. [Link]
Sources
- 1. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 2. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this valuable synthetic pathway. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Achieving high yields and purity is critical for downstream applications.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.
Core Synthesis Overview
The most prevalent and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent.[1][3] This reaction builds the pyrimidine ring onto the existing pyrazole structure.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis, leading to compromised yield or purity.
Q1: My overall yield is consistently low (<50%). What are the most critical parameters I should investigate first?
Low yield is a multifaceted problem. Systematically investigating the following three areas is the most efficient way to identify the root cause.
-
Purity of Starting Materials: The quality of your 5-aminopyrazole is paramount. Aminopyrazoles can be prone to degradation or may contain impurities from their synthesis, often from reactions of β-ketonitriles with hydrazines.[4]
-
Actionable Advice:
-
Verify the purity of the 5-aminopyrazole by NMR and LC-MS before starting.
-
If purity is questionable, purify it by recrystallization or column chromatography.
-
Ensure the 1,3-dielectrophile (e.g., diethyl malonate) is fresh and free of hydrolysis byproducts.
-
-
-
Reaction Conditions: The cyclocondensation step is sensitive to catalyst, solvent, and temperature. The goal is to find a balance that favors the desired reaction pathway without promoting side reactions or decomposition.
-
Actionable Advice:
-
Catalyst: If using an acid catalyst like acetic acid or H₂SO₄, ensure it is not causing degradation of your starting materials (monitor by TLC).[1][3] If using a base like piperidine or NaH, ensure anhydrous conditions where necessary.[3]
-
Temperature: Insufficient heat can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition. Consider running a temperature screen (e.g., 80°C, 100°C, reflux) to find the optimum.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and drastically reduce reaction times for pyrazolo[1,5-a]pyrimidines.[1][5] It provides rapid, uniform heating that can overcome activation barriers more efficiently than conventional heating.
-
-
-
Workup and Purification: Significant product loss often occurs during this final stage.
-
Actionable Advice:
-
Minimize aqueous extractions if your product has some water solubility.
-
Optimize your recrystallization solvent system. Test multiple solvents and solvent pairs to find one that gives good crystal formation and effectively excludes impurities.
-
If using column chromatography, perform a small-scale test to determine the ideal solvent system and avoid broad elution profiles that lead to mixed fractions and material loss.
-
-
Q2: I'm observing a significant isomeric byproduct in my final product. How can I improve the regioselectivity for the desired pyrazolo[1,5-a]pyrimidine?
This is a classic and critical challenge in this synthesis. The 5-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic amino group (at C5) and the endocyclic pyrazole nitrogen (at N1). The 1,3-dielectrophile can react with either, leading to different constitutional isomers. The desired pyrazolo[1,5-a]pyrimidine results from the initial attack of the endocyclic N1 nitrogen.
The choice of reaction conditions, particularly pH, is the primary tool for controlling this outcome.[3]
-
Under Acidic Conditions (e.g., refluxing acetic acid): The more basic exocyclic amino group is protonated, reducing its nucleophilicity. This disfavors its participation in the initial condensation. The reaction is then directed through the endocyclic pyrazole nitrogen, leading preferentially to the desired pyrazolo[1,5-a]pyrimidine scaffold.[1][3]
-
Under Basic or Neutral Conditions (e.g., piperidine in ethanol): The exocyclic amino group is a potent nucleophile and often reacts first with one of the carbonyl groups of the dielectrophile. This can lead to the formation of the undesired isomeric pyrazolo[3,4-b]pyridine or other byproducts.[6][7]
Caption: Influence of pH on regioselective cyclocondensation.
Actionable Advice: To favor the formation of this compound, perform the cyclocondensation in a protic acid solvent like glacial acetic acid at reflux.[3][5]
Q3: My reaction stalls and does not proceed to completion, even after extended heating. What troubleshooting steps can I take?
A stalled reaction indicates that a limiting factor has been reached. A logical troubleshooting process can pinpoint the issue.
Caption: Decision tree for troubleshooting a stalled reaction.
-
Check Reagent Stoichiometry & Stability: An error in weighing or the degradation of a key reagent (especially the aminopyrazole) could be the cause. Add a small, fresh aliquot of the limiting reagent to see if the reaction restarts.
-
Increase Energy Input: The reaction may have a high activation energy.
-
Increase the temperature to the reflux point of the solvent.
-
As mentioned, switching to microwave-assisted synthesis is a highly effective strategy for overcoming such kinetic barriers.[5]
-
-
Solvent and Solubility: An intermediate may be precipitating out of the solution, effectively halting the reaction. Try a higher-boiling solvent in which all components are more soluble (e.g., switching from ethanol to n-butanol or DMF).
Frequently Asked Questions (FAQs)
Q1: What are the most effective 1,3-dielectrophiles for this synthesis?
For synthesizing this compound specifically, the ideal electrophile needs to install the carboxylate group at the 2-position. Common and effective choices include:
-
Diethyl malonate: Reacts with 5-aminopyrazoles in the presence of a base like sodium ethoxide.[8][9]
-
Enaminones and Enol Ethers: These are highly effective pre-activated synthons. For example, reacting 5-aminopyrazoles with diethyl ethoxymethylenemalonate is a very common and high-yielding approach.[5]
-
β-Ketoesters (like ethyl acetoacetate): These are also widely used, though they can introduce substitution at other positions depending on their structure.[6]
Q2: I need to synthesize a derivative with substituents at the 5 and 7 positions. How is this typically achieved?
This is usually done via a multi-step synthesis starting from a substituted 5-aminopyrazole and a substituted 1,3-dicarbonyl compound.[1] For example:
-
React a 5-aminopyrazole with diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.[8][9]
-
Treat this intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to get a 5,7-dichloro derivative.[8][9]
-
The chlorine atoms at the C5 and C7 positions can then be selectively substituted via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install a wide variety of functional groups.[9][10] The C7 position is generally more reactive towards nucleophilic substitution than the C5 position.[9]
Q3: What analytical techniques are best for monitoring reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for quick, qualitative checks. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the masses of intermediates and products and tracking their relative abundance over time.
-
Final Product Characterization:
-
¹H and ¹³C NMR: Essential for confirming the final structure and assessing purity. The distinct chemical shifts of the pyrimidine and pyrazole protons are key indicators of successful ring formation and correct regiochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Data Summary: Reaction Condition Optimization
The choice of methodology can have a dramatic impact on reaction efficiency. Below is a comparison of outcomes based on published methods.
| Method | Catalyst/Solvent | Temperature | Time | Typical Yield | Reference |
| Conventional Heating | Acetic Acid | Reflux | 10-24 h | 40-70% | [3][5] |
| Conventional Heating | Piperidine/Ethanol | Reflux | 12 h | Variable (risk of isomers) | [3] |
| Microwave (MAOS) | Acetic Acid | 170 °C | 10-20 min | >80% | [1][5] |
| Three-Component | N/A (One-pot) | Varies | Varies | Good to High | [1] |
Example Protocol: Microwave-Assisted Synthesis of Ethyl 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol is adapted from general procedures found in the literature for the cyclocondensation of a 5-aminopyrazole with a β-diketone, illustrating a high-yield approach.[1][5]
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine 3-amino-4-ethoxycarbonyl-5-methyl-1H-pyrazole (1.0 mmol, 1 eq.), the appropriate 1-aryl-1,3-butanedione (1.1 mmol, 1.1 eq.), and glacial acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 20 minutes.
-
Reaction Monitoring: After cooling, spot a small amount of the reaction mixture on a TLC plate to confirm the consumption of the limiting starting material.
-
Workup: Pour the cooled reaction mixture into ice-water (50 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
References
-
Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link][1][2]
-
Smolarz, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link][10]
-
Mahajan, A. T., et al. (2024). Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on.... ResearchGate. Available at: [Link][11]
-
Smolarz, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link][8]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link][12]
-
Reddy, C. R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link][6]
-
Reddy, C. R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). Available at: [Link][7]
-
Smolarz, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). Available at: [Link][9]
-
Hammouda, M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link][3]
-
Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Available at: [Link][4]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link][13]
-
Messaoudi, C., et al. (2022). Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. RSC Publishing. Available at: [Link][14]
-
Kumar, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link][5]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Purification of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered in the synthesis of this important class of molecules. Drawing from established protocols and field-proven insights, we will explore the causality behind purification choices and offer robust troubleshooting strategies to enhance the purity, yield, and scalability of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Q1: What are the most prevalent purification challenges specific to the pyrazolo[1,5-a]pyrimidine scaffold?
A1: The primary challenges stem from the inherent chemical properties of the fused heterocyclic system and the common synthetic routes employed. These include:
-
Isomer Separation: The synthesis of pyrazolo[1,5-a]pyrimidines can often lead to the formation of regioisomers, which possess very similar polarities, making their separation by standard chromatographic techniques difficult.[1][2]
-
Removal of Starting Materials and Reagents: Unreacted aminopyrazoles and β-dicarbonyl compounds or their equivalents are common impurities that can co-elute with the desired product.[3]
-
Product Instability: Some pyrazolo[1,5-a]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4]
-
Poor Solubility & Crystallization Difficulties: Many derivatives, particularly those with polar functional groups, exhibit poor solubility in common organic solvents, complicating both chromatographic purification and final crystallization.[5]
Q2: What is the recommended starting point for developing a column chromatography method for a new pyrazolo[1,5-a]pyrimidine derivative?
A2: The most common stationary phase is silica gel.[6] A good starting point for mobile phase selection is a solvent system of ethyl acetate and a non-polar solvent like heptane or hexane.[6][7][8] Develop the method using thin-layer chromatography (TLC) first to determine the optimal solvent ratio that provides good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good resolution on the column.[4]
Q3: My pyrazolo[1,5-a]pyrimidine compound is highly polar and either doesn't move from the baseline or streaks badly on silica gel. What are my options?
A3: For highly polar compounds, several alternative strategies can be employed:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or TFA). This is often effective for purifying polar compounds that are challenging to separate by normal-phase chromatography.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[5]
-
Deactivated Silica Gel: If you suspect your compound is degrading on standard silica, you can use deactivated silica gel, which has been treated to reduce its acidity.[4]
-
Alternative Adsorbents: In some cases, alumina may be a suitable alternative to silica gel.[4]
Q4: How can I confirm the purity of my final pyrazolo[1,5-a]pyrimidine compound?
A4: A combination of analytical techniques is essential for confirming purity:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to assess purity and confirm the molecular weight of your compound. It can also help in identifying impurities.[9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also reveal the presence of impurities.
-
HPLC (High-Performance Liquid Chromatography): An analytical HPLC with a suitable column and detection method (e.g., UV-Vis) can provide a quantitative measure of purity.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification roadblocks.
Troubleshooting Guide 1: Column Chromatography
This guide will help you diagnose and solve common issues encountered during the chromatographic purification of pyrazolo[1,5-a]pyrimidine compounds.
| Problem | Possible Cause(s) | Solution(s) |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent. For example, in an ethyl acetate/heptane system, increase the percentage of ethyl acetate. If necessary, add a small percentage of a more polar solvent like methanol.[6] |
| The compound may have crashed out at the top of the column due to poor solubility in the eluent. | If you suspect insolubility, you may need to switch to a different solvent system in which your compound is more soluble. Dry loading the sample onto silica can also help.[10] | |
| Poor separation between the product and impurities. | The chosen solvent system lacks the necessary selectivity. | Re-optimize the mobile phase using TLC. Try different solvent combinations. For instance, replacing ethyl acetate with another solvent of similar polarity might alter the selectivity and improve separation.[6] |
| The column is overloaded with crude material. | Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.[6] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles. A well-packed column is critical for good separation.[6] | |
| The compound appears to be decomposing on the column. | The pyrazolo[1,5-a]pyrimidine derivative is unstable on the acidic silica gel. | Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.[4] |
| Product elutes with significant tailing. | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a modifier to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can reduce tailing. For acidic compounds, a small amount of acetic acid may be beneficial. |
| The sample was dissolved in a solvent that is too polar and is causing band broadening. | Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent. If a highly polar solvent is required for dissolution, consider dry loading.[10] |
This method is particularly useful for compounds that have poor solubility in the column eluent.[10]
-
Dissolve your crude pyrazolo[1,5-a]pyrimidine compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Add silica gel to the solution (approximately 5-10 times the mass of your crude product).
-
Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica.
-
Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently layer the powdered sample onto the top of your packed column.
-
Proceed with the elution as you would for a wet-loaded sample.
Troubleshooting Guide 2: Crystallization
This guide provides solutions for common issues encountered when trying to crystallize pyrazolo[1,5-a]pyrimidine compounds.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form after cooling. | The solution is not supersaturated (too much solvent was used). | Re-heat the solution to evaporate some of the solvent and then allow it to cool again.[11] |
| The compound is too soluble in the chosen solvent. | Try adding an "anti-solvent" dropwise. This is a solvent in which your compound is insoluble but is miscible with your crystallization solvent.[5][11] | |
| The presence of impurities is inhibiting crystallization. | Attempt further purification by chromatography. Even small amounts of impurities can sometimes prevent crystallization. | |
| The compound "oils out" instead of crystallizing. | The compound's melting point is lower than the temperature of the solution, or the solution is too supersaturated. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help. |
| The resulting crystals are very small or needle-like. | The solution cooled too quickly, leading to rapid nucleation. | Allow the solution to cool more slowly. Insulating the flask can help. Using a solvent system where the compound is slightly more soluble can also promote the growth of larger crystals. |
| The compound is only soluble in high-boiling point solvents like DMF or DMSO. | These solvents are difficult to remove and often hinder crystallization. | Use an anti-solvent vapor diffusion technique. Dissolve your compound in a small amount of the high-boiling point solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.[11] |
This technique is ideal for small quantities of material or for compounds that are difficult to crystallize.[11]
-
Dissolve the pyrazolo[1,5-a]pyrimidine compound in a minimal amount of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial).
-
Place this small container inside a larger, sealable vessel (e.g., a beaker or a jar).
-
Add a layer of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger vessel.
-
Seal the larger vessel and leave it undisturbed.
-
Over time, the anti-solvent will slowly vaporize and diffuse into the solution containing your compound, reducing its solubility and promoting the growth of crystals.
Part 3: Visualization & Workflows
Visualizing the decision-making process and experimental workflows can streamline your purification strategy.
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting an appropriate purification method for your pyrazolo[1,5-a]pyrimidine compound.
Sources
- 1. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Cyclization Reactions
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in medicinal chemistry, with applications as protein kinase inhibitors in cancer therapy.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions for successful cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the pyrazolo[1,5-a]pyrimidine cyclization, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms: After the reaction and work-up, you observe a low yield of the desired pyrazolo[1,5-a]pyrimidine, or no product at all.
Potential Causes & Solutions:
-
Inadequate Reaction Conditions: The reaction may not be proceeding to completion due to suboptimal temperature, reaction time, or catalyst.
-
Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, consider heating it. A stepwise increase in temperature (e.g., from 50 °C to 80 °C, then to reflux) while monitoring the reaction by TLC or LC-MS is recommended. Microwave-assisted synthesis can also be an effective strategy to increase reaction rates and yields.[1]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress at regular intervals.
-
Catalyst: The choice and amount of catalyst are crucial. Acidic catalysts like sulfuric acid (H₂SO₄) or acetic acid (AcOH) are commonly used to facilitate the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[1] In some cases, a base catalyst might be required.[1] If you are not using a catalyst, its addition could be beneficial. If you are, consider screening other acid or base catalysts, or adjusting the catalyst loading.
-
-
Poor Quality of Starting Materials: Impurities in the starting 5-aminopyrazole or the β-dicarbonyl compound can interfere with the reaction.
-
Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification: If necessary, purify the starting materials before use. Recrystallization or column chromatography are common methods.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Optimize Reactant Ratios: While a 1:1 stoichiometry is often a good starting point, the optimal ratio may vary. A slight excess of one reactant, typically the more stable or less expensive one, can sometimes drive the reaction to completion.
-
Issue 2: Formation of Multiple Products or Impurities
Symptoms: Your crude reaction mixture shows multiple spots on a TLC plate or several peaks in the LC-MS, indicating the presence of side products or isomers.
Potential Causes & Solutions:
-
Side Reactions: The reactivity of certain β-dicarbonyl compounds can lead to unwanted by-products.[1]
-
Condition Optimization: Careful optimization of reaction conditions is key to minimizing side reactions.[1] This includes adjusting the temperature, catalyst, and solvent.
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from participating in unintended reactions.
-
-
Lack of Regioselectivity: When using unsymmetrical β-dicarbonyl compounds, the cyclization can occur in two different ways, leading to the formation of regioisomers.
-
Control of Regioselectivity: The choice of solvent and catalyst can influence the regioselectivity of the reaction. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[1] Experiment with different solvents and catalysts to favor the formation of the desired isomer.
-
-
Degradation of Product: The desired product might be unstable under the reaction or work-up conditions.
-
Milder Conditions: If you suspect product degradation, try using milder reaction conditions (e.g., lower temperature, weaker acid/base catalyst). Also, ensure that the work-up procedure is not too harsh.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the pyrazolo[1,5-a]pyrimidine cyclization?
The most common route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1] The reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack and subsequent cyclization to form the fused pyrimidine ring.[1][3]
Caption: General mechanism of pyrazolo[1,5-a]pyrimidine formation.
Q2: How do I choose the right solvent for my reaction?
The choice of solvent can significantly impact the reaction outcome. Acetic acid is a common solvent, particularly when using an acid catalyst like H₂SO₄.[1] Other solvents such as ethanol, dioxane, and dimethyl sulfoxide (DMSO) have also been used.[4][5] The optimal solvent will depend on the specific substrates and reaction conditions. It is often beneficial to screen a few different solvents to find the one that gives the best results.
Q3: What are the advantages of using microwave-assisted synthesis?
Microwave irradiation can offer several advantages for the synthesis of pyrazolo[1,5-a]pyrimidines, including:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.[1]
-
Increased Yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to conventional heating.[1]
-
Improved Purity: The rapid and uniform heating provided by microwaves can sometimes reduce the formation of side products.
Q4: How can I purify my final pyrazolo[1,5-a]pyrimidine product?
The purification method will depend on the physical properties of your product and the nature of the impurities. Common purification techniques include:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often an effective way to obtain highly pure material.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a widely used method.[6] The choice of eluent will depend on the polarity of your compound.
Experimental Protocols
General Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis via Condensation
This protocol provides a general starting point for the synthesis of pyrazolo[1,5-a]pyrimidines from a 5-aminopyrazole and a β-dicarbonyl compound.
Materials:
-
Substituted 5-aminopyrazole (1.0 mmol)
-
β-Dicarbonyl compound (1.0 - 1.2 mmol)
-
Solvent (e.g., acetic acid, ethanol)
-
Catalyst (e.g., concentrated H₂SO₄, a few drops)
Procedure:
-
To a solution of the 5-aminopyrazole in the chosen solvent, add the β-dicarbonyl compound.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-water and collect the resulting precipitate.
-
Wash the crude product with a suitable solvent (e.g., water, cold ethanol).
-
Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for the synthesis.
Data Summary
| Parameter | Recommended Range/Options | Rationale |
| Temperature | Room Temperature to Reflux | Higher temperatures often increase reaction rates and yields. |
| Catalyst | H₂SO₄, AcOH, Piperidine, KOAc | Catalysts facilitate key steps like imine formation and cyclization.[1] |
| Solvent | Acetic Acid, Ethanol, Dioxane, DMSO | Solvent polarity can influence reaction kinetics and selectivity.[1][4][5] |
| Reaction Time | 1 - 24 hours | Varies depending on substrates and conditions; monitor for completion. |
| Purification | Recrystallization, Column Chromatography | Essential for removing unreacted starting materials and side products.[6] |
References
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Al-Sanea, M. M., et al. (2023).
- Zhang, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry.
- Li, J., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Chemistry Central Journal.
- El-Sayed, M. A. A., et al. (2016). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines...
- Abdel-Gawad, H., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- Al-Sanea, M. M., & Abdel-Gawad, H. (2023).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to help you navigate the common challenges and optimize your synthetic routes.
I. Understanding the Core Reaction: The "Why" Behind the Synthesis
The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 3-amino- or 5-aminopyrazole and a 1,3-bielectrophilic species, typically a β-dicarbonyl compound or its equivalent.[1][2] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the dicarbonyl compound, forming an enaminone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final bicyclic aromatic system.[1][3] Understanding this fundamental mechanism is key to diagnosing and resolving many of the side product issues discussed below.
II. Troubleshooting Common Side Product Formations
This section is organized in a question-and-answer format to directly address the most common challenges encountered in the synthesis of pyrazolo[1,5-a]pyrimidines.
A. The Regioisomer Quandary: Pyrazolo[1,5-a]pyrimidin-7-one vs. -5-one
Question 1: My reaction with an unsymmetrical β-ketoester is producing a mixture of two isomers that are difficult to separate. How can I control the regioselectivity to obtain the desired pyrazolo[1,5-a]pyrimidin-7-one or -5-one?
Answer: The formation of regioisomers is one of the most common challenges when using unsymmetrical 1,3-bielectrophiles. The two primary isomers are the pyrazolo[1,5-a]pyrimidin-7-one and the pyrazolo[1,5-a]pyrimidin-5-one. The regiochemical outcome is determined by which carbonyl group of the β-ketoester is initially attacked by the exocyclic amino group of the aminopyrazole.
Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[4]
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first. For example, in ethyl acetoacetate, the ketone carbonyl is more electrophilic than the ester carbonyl.
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the β-ketoester can direct the initial attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly influence the reaction pathway.[3]
Troubleshooting Protocol: Controlling Regioselectivity
-
Solvent and Catalyst Selection:
-
Acidic Conditions (e.g., Acetic Acid): Often favor the formation of the pyrazolo[1,5-a]pyrimidin-7-one. The acid protonates the carbonyl group, activating it for nucleophilic attack. The more basic ketone carbonyl is typically protonated preferentially.
-
Basic Conditions (e.g., Sodium Ethoxide in Ethanol): Can favor the formation of the pyrazolo[1,5-a]pyrimidin-5-one. The base can deprotonate the aminopyrazole, increasing its nucleophilicity.
-
-
Temperature Control:
-
Lower temperatures can increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Higher temperatures may lead to a mixture of isomers by allowing the reaction to reach thermodynamic equilibrium.
-
-
Modification of Starting Materials:
-
If possible, choose a symmetrical β-dicarbonyl compound to avoid the issue of regioselectivity altogether.
-
The electronic properties of the substituents on the aminopyrazole can also influence the nucleophilicity of the amino group and the ring nitrogen, thus affecting the cyclization step.
-
Table 1: Influence of Reaction Conditions on Regioselectivity
| Condition | Favored Isomer | Rationale | Reference |
| Acetic Acid (solvent) | Pyrazolo[1,5-a]pyrimidin-7-one | Preferential protonation and attack at the more basic ketone carbonyl. | [2] |
| Sodium Ethoxide/Ethanol | Pyrazolo[1,5-a]pyrimidin-5-one | Increased nucleophilicity of the aminopyrazole under basic conditions. | [5] |
| Microwave Irradiation | Can vary, often improves yields of the thermodynamically favored product. | Accelerates reaction rates, potentially overcoming kinetic barriers. | [1] |
Diagram 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidinones
Caption: Control of regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
B. Incomplete Cyclization: The Lingering Intermediate
Question 2: My reaction seems to have stalled, and I'm isolating a significant amount of a polar, acyclic compound instead of my desired pyrazolo[1,5-a]pyrimidine. What is this side product and how can I promote full cyclization?
Answer: The acyclic compound you are likely isolating is the enaminone intermediate, formed after the initial condensation of the aminopyrazole with the β-dicarbonyl compound but before the final intramolecular cyclization.[5][6]
Causality: Incomplete cyclization can occur due to several factors:
-
Insufficient Energy: The cyclization step often requires a higher activation energy than the initial condensation. Insufficient heating or reaction time can lead to the accumulation of the intermediate.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the intramolecular cyclization.
-
Solvent Effects: Certain solvents, like pyridine, have been reported to stabilize the enaminone intermediate, sometimes allowing for its isolation.[7]
Troubleshooting Protocol: Driving the Reaction to Completion
-
Increase Reaction Temperature and Time:
-
Refluxing the reaction for a longer period is often the simplest solution.
-
Microwave irradiation can be highly effective in providing the necessary energy for the cyclization step, often reducing reaction times from hours to minutes.[1]
-
-
Choice of Catalyst:
-
If not already present, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the dehydration step of the cyclization.
-
-
Solvent Change:
-
If using a solvent known to stabilize the intermediate (like pyridine), consider switching to a solvent that better promotes cyclization, such as acetic acid or ethanol.
-
Diagram 2: Troubleshooting Incomplete Cyclization
Caption: Decision tree for resolving incomplete cyclization.
C. Unwanted Acetylation: A Solvent Side Reaction
Question 3: I'm running my reaction in acetic acid and observing a byproduct with a mass increase of 42 amu. Is the solvent reacting with my starting material?
Answer: Yes, it is highly probable that you are observing N-acetylation of your aminopyrazole starting material. Acetic acid, while a common solvent and catalyst for this synthesis, can also act as an acetylating agent, especially at higher temperatures.[8][9]
Causality: The exocyclic amino group of the aminopyrazole is nucleophilic and can react with acetic acid, particularly when activated (e.g., by heat or a catalyst), to form an N-acetylated aminopyrazole. This side product is no longer able to participate in the desired cyclization reaction.
Troubleshooting Protocol: Preventing N-Acetylation
-
Minimize Reaction Temperature and Time:
-
Use the lowest temperature and shortest reaction time that still allows for the formation of the desired product.
-
-
Alternative Acid Catalysts:
-
Consider using a non-acylating acid catalyst, such as a catalytic amount of p-toluenesulfonic acid or sulfuric acid, in a different solvent like ethanol or toluene.
-
-
Two-Step Procedure:
-
If N-acetylation is a persistent issue, consider a two-step procedure where the enaminone intermediate is first formed under milder conditions, and then cyclized in the presence of an acid catalyst.
-
D. Potential for N-Oxide Formation
Question 4: I've noticed a minor, more polar byproduct in my reaction mixture that I suspect might be an N-oxide. Is this a common side reaction?
Answer: While not as commonly reported as regioisomer formation or incomplete cyclization during the primary synthesis, the formation of N-oxides on the pyrazolo[1,5-a]pyrimidine scaffold is possible, especially if oxidizing conditions are present. The nitrogen atoms in the heterocyclic system are susceptible to oxidation.
Causality: N-oxide formation would typically occur if an oxidizing agent is present in the reaction mixture. This could be an intentionally added reagent in a one-pot multi-step synthesis, or an impurity in the starting materials or solvents. Air (oxygen) at high temperatures can also sometimes lead to minor oxidation products.
Troubleshooting Protocol: Avoiding N-Oxidation
-
Ensure Inert Atmosphere:
-
If you suspect oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
-
Purify Reagents and Solvents:
-
Ensure that all starting materials and solvents are free from peroxide or other oxidizing impurities.
-
-
Avoid Unnecessary Oxidizing Agents:
-
In multi-step syntheses, be mindful of the compatibility of all reagents. If an oxidation step is required, it should ideally be performed after the pyrazolo[1,5-a]pyrimidine core is formed and protected, if necessary.
-
III. FAQ: Identification and Characterization
Q1: How can I distinguish between the pyrazolo[1,5-a]pyrimidin-7-one and -5-one isomers using NMR?
A1: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these regioisomers. The chemical shifts of the protons and carbons in the pyrimidine ring are significantly different between the two isomers. A detailed 2D NMR analysis (such as HMBC and NOESY) can definitively establish the connectivity and spatial relationships of the substituents.[3][10]
Q2: What are the characteristic spectroscopic signatures of the acyclic enaminone intermediate?
A2: The enaminone intermediate will have distinct signals in both ¹H and ¹³C NMR compared to the final product. Look for the presence of a vinyl proton and characteristic shifts for the enamine and ketone carbons. The mass spectrum will show a molecular ion corresponding to the aminopyrazole plus the dicarbonyl compound minus one molecule of water.
Q3: What mass spectrometry fragmentation patterns are characteristic of pyrazolo[1,5-a]pyrimidines?
A3: The fragmentation of the pyrazolo[1,5-a]pyrimidine core in mass spectrometry can be complex, but often involves cleavage of the pyrimidine ring. The specific fragmentation pattern will be highly dependent on the substituents present.[11][12]
IV. References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Abdelhamid, A. O., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
-
Poursattar, E., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Agboola, B., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Keshk, R. M. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Al-Zaydi, K. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. [Link]
-
Tron, G. C., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2023). MDPI. [Link]
-
Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed. [Link]
-
Das, B., et al. (2012). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. [Link]
-
Williams, J. M. J., et al. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
-
Gevorgyan, A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Hosseini, S. Z., et al. (2015). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. DergiPark. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of pyrazolo[1,5-a]pyrimidine derivatives in biological assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results, ultimately hindering drug discovery efforts.[1][2] This resource is designed to provide you with the expertise and validated protocols to overcome these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with pyrazolo[1,5-a]pyrimidine derivatives.
Q1: My pyrazolo[1,5-a]pyrimidine derivative won't dissolve in my aqueous assay buffer, even with a small percentage of DMSO. What's happening?
A1: This issue, often called "crashing out," is common when a compound that is stable in a high-concentration organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer where its solubility is significantly lower.[3] The pyrazolo[1,5-a]pyrimidine scaffold, while a valuable pharmacophore, often possesses physicochemical properties that lead to poor aqueous solubility.[4] This can result in compound precipitation, leading to underestimated activity and inconsistent data.[1][5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% and almost always under 1%.[3] Higher concentrations can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[6]
Q3: I've noticed variability in my results between experiments. Could this be related to solubility?
A3: Absolutely. Poor solubility is a major contributor to high variability in biological assays.[7] If the compound is not fully dissolved, the actual concentration in solution may be much lower than the intended concentration, leading to inconsistent results.[5] Factors like storage of DMSO stock solutions and freeze-thaw cycles can also cause compound precipitation.[5]
Q4: How can I quickly assess the solubility of my compound in my specific assay buffer?
A4: Determining the kinetic solubility limit is a crucial first step.[7] This will help you identify the maximum concentration at which your compound remains in solution under your specific assay conditions. A simple method involves preparing a serial dilution of your compound in the assay buffer and visually inspecting for precipitation or measuring turbidity.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide provides a systematic workflow for diagnosing and resolving solubility issues with pyrazolo[1,5-a]pyrimidine derivatives.
Phase 1: Initial Diagnosis and Simple Adjustments
The first phase focuses on identifying the root cause of the solubility problem and implementing straightforward mitigation strategies.
Caption: Initial troubleshooting workflow for compound precipitation.
Step 1: Verify Final DMSO Concentration. Ensure the final DMSO concentration in your assay is within the acceptable range for your cell line or biological system (typically <0.5%).[3]
Step 2: Review Compound Concentration. Compare the final concentration of your pyrazolo[1,5-a]pyrimidine derivative to its predicted or experimentally determined aqueous solubility. If the concentration exceeds the solubility limit, precipitation is likely.
Step 3: Inspect DMSO Stock Solution. Before dilution, visually inspect your DMSO stock for any signs of precipitation.[5] If crystals are present, gently warm the solution and sonicate to redissolve the compound.
Step 4: Modify Dilution Protocol. Instead of a single large dilution, perform a serial dilution of the compound directly in the assay buffer. This gradual decrease in solvent strength can help prevent the compound from crashing out.[3]
Phase 2: Intermediate Strategies - Co-solvents and pH Modification
If simple adjustments are insufficient, the next step is to modify the formulation or buffer conditions.
Co-solvent Systems
The use of co-solvents, which are water-miscible organic solvents, can significantly enhance the solubility of poorly water-soluble compounds.[8]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% | Can have biological effects at higher concentrations.[9] |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | Generally well-tolerated by cells.[8] |
| Propylene Glycol (PG) | 1-5% | Can cause cell stress at higher concentrations.[9] |
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Prepare a high-concentration stock solution of your pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO.
-
Create an intermediate stock solution by diluting the DMSO stock into your chosen co-solvent (e.g., PEG 400).
-
Perform final dilutions into your aqueous assay buffer from this intermediate co-solvent stock. Always ensure the final concentration of all organic solvents is compatible with your assay.
pH Modification
For ionizable pyrazolo[1,5-a]pyrimidine derivatives, adjusting the pH of the assay buffer can dramatically increase solubility.[7] The pyrazolo[1,5-a]pyrimidine core contains basic nitrogen atoms that can be protonated at lower pH, increasing aqueous solubility.
Caption: Effect of pH on the solubility of a basic compound.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add a small aliquot of your concentrated DMSO stock solution to each buffer to a final concentration expected to be near the solubility limit.
-
Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation or measure turbidity to determine the optimal pH for solubility.
Phase 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These methods aim to create stable, dispersed systems of the drug in the aqueous medium.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate poorly water-soluble molecules, like many pyrazolo[1,5-a]pyrimidine derivatives, forming inclusion complexes with enhanced aqueous solubility.[11][12]
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Most commonly used due to cavity size and availability.[13] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD.[12] |
| Methyl-β-cyclodextrin (M-β-CD) | Can alter the release rate of poorly water-soluble drugs.[12] |
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer.
-
Slowly add your pyrazolo[1,5-a]pyrimidine derivative (either as a solid or a concentrated DMSO stock) to the cyclodextrin solution while stirring.
-
Allow the mixture to stir for at least one hour at room temperature to facilitate complex formation.[7]
-
The resulting solution should be clear. If precipitation is observed, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove undissolved material.[7]
-
Confirm the concentration of the solubilized compound using an appropriate analytical method (e.g., HPLC).[7]
Nanosuspensions
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically 100-500 nm).[14] This dramatic increase in surface area significantly enhances the dissolution rate.[15][16]
Caption: Overview of nanosuspension preparation methods.
Considerations for Nanosuspensions:
-
Stabilizers: The use of stabilizers, such as polymers and surfactants, is crucial to prevent the aggregation of nanoparticles.[15][17]
-
Preparation Methods: Nanosuspensions can be prepared by "top-down" methods like media milling or "bottom-up" methods like controlled precipitation.[15]
-
Characterization: It is essential to characterize the nanosuspension for particle size, zeta potential, and drug content.[18]
While the preparation of nanosuspensions is a more complex process, it can be a highly effective strategy for delivering poorly soluble compounds in biological assays and in vivo studies.[18]
III. Conclusion
Enhancing the solubility of pyrazolo[1,5-a]pyrimidine derivatives is a critical step in obtaining reliable and reproducible data in biological assays. By systematically applying the troubleshooting strategies and formulation techniques outlined in this guide, researchers can overcome the challenges posed by poor solubility. Starting with simple adjustments and progressing to more advanced methods as needed will enable the accurate evaluation of these promising therapeutic agents.
IV. References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 7, 2026, from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Drug delivery strategies for poorly water-soluble drugs. (n.d.). Scilit. Retrieved January 7, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. (2013). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved January 7, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Improvement of pyrazolo[,ͺ-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (n.d.). CNR-IRIS. Retrieved January 7, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved January 7, 2026, from [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved January 7, 2026, from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved January 7, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Development and Scale Up Considerations for Nanosuspension Dosage Forms. (2021). Retrieved January 7, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 7, 2026, from [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. (2024). Quora. Retrieved January 7, 2026, from [Link]
-
Nanosuspension For the Delivery of a Poorly Soluble Anti-Cancer Kinase Inhibitor. (n.d.). Retrieved January 7, 2026, from [Link]
-
CHAPTER 2: Tactics to Improve Solubility Available. (2021). Books. Retrieved January 7, 2026, from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved January 7, 2026, from [Link]
-
Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine. (n.d.). Journal of Chemical Health Risks. Retrieved January 7, 2026, from [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
In vitro high-throughput drug precipitation methods for oral formulations. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 18. iris.cnr.it [iris.cnr.it]
troubleshooting NMR spectra of substituted pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the analysis of substituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the nuclear magnetic resonance (NMR) spectroscopic analysis of this important heterocyclic scaffold. The unique electronic environment and potential for complex substitution patterns can often lead to ambiguous or difficult-to-interpret spectra.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and confidently elucidate the structure of your compounds.
Part 1: Troubleshooting Common Spectral Artifacts & Issues
This section addresses general NMR problems that are frequently encountered when working with pyrazolo[1,5-a]pyrimidine derivatives.
Q: My NMR spectrum has very broad peaks, especially for the aromatic protons. What is the cause and how can I fix it?
A: Peak broadening in nitrogen-containing heterocycles is a common issue with several potential causes. The primary suspects are quadrupolar relaxation, sample concentration, and chemical exchange phenomena.
-
Causality - Quadrupolar Relaxation: The most common cause is the influence of the nitrogen nuclei (¹⁴N), which have a quadrupole moment. This provides an efficient relaxation pathway for nearby protons, leading to signal broadening. This effect is inherent to the molecule's structure. While you cannot change the nucleus, you can sometimes sharpen peaks by acquiring the spectrum at a higher temperature. This increases the rate of molecular tumbling, which can average out the quadrupolar interactions more effectively.
-
Causality - Aggregation: Pyrazolo[1,5-a]pyrimidines, especially those with polar substituents, can aggregate at high concentrations through π-π stacking or hydrogen bonding. This slows molecular tumbling and leads to broader lines. The solution is to run the experiment on a more dilute sample. If solubility is an issue, consider using a more polar solvent like DMSO-d₆.
-
Causality - Chemical Exchange: If your molecule can exist in multiple conformations or as tautomers that are exchanging on the NMR timescale, this will also cause peak broadening.[1] A classic example is the potential for tautomerism in pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[1][2] To diagnose this, you can run variable temperature (VT) NMR experiments. Cooling the sample may slow the exchange enough to resolve separate signals for each species, while heating it may coalesce them into a single sharp peak.
Here is a decision tree to guide your troubleshooting process for broad peaks:
Caption: A decision tree for troubleshooting broad NMR peaks.
Q: My compound is poorly soluble in CDCl₃. What is the next best solvent to try?
A: Solubility is dictated by the polarity of your specific derivative. For the pyrazolo[1,emsp;a]pyrimidine core, which is moderately polar, a range of solvents can be effective.
-
Acetone-d₆: An excellent next choice. It is aprotic but more polar than chloroform and can often provide good resolution.
-
DMSO-d₆: This is a highly polar aprotic solvent that can dissolve a wide range of compounds. Be aware that it is difficult to remove from your sample, and its high boiling point makes it unsuitable for low-boiling analytes. The residual water peak in DMSO-d₆ can also obscure signals around 3.3 ppm.
-
Methanol-d₄: A polar, protic solvent. This is a good choice if you need to confirm the presence of exchangeable protons (like -OH or -NH), as they will exchange with the deuterium and disappear from the ¹H spectrum.[3]
-
Benzene-d₆: This nonpolar, aromatic solvent can be surprisingly effective. The key advantage is the "aromatic solvent-induced shift" (ASIS), where the solvent's ring current can cause significant changes in the chemical shifts of your analyte's protons based on their spatial orientation. This can often resolve overlapping signals that are crowded in solvents like CDCl₃.[3]
The choice of solvent can significantly impact chemical shifts due to varying molecular interactions.[4] It is often worthwhile to run the spectrum in two different solvents to resolve ambiguities.
Part 2: A-to-Z Guide for Peak Assignment & Structural Elucidation
Correctly assigning every signal is the most critical part of the analysis. The fused ring system of pyrazolo[1,5-a]pyrimidines presents unique challenges.
Q: How do I unambiguously assign the protons on the pyrazolo[1,5-a]pyrimidine core, especially H-5 and H-7?
A: This is a classic problem. Early literature assignments for the parent system were often incorrect. Authoritative studies using 2D NMR have clarified this.[5][6][7] For the unsubstituted core, H-7 is typically downfield from H-5. However, substituents dramatically alter these shifts. The only way to be certain is to use 2D NMR correlation techniques.
Here is a systematic workflow for structural assignment:
Caption: A standard workflow for NMR structural elucidation.
Step-by-Step Assignment Strategy:
-
¹H and ¹³C/DEPT: Acquire standard 1D spectra to get a proton map and determine the number and type (CH, CH₂, CH₃, Cq) of carbon atoms.
-
HSQC (or HETCOR): This is the most crucial first step in 2D analysis. It directly correlates each proton to the carbon it is attached to. This allows you to definitively link the proton and carbon chemical shifts for all CH, CH₂, and CH₃ groups.[8]
-
COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For the pyrazolo[1,5-a]pyrimidine core, you will see a correlation between H-5 and H-6, and H-6 and H-7. This helps you identify the H-5/H-6/H-7 spin system.
-
HMBC: This is the key to assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons that are 2-4 bonds away.[9] For example, the H-5 proton will show a long-range correlation to the C-7 carbon, and vice-versa. This is often the definitive experiment for distinguishing these two positions.[5][7]
-
NOESY/ROESY: These experiments reveal through-space proximity, not through-bond coupling. They are essential for determining stereochemistry and the relative orientation of substituents. For example, a NOE between a methyl group proton and a core proton (e.g., H-6) can confirm its position at C-5 or C-7.[10]
Q: How can I distinguish between 5-methyl and 7-methyl regioisomers?
A: While a full 2D NMR workup is the most robust method, a faster diagnostic method has been established based on key differences in both ¹H and ¹³C spectra.[5][7]
-
¹³C Chemical Shift (Most Reliable): The chemical shift of the methyl carbon is highly diagnostic.
-
A 5-methyl group typically resonates around δ 24.6-24.8 ppm .
-
A 7-methyl group is significantly more shielded, resonating around δ 17.0-17.2 ppm .[7]
-
-
¹H Coupling Constant: In a high-resolution ¹H spectrum, the coupling patterns of the methyl groups can be revealing.
-
A 5-methyl group shows no observable long-range coupling to H-6.
-
A 7-methyl group consistently shows a small long-range coupling (⁴J) to H-6 of approximately 0.9 Hz .[7]
-
Q: I see more signals than expected in my spectrum. Could this be due to tautomerism?
A: Yes, this is a distinct possibility, especially for derivatives like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which can exist in several tautomeric forms.[1] NMR spectroscopy is an excellent tool for investigating which tautomer is dominant in solution.
-
Confirmation with Orthogonal Techniques: The most definitive evidence comes from X-ray crystallography, which can establish the dominant form in the solid state.[1][2] This solid-state structure often corresponds to the major tautomer observed in solution.
-
Using ¹H-¹⁵N HMBC: If you suspect tautomerism involving a proton shifting between nitrogen atoms, a ¹H-¹⁵N HMBC experiment can be invaluable. This experiment shows long-range correlations between protons and nitrogen atoms.[11] Observing a correlation from a specific proton to a specific nitrogen can help identify the proton's location and thus the dominant tautomer. Due to the low sensitivity of the ¹⁵N nucleus, this often requires a concentrated sample and longer acquisition times or the use of ¹⁵N-enriched samples.[12][13]
-
Chemical Shift Analysis: The chemical shifts of the core carbons and protons can provide strong clues. For example, the presence of a C=O carbonyl carbon signal around 160-170 ppm versus an aromatic C-O signal around 150-160 ppm can help distinguish keto-enol tautomers.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the parent pyrazolo[1,5-a]pyrimidine ring?
A: The following table provides approximate chemical shift ranges in CDCl₃. Note that these values are highly sensitive to substitution and solvent effects.[5][7]
| Position | Atom Type | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) |
| 2 | CH | ~8.1 | ~145 |
| 3 | CH | ~6.6 | ~97 |
| 5 | CH | ~8.7 | ~148 |
| 6 | CH | ~7.0 | ~108 |
| 7 | CH | ~8.9 | ~149 |
| 3a | C (Quaternary) | - | ~147 |
| 7a | C (Quaternary) | - | - |
Q2: How do I confirm the presence of an N-H or O-H proton from a substituent?
A: The easiest method is a D₂O exchange experiment.[3]
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds.
-
Re-acquire the ¹H spectrum. The peak corresponding to the exchangeable proton (N-H or O-H) will either disappear or be significantly reduced in intensity. A new, broad peak for HOD may appear.
Q3: When is it necessary to run advanced experiments like ¹⁵N NMR?
A: Direct 1D ¹⁵N NMR is rarely used due to its very low sensitivity.[12] However, indirect detection via a ¹H-¹⁵N HMBC experiment is highly recommended in specific situations:
-
Tautomerism: To determine the protonation site on the heterocyclic core.[11]
-
Isomer Differentiation: When trying to distinguish between isomers where a substituent is attached via different nitrogen atoms.
-
Studying Metal Coordination: To observe changes in the nitrogen chemical shifts upon coordination to a metal center.[14]
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3235. [Link]
-
Andrade, R. B., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Magnetic Resonance in Chemistry, 45(10), 873-878. [Link]
-
Singh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 398-410. [Link]
-
Teixeira, C., & Rauter, A. P. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Polo, V., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16641. [Link]
-
Găină, L. I., & Silvestru, C. (2021). 15N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20. ResearchGate. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa Journal. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Makarov, V. A., Solov'eva, N. P., & Granik, V. G. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 33, 535. [Link]
-
Al-Qazzaz, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Al-Mousawi, S. M., et al. (2012). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 17(7), 8135-8147. [Link]
-
University of Ottawa. Nitrogen NMR. [Link]
-
IMSERC, Northwestern University. NMR Periodic Table: Nitrogen NMR. [Link]
-
Ghorab, M. M., et al. (2013). Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides. Archiv der Pharmazie, 346(1), 47-56. [Link]
-
Sridhar, M. A., et al. (2004). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 705(1-3), 97-104. [Link]
-
Singh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
Sources
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. unn.edu.ng [unn.edu.ng]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrogen NMR [chem.ch.huji.ac.il]
- 13. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address challenges encountered during large-scale production. The information herein is curated from established synthetic methodologies and process chemistry principles to ensure scientific integrity and practical applicability.
I. Introduction to the Synthesis
The synthesis of this compound on a larger scale typically involves the condensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane. This reaction is generally acid-catalyzed and proceeds through the formation of an enamine intermediate, followed by cyclization and aromatization to yield the desired pyrazolo[1,5-a]pyrimidine core. Careful control of reaction parameters is crucial for achieving high yield and purity, especially during scale-up.
II. Reaction Pathway and Mechanism
The fundamental transformation for the synthesis of this compound is the reaction between ethyl 3-amino-1H-pyrazole-4-carboxylate and a malondialdehyde equivalent. The generally accepted mechanism involves an acid-catalyzed condensation to form the fused pyrimidine ring.
Caption: General reaction pathway for the synthesis of this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
1. Low Reaction Yield
-
Question: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I improve it?
-
Answer:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider using an overhead stirrer with a properly designed impeller.
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a large scale. A runaway reaction can lead to the formation of degradation products and a lower yield of the desired product. Use a reactor with a jacketed cooling system and ensure the heat transfer is efficient. Consider a slower addition of one of the reactants to better manage the exotherm.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Extend the reaction time if necessary, but be mindful of potential product degradation over extended periods.
-
Sub-optimal pH: The acid catalyst concentration is critical. Too little acid will result in a sluggish reaction, while too much can lead to side reactions or degradation of the starting material or product. The optimal pH should be determined through small-scale experiments and carefully maintained during the scale-up.
-
Moisture Contamination: The starting materials and solvent should be dry, as water can interfere with the reaction. Ensure proper drying of solvents and handling of hygroscopic reagents.
-
2. Formation of Impurities
-
Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
-
Answer:
-
Self-condensation of Starting Materials: Under acidic conditions, the aminopyrazole starting material could potentially undergo self-condensation, although this is less common. The malondialdehyde equivalent can also polymerize. Ensure a controlled addition of the more reactive species and maintain the optimal reaction temperature.
-
Incomplete Cyclization: The enamine intermediate may not fully cyclize, leading to impurities. This can often be addressed by ensuring a sufficient reaction time and the correct catalyst concentration.
-
Regioisomer Formation: While the reaction to form the 2-carboxylate isomer is generally favored, other isomers could potentially form depending on the specific reaction conditions. The formation of regioisomers can be influenced by the nature of the acid catalyst and the solvent used.[1] It is advisable to characterize any significant impurities to understand their origin.
-
Degradation Products: At elevated temperatures or with prolonged reaction times, the starting materials or the product may degrade. Darkening of the reaction mixture is often an indication of degradation.
-
3. Difficulties with Product Isolation and Purification
-
Question: I am struggling to isolate and purify the final product on a large scale. What are the recommended procedures?
-
Answer:
-
Crystallization Issues: this compound is a solid at room temperature.[2] Crystallization is the preferred method for purification on a large scale.
-
Solvent Selection: A suitable solvent system for crystallization is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar heterocyclic compounds include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
Seeding: To induce crystallization and control crystal size, it is often beneficial to seed the supersaturated solution with a small amount of pure product.
-
Cooling Profile: A slow and controlled cooling rate is crucial for obtaining large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or an inappropriate solvent system. Try using a different solvent or a solvent mixture. Sometimes, adding a non-polar co-solvent can induce crystallization.
-
Chromatography: While column chromatography is a powerful purification technique, it is often not practical for very large quantities. It is best used for purifying a small batch of material to be used as a seed for crystallization or for removing closely related impurities that cannot be removed by crystallization.
-
IV. Frequently Asked Questions (FAQs)
1. Starting Materials and Reagents
-
Q: What is the recommended grade for starting materials and solvents for scale-up?
-
A: For scale-up, it is crucial to use high-purity starting materials (typically >98%) to minimize the formation of impurities. Solvents should be of a suitable grade (e.g., reagent or technical grade) and should be dried if the reaction is sensitive to moisture.
-
-
Q: Can I use 1,1,3,3-tetraethoxypropane instead of 1,1,3,3-tetramethoxypropane?
-
A: Yes, 1,1,3,3-tetraethoxypropane is a common alternative and functions as a malondialdehyde equivalent in the same way. The choice between the two may depend on cost, availability, and the specific reaction conditions you have optimized.
-
2. Reaction Conditions
-
Q: What is the typical reaction temperature and time for this synthesis?
-
A: The reaction is often carried out at elevated temperatures, typically between 60°C and 100°C. The reaction time can vary from a few hours to overnight. It is essential to monitor the reaction progress to determine the optimal time.
-
-
Q: Which acid catalyst is most suitable for this reaction?
-
A: Common acid catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). The choice of acid and its concentration can influence the reaction rate and selectivity. It is recommended to perform small-scale optimization studies to identify the best catalyst for your specific process.
-
3. Safety Considerations
-
Q: What are the main safety hazards associated with this synthesis on a large scale?
-
A:
-
Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.
-
Flammable Solvents: Many of the solvents used (e.g., ethanol, toluene) are flammable. The reaction should be carried out in a well-ventilated area, away from ignition sources, and in appropriately rated equipment.
-
Corrosive Acids: The acid catalysts are corrosive. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, must be worn.
-
Handling of Reagents: Refer to the Safety Data Sheets (SDS) for all reagents for detailed handling and safety information.
-
-
V. Experimental Protocol: Kilogram-Scale Synthesis
This protocol is a representative example and should be optimized for specific equipment and conditions.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (kg) | Moles |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 155.15 | 1.00 | 6.44 |
| 1,1,3,3-Tetraethoxypropane | 122-31-6 | 220.31 | 1.55 | 7.04 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 10.0 L | - |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 0.1 L | ~1.2 |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a condenser, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with ethyl 3-amino-1H-pyrazole-4-carboxylate (1.00 kg) and ethanol (10.0 L).
-
Stirring and Inerting: Begin stirring the mixture to form a slurry and purge the reactor with nitrogen.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (0.1 L) to the stirred slurry.
-
Addition of Malondialdehyde Equivalent: Slowly add 1,1,3,3-tetraethoxypropane (1.55 kg) to the reaction mixture over a period of 1-2 hours. Monitor the internal temperature and use the jacketed cooling to maintain the temperature below 30°C during the addition.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aminopyrazole is consumed.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C. The product should crystallize out of the solution.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 1 L) to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield: 75-85%
Analytical Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
VI. Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the scale-up synthesis.
VII. References
-
Novikova, D. S., et al. (2023). Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives. Russian Journal of General Chemistry, 93(5), 684-694. [Link]
-
Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4638. [Link]
-
Youssef, A. M. S., Faty, R. A. M., & Mohamed, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
Sources
Technical Support Center: Alternative Synthetic Routes to Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative synthetic routes to this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of their synthesis.
Section 1: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, offering insights into their causes and providing practical solutions.
Issue 1: Low Yields in the Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds
Question: We are experiencing low yields in the reaction of 3-amino-5-methylpyrazole with acetylacetone to form 2,7-dimethylpyrazolo[1,5-a]pyrimidine. What are the common causes and how can we optimize the reaction?
Answer: This is a classic and generally robust reaction, but several factors can lead to diminished yields. The primary suspects are reaction conditions, purity of starting materials, and side reactions.
-
Causality and Optimization:
-
Solvent Choice: The choice of solvent is critical. While acetic acid is commonly used to facilitate the cyclization, its concentration and the reaction temperature can influence the formation of byproducts. Overheating can lead to decomposition. We recommend starting with glacial acetic acid at a reflux temperature of around 110-120°C. If decomposition is observed, consider a lower boiling point solvent like ethanol with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Purity of 3-Aminopyrazole: 3-Aminopyrazoles can be prone to oxidation and degradation. Ensure your starting material is pure and, if necessary, recrystallize it before use. The presence of impurities can interfere with the initial condensation step.
-
Side Reactions: The formation of regioisomers is a common issue, especially with unsymmetrical 1,3-dicarbonyl compounds. The reaction of 3-aminopyrazoles with β-dicarbonyl compounds can potentially lead to the formation of two different isomers. To favor the desired isomer, consider modifying the electronic properties of the dicarbonyl compound or the aminopyrazole.
-
Work-up Procedure: Inadequate neutralization of the acidic reaction medium during work-up can lead to the loss of the product, which is basic. Ensure the reaction mixture is brought to a pH of 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction.
-
Troubleshooting Workflow: Low Yields in Aminopyrazole Condensation
Caption: Step-by-step workflow for microwave-assisted synthesis.
Protocol 2: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This one-pot, three-component reaction provides a highly efficient route to diverse pyrazolo[1,5-a]pyrimidines.
-
Materials:
-
Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
3-Amino-5-phenylpyrazole (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
To a solution of the aldehyde (e.g., 1.0 mmol) and malononitrile (e.g., 1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 10-15 minutes until the Knoevenagel condensation is complete (monitored by TLC).
-
Add 3-amino-5-phenylpyrazole (e.g., 1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 2-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired product.
-
Section 3: Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and optimization.
Mechanism: Condensation of 3-Aminopyrazole with a 1,3-Dicarbonyl Compound
Caption: Simplified mechanism for the formation of pyrazolo[1,5-a]pyrimidines.
References
overcoming drug resistance with novel pyrazolo[1,5-a]pyrimidine analogs
Overcoming Drug Resistance with Novel Pyrazolo[1,5-a]pyrimidine Analogs: A Technical Support Guide
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its potent activity as a protein kinase inhibitor.[1][2] Protein kinases are key regulators of cellular signaling, and their dysregulation is a common feature in many cancers, often leading to drug resistance.[1][2] This guide, designed for researchers and drug development professionals, provides practical, field-proven insights into working with novel pyrazolo[1,5-a]pyrimidine analogs to overcome these resistance mechanisms. We will address common experimental challenges, provide detailed troubleshooting protocols, and explain the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pyrazolo[1,5-a]pyrimidine analogs overcome drug resistance? A: The primary mechanism involves the inhibition of specific protein kinases that are often overactive in resistant cancer cells.[1][2] Many analogs act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as Pim-1, Cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks).[3][4] By inhibiting these kinases, the compounds can disrupt downstream signaling pathways responsible for cell survival, proliferation, and resistance, effectively re-sensitizing cancer cells to conventional chemotherapeutics. Some derivatives have also been shown to reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein (ABCB1).[5]
Q2: Why is the pyrazolo[1,5-a]pyrimidine scaffold considered a "privileged" structure for kinase inhibitors? A: This scaffold is considered privileged due to its versatile chemistry and rigid, planar structure, which allows it to fit well into the ATP-binding cleft of many kinases.[6] Its structure enables extensive modifications at multiple positions, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties to overcome challenges like off-target effects and poor bioavailability.[1][7] This adaptability has led to the development of inhibitors for a wide range of kinases implicated in cancer.[2]
Q3: What are the most common initial challenges when working with newly synthesized pyrazolo[1,5-a]pyrimidine analogs? A: The most frequent initial hurdles are poor aqueous solubility and compound stability.[7] These heterocyclic compounds can be hydrophobic, leading to precipitation in cell culture media or formulation issues for in vivo studies.[8] Additionally, ensuring the stability of the compound in stock solutions (typically DMSO) and in the experimental medium over the course of an assay is critical for obtaining reproducible results.
Q4: Can these analogs target multiple kinases simultaneously? A: Yes, some pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual or multi-kinase inhibitors.[9][3] For example, specific analogs have shown potent dual inhibitory activity against both CDK2 and TRKA kinases.[3] This multi-targeting approach can be a powerful strategy to combat drug resistance, as it can simultaneously block redundant or compensatory signaling pathways that cancer cells often activate to survive.[3]
Troubleshooting Guides
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Low or No Efficacy in Drug-Resistant Cell Lines
Q: My novel pyrazolo[1,5-a]pyrimidine analog shows high potency in the parental (sensitive) cell line but little to no effect in the corresponding drug-resistant line. What's going on?
A: This is a common but complex issue. The lack of efficacy points to a specific resistance mechanism that your analog may not be addressing. Here is a systematic approach to troubleshoot the problem.
Causality & Troubleshooting Workflow: The workflow below outlines a step-by-step process to diagnose the issue. Start with the most common culprits (physicochemical properties) before moving to more complex biological investigations.
Caption: Troubleshooting workflow for low analog efficacy.
Detailed Explanations:
-
Solubility and Stability: Before assuming a biological cause, rule out physicochemical problems. Visually inspect the wells of your culture plate under a microscope after adding the compound. The appearance of crystals or precipitate is a clear sign of poor solubility.[8] Always prepare fresh dilutions from a validated DMSO stock for each experiment, as compounds can degrade when stored at low concentrations in aqueous solutions.
-
Concentration and Exposure: Resistance can sometimes be overcome by higher concentrations or longer exposure times. Your initial screening concentration may be insufficient. Run a broad dose-response curve (e.g., from 1 nM to 50 µM) and test multiple time points (24, 48, and 72 hours).
-
Target Validation: Confirm that the molecular target of your analog is present and active in the resistant cell line. For example, if your compound targets Pim-1, use Western blotting to check the expression levels of Pim-1 and the phosphorylation status of its downstream substrates, like BAD.[9][10] It's possible the resistant cells have downregulated the target or are no longer dependent on it.
-
Efflux Pump Activity: Drug-resistant cells frequently overexpress efflux pumps like P-glycoprotein (ABCB1), which actively remove therapeutic agents from the cell.[5][11] Your analog might be a substrate for these pumps. To test this, co-incubate the resistant cells with your analog and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) and see if cytotoxic activity is restored.
Issue 2: Poor Solubility and Compound Precipitation
Q: My pyrazolo[1,5-a]pyrimidine analog is precipitating when I add it to the aqueous cell culture medium. How can I improve its solubility for in vitro assays?
A: This is a very common challenge. Here are several strategies, from simple to more advanced, to address it.
-
Optimize the Solvent Vehicle:
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to "crash out" of solution when diluted into an aqueous environment.
-
Intermediate Dilution: Instead of diluting your high-concentration DMSO stock directly into the full volume of medium, perform an intermediate dilution step in a smaller volume of medium or PBS. Vigorously vortex or pipette mix during this step to aid dispersion before adding it to the final culture volume.
-
-
Use Solubilizing Agents (with caution):
-
Pluronic F-68 or Cremophor EL: These are non-ionic surfactants that can be used at low concentrations (e.g., 0.1%) to improve the solubility of hydrophobic compounds. However, you MUST run a vehicle control with the solubilizing agent alone to ensure it does not affect cell viability or the experimental outcome.
-
Bovine Serum Albumin (BSA): For some compounds, pre-complexing with BSA in the medium can improve solubility and delivery to cells.
-
-
Chemical Modification (Long-Term Strategy):
-
Structure-activity relationship (SAR) studies often reveal that adding solubilizing functionalities, such as basic side chains or 4-pyridinonyl groups, can significantly improve a compound's physical properties without sacrificing potency.[1] This is a key consideration for medicinal chemists during the lead optimization phase.
-
Issue 3: Unexpected Toxicity or Off-Target Effects
Q: The analog is potent against my target-positive cancer cells, but it's also showing high cytotoxicity in my non-cancerous control cell lines. How do I determine if this is due to off-target effects?
A: Distinguishing on-target toxicity from off-target effects is critical for therapeutic development.
-
Target-Negative Cell Line Control: The most definitive in vitro test is to use a cell line that does not express the intended kinase target (or has it knocked out via CRISPR). If your compound remains toxic in this target-negative line, the effect is likely off-target.
-
Kinase Selectivity Profiling: A standard industry practice is to screen the compound against a large panel of kinases (e.g., a 119-kinase panel as mentioned in one study).[9][12] This will reveal if your analog inhibits other kinases, which could explain the broad cytotoxicity. High selectivity is a desirable trait for a targeted therapy.[10]
-
Rescue Experiments: If possible, overexpress the target kinase in cells. If the toxicity is on-target, the increased level of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same cytotoxic effect and shifting the IC50 curve to the right.
-
hERG Inhibition Assay: A critical off-target effect for many kinase inhibitors is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[9][10] It is essential to test promising compounds in a functional hERG assay to rule out this liability.[9]
Key Data Summary: Efficacy of Analogs in Resistant Models
The table below summarizes IC50 values for representative pyrazolo[1,5-a]pyrimidine analogs, demonstrating their potential in overcoming resistance.
| Compound ID | Target(s) | Cell Line / Model | IC50 / Activity | Key Finding | Reference |
| Compound 6t | CDK2 / TRKA | Enzymatic Assay | CDK2: 0.09 µM, TRKA: 0.45 µM | Potent dual inhibitor, comparable to reference compounds. | [3] |
| Compound 6s | CDK2 / TRKA | Enzymatic Assay | CDK2: 0.23 µM, TRKA: 0.45 µM | Another potent dual inhibitor from the same series. | [3] |
| Compound 16q | ABCB1 Reversal | MCF-7/ADR (Doxorubicin-resistant) | Reverses PTX resistance (RF = 663 at 10 µM) | Potently re-sensitizes MDR cells to paclitaxel. | [5] |
| Compound 9 | Pim-1 | Enzymatic Assay | 27 nM | Shows nanomolar potency against a key survival kinase. | [9] |
IC50: Half-maximal inhibitory concentration. RF: Resistance Factor.
Experimental Protocol: Cell Viability (MTT) Assay for Resistant vs. Sensitive Cell Lines
This protocol provides a framework for assessing the cytotoxic effect of a novel pyrazolo[1,5-a]pyrimidine analog on a pair of drug-sensitive and drug-resistant cancer cell lines.
Objective: To determine and compare the IC50 value of a novel analog in a parental (sensitive) cell line and its drug-resistant counterpart.
Materials:
-
Parental (e.g., MCF-7) and resistant (e.g., MCF-7/ADR) cell lines
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Novel pyrazolo[1,5-a]pyrimidine analog (stock solution in DMSO)
-
Positive control (e.g., Staurosporine or the drug the resistant line is resistant to)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well plates, multichannel pipette, plate reader (570 nm)
Workflow Diagram:
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest logarithmically growing parental and resistant cells. b. Perform a cell count and assess viability (e.g., via Trypan Blue exclusion). c. Dilute cells to an optimized seeding density (e.g., 5,000 cells/well) in 100 µL of medium in a 96-well plate. Self-Validation: The seeding density must be optimized so that vehicle-treated cells are still in the logarithmic growth phase at the end of the experiment. d. Plate cells, leaving the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.[8] e. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of the novel analog in complete medium from the DMSO stock. A typical 8-point dilution series might range from 100 µM to 1 nM. b. Prepare dilutions for your positive control (e.g., Staurosporine) and a vehicle control (medium with the highest equivalent concentration of DMSO, e.g., 0.5%). c. Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions, positive control, or vehicle control. Each concentration should be tested in triplicate.
-
Incubation: a. Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
MTT Assay and Measurement: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100 c. Plot % Viability versus log[Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell line. d. Interpretation: A significantly higher IC50 value in the resistant cell line compared to the parental line indicates that the compound is less effective against the resistance mechanism. A low IC50 in both lines may indicate potent, broad-spectrum cytotoxicity.
References
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Semantic Scholar. (n.d.). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity.
- Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Fares, M., et al. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
- Anonymous. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry.
- Semantic Scholar. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Anonymous. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
- Anonymous. (2022). Full article: Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents.
- Sharma, P., et al. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- ResearchGate. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance | Request PDF.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
- Anonymous. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models.
- Semantic Scholar. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Sharma, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules.
- Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Boffo, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry.
- ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Stepniak, P., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents.
- Anonymous. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
- IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- Anonymous. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Molecules. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Stepniak, P., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
The Ascendancy of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of options, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold," consistently yielding compounds with potent biological activities and favorable pharmacological properties. This guide provides an in-depth comparison of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on derivatives like ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, against other common heterocyclic systems. We will delve into the structural and electronic features that confer its advantages, supported by experimental data from peer-reviewed studies, and provide detailed protocols for its synthesis and evaluation.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Architecture
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that can be considered a bioisostere of purine. This structural mimicry is a key to its success, as it allows for interaction with a wide range of biological targets, particularly the ATP-binding site of kinases.[1][2] Unlike purines, however, the pyrazolo[1,5-a]pyrimidine scaffold offers greater synthetic tractability and opportunities for substitution, allowing for the fine-tuning of physicochemical properties and target selectivity.
Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting its clinical significance.[3] This scaffold is also a cornerstone in the development of inhibitors for various other kinases, including TTK, PI3Kγ, and Pim-1.[4][5][6]
Comparative Analysis: The Pyrazolo[1,5-a]pyrimidine Advantage
The superiority of the pyrazolo[1,5-a]pyrimidine scaffold is often demonstrated through "scaffold hopping" exercises in medicinal chemistry, where it replaces a pre-existing core to improve a compound's profile. Below, we compare its performance against several other common heterocyclic scaffolds, with supporting data from published studies.
vs. Pyrazolo[1,5-a][3][7][8]-triazine and Imidazo[1,2-a]pyrazine
In the pursuit of novel TTK (threonine tyrosine kinase) inhibitors, a scaffold hopping approach revealed the advantages of the pyrazolo[1,5-a]pyrimidine core.[4]
| Scaffold | Compound | TTK IC₅₀ (nM) | HCT116 Cell IC₅₀ (nM) | Mouse Oral Exposure (AUC, ng·h/mL) |
| Pyrazolo[1,5-a][3][7][8]-triazine | Compound A | 2.1 | 100 | 110 |
| Pyrazolo[1,5-a]pyrimidine | Compound B | 1.5 | 12 | 880 |
| Imidazo[1,2-a]pyrazine | Compound C | 3.0 | 50 | N/A |
Data synthesized from Liu et al., ACS Med. Chem. Lett. 2016, 7, 671-675.[4]
As the data indicates, the switch to the pyrazolo[1,5-a]pyrimidine scaffold (Compound B ) from the pyrazolo[1,5-a][3][7][8]-triazine (Compound A ) resulted in a significant improvement in cellular potency (over 8-fold) and a dramatic increase in oral exposure.[4] This highlights the ability of the pyrazolo[1,5-a]pyrimidine core to impart favorable pharmacokinetic properties.
vs. Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold is another common core for kinase inhibitors.[9] However, in the development of selective Pim-1 kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold demonstrated a superior profile, particularly concerning off-target effects like hERG inhibition.[6]
| Scaffold | Compound | Pim-1 IC₅₀ (nM) | hERG Inhibition IC₅₀ (µM) |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7 | <1 |
| Pyrazolo[1,5-a]pyrimidine | Compound 9a | 27 | >30 |
Data synthesized from Wang et al., J. Med. Chem. 2014, 57, 15, 6487–6501.[6]
While SGI-1776 is a potent Pim-1 inhibitor, its significant hERG inhibition is a major liability. In contrast, the pyrazolo[1,5-a]pyrimidine-based inhibitor Compound 9a maintained potent Pim-1 inhibition while demonstrating a much cleaner off-target profile, with no significant hERG inhibition at concentrations up to 30 µM.[6]
vs. Pyrazolo[1,5-a]pyridine
A comparative study in the context of Janus kinase (JAK) inhibitors also showcased the benefits of the pyrazolo[1,5-a]pyrimidine scaffold over the closely related pyrazolo[1,5-a]pyridine.[5]
| Scaffold | Compound | Biochemical Potency (IC₅₀, nM) | Cellular Potency (IC₅₀, nM) | Human Liver Microsome Stability (T½, min) |
| Pyrazolo[1,5-a]pyridine | Compound 649 | 10 | 100 | 30 |
| Pyrazolo[1,5-a]pyrimidine | Compound 650 | 5 | 50 | >120 |
Data synthesized from a comparative example in medicinal chemistry literature.[5]
The pyrazolo[1,5-a]pyrimidine-containing compound (Compound 650 ) exhibited both slightly increased biochemical and cellular potency compared to its pyrazolo[1,5-a]pyridine counterpart (Compound 649 ). More notably, it demonstrated significantly better metabolic stability in human liver microsomes, a crucial parameter for in vivo efficacy.[5]
Experimental Protocols
To facilitate the exploration of the pyrazolo[1,5-a]pyrimidine scaffold, we provide the following detailed experimental protocols.
Synthesis of this compound
The synthesis of the title compound and its derivatives often involves the cyclocondensation of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1]
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
To a solution of 3-aminopyrazole (1.0 eq) in ethanol, add diethyl 2-formylmalonate (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[10]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the wells and incubate at room temperature for 60 minutes.[10]
-
To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent and incubate for 40 minutes.[10]
-
Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold stands out as a versatile and highly effective core for the design of novel therapeutics, particularly in the realm of kinase inhibition. Its ability to act as a purine bioisostere, combined with its favorable physicochemical and pharmacokinetic properties, has been repeatedly demonstrated in the literature. As evidenced by the comparative data presented, scaffold hopping to the pyrazolo[1,5-a]pyrimidine nucleus frequently leads to significant improvements in potency, selectivity, and in vivo performance. For researchers and drug development professionals, the adoption of this privileged scaffold, exemplified by derivatives such as this compound, offers a promising avenue for the discovery of next-generation medicines.
References
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. [Link]
-
Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6487-6501. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(23), 15285. [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-28. [Link]
-
Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
-
Arias-Gomez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Brik, C., et al. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
ResearchGate. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. [Link]
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
-
ResearchGate. The pharmacologically active imidazo[1,2-b]pyridazine derivatives. [Link]
-
Zhang, H., et al. (2018). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Molecules, 23(11), 2776. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Maxwell, J. R., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1102-1107. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. promega.com [promega.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrimidine Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the title of "privileged structures." The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold, particularly within the domain of protein kinase inhibition.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The pyrazolo[1,5-a]pyrimidine's structural features, including its ability to mimic the purine core of ATP and form key hydrogen bonds within the kinase ATP-binding pocket, make it an exceptionally effective starting point for inhibitor design.[2] This has led to an explosion of research and the successful development of FDA-approved drugs, such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, which validate the clinical potential of this heterocyclic system.[3][4]
This guide provides an in-depth analysis of the structure-activity relationships that govern the efficacy of pyrazolo[1,5-a]pyrimidine inhibitors. We will dissect the molecule, position by position, to understand how chemical modifications influence potency, selectivity, and overall pharmacological properties. This is supplemented with field-proven experimental protocols to empower researchers in their own discovery efforts.
The Pyrazolo[1,5-a]pyrimidine Core: A Hinge-Binding Powerhouse
The foundational strength of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to act as an "ATP-competitive" inhibitor.[5] It occupies the same binding site as ATP, preventing the kinase from phosphorylating its downstream substrates. The nitrogen atoms within the fused ring system are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase, a critical interaction that anchors the inhibitor in the active site.
Caption: Core structure of Pyrazolo[1,5-a]pyrimidine with key substitution points.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are exquisitely sensitive to the nature and position of their substituents. By analyzing derivatives targeting various kinases, clear SAR trends emerge.
-
Substitutions at the C3-Position: This position is crucial for enhancing potency and modulating selectivity.
-
For Trk Kinases: The addition of an amide bond of picolinamide at the C3-position was found to significantly boost TrkA inhibitory activity.[3] Further exploration showed that other heteroaryl substitutions, such as thiadiazole, oxadiazole, and triazole, also enhance activity against Trk receptors.[6] This suggests that a hydrogen bond acceptor at this position is favorable for interacting with the solvent-exposed region of the kinase.
-
For FLT3 Kinase: For inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), modifications at C3 are critical. The introduction of specific substituted phenyl groups can lead to potent inhibitors with nanomolar activity.[7]
-
-
Substitutions at the C5-Position: This position often projects towards the outside of the ATP binding pocket, allowing for larger substituents that can improve selectivity and physicochemical properties.
-
For Trk Kinases: A 2,5-difluorophenyl-substituted pyrrolidine at the C5-position is a key feature in potent Trk inhibitors, including the foundational scaffold of Larotrectinib.[6] This group likely forms favorable hydrophobic interactions.
-
Causality: The rationale here is to engage regions outside the highly conserved ATP-binding site. By forming interactions with unique residues in the target kinase, selectivity over other kinases can be dramatically improved.
-
-
Substitutions at the C7-Position: This position is a key vector for influencing selectivity and cellular activity.
-
For CDK2: In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, aryl groups at the C7 position are common. For instance, a 7-(4-bromophenyl) or 7-(2,4-dichlorophenyl) group can confer potent anti-proliferative activity in cancer cell lines.[8] The substitution pattern on this aryl ring fine-tunes the compound's potency.
-
For p21-Deficient Cancers: A series of inhibitors with an optimized phenyl amide moiety at the C7-position was found to selectively kill cancer cells lacking the p21 tumor suppressor protein.[9] This demonstrates how C7 modifications can be tailored to exploit specific cancer cell vulnerabilities.
-
-
Macrocyclization Strategy: A more advanced strategy involves linking two substitution points, often C3 and C5, to form a macrocycle.
-
Rationale and Advantage: Macrocycles constrain the molecule's conformation, which can pre-organize it for optimal binding to the target kinase. This conformational rigidity often leads to a significant improvement in both binding affinity (potency) and selectivity.[3]
-
Example: Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as next-generation Trk inhibitors to overcome resistance mutations seen with first-generation drugs.[3]
-
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors
To provide a clear comparison, the following table summarizes the SAR data for representative inhibitors against different kinase targets. This data illustrates how specific substitution patterns dictate biological activity.
| Compound ID/Series | Target Kinase | Key Substitutions | Activity (IC₅₀) | Reference |
| Series by Pal et al. | TrkA | C3: Picolinamide; C5: 2,5-difluorophenyl-substituted pyrrolidine | 1.7 nM | [3] |
| Compound 14/15 | Trk Family | C3: Thiadiazole/Oxadiazole | < 10 nM | [6] |
| Compound 13g | CDK2 | C2: Methylthio; C3: Carbonitrile; C7: 4-bromophenyl | 18 nM (enzyme); 0.45 µM (HCT-116 cells) | [8] |
| Compound 21c | CDK2 | C2: Methylthio; C3: Carbonitrile; C7: 1-(4-fluorophenyl)-5-methyl-triazolyl | 150 nM (enzyme); 0.09 µM (HCT-116 cells) | [8] |
| Compound 6t | CDK2 / TRKA | C7: Phenyl; C5: Thiophene-2-carboxamide | 0.09 µM (CDK2); 0.45 µM (TRKA) | [10] |
| Compound 17 | FLT3-ITD | Complex substitutions at C3 and C7 | 0.4 nM | [7] |
Experimental Protocols for Inhibitor Evaluation
A rigorous and standardized evaluation process is critical to accurately determine the efficacy of newly synthesized inhibitors. The following protocols outline a self-validating workflow, moving from initial biochemical screening to more complex cell-based assays.[11]
Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for screening and validating kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[12]
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors block ATP consumption, leading to a high signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reconstitute recombinant kinase enzyme and substrate peptide/protein to desired concentrations in assay buffer.
-
Prepare a solution of ATP at twice the final desired concentration (e.g., 2x Km for ATP).
-
Serially dilute the test inhibitor in DMSO, then further dilute in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only vehicle control.[13]
-
-
Kinase Reaction:
-
In a 96- or 384-well white assay plate, add 5 µL of the diluted inhibitor solution.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[12]
-
Protocol 2: Cell-Based Proliferation Assay (MTT/MTS)
This assay evaluates the effect of an inhibitor on the viability and metabolic activity of cancer cells, providing a measure of its anti-proliferative efficacy.[14]
Principle: The colorimetric MTT or MTS assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells into a colored formazan product. The amount of color produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cancer cells of interest (e.g., HCT-116, MDA-MB-231) under standard conditions.[8]
-
Trypsinize and count the cells. Seed them into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Assay Development:
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing the color to develop.
-
If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and mix to dissolve the formazan crystals. MTS does not require this step.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of inhibitor concentration and calculate the GI₅₀ or IC₅₀ value.
-
Targeted Signaling Pathway: Tropomyosin Receptor Kinase (Trk)
Pyrazolo[1,5-a]pyrimidines are prominent as inhibitors of Trk kinases (TrkA, TrkB, TrkC).[3][4] These receptors are activated by neurotrophins and play roles in neuronal survival and differentiation. However, chromosomal rearrangements can lead to oncogenic NTRK gene fusions, which drive various cancers. Inhibitors block the ATP-binding site of the fused Trk protein, shutting down its constitutive signaling.
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidines.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and clinically validated framework for the development of potent and selective kinase inhibitors. The structure-activity relationship studies clearly indicate that targeted modifications at the C3, C5, and C7 positions are essential for optimizing activity against specific kinases like Trk, CDKs, and FLT3.[15][16]
Despite these successes, challenges such as acquired drug resistance and off-target effects persist.[5] Future research will focus on several key areas:
-
Next-Generation Inhibitors: Designing compounds that are active against known resistance mutations.
-
Dual/Multi-Target Inhibitors: Creating single molecules that can inhibit multiple key pathways simultaneously, such as the dual CDK2/TRKA inhibitors, which may offer a synergistic anti-cancer effect.[10]
-
Improving Drug-like Properties: Continued optimization of bioavailability and metabolic stability to enhance clinical efficacy.[5]
By leveraging the deep well of SAR knowledge and employing rigorous evaluation protocols, the development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics will continue to be a highly fruitful endeavor in the fight against cancer and other diseases.
References
-
Kumar, V., & Singh, A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31625-31648. [Link]
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Kumar, V., & Singh, A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. [Link]
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. [Link]
-
Tantry, S., & Lavoie, M. (2017). Bioassays for anticancer activities. Methods in Molecular Biology, 1640, 137-147. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Kumar, V., & Singh, A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Kumar, V., & Singh, A. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
-
Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Gafurov, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 303. [Link]
-
El-Damasy, D. A., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 153, 107933. [Link]
-
Singh, R., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
-
Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 9-20. [Link]
-
Liu, Y., et al. (2025). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Request PDF on ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Collins, I., et al. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Request PDF on ResearchGate. [Link]
-
ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. [Link]
-
AMiner. (n.d.). An in Silico Exploration of the Interaction Mechanism of Pyrazolo[1,5-A]pyrimidine Type CDK2 Inhibitors. [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Wang, Y. D., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. PubMed. [Link]
Sources
- 1. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold [ouci.dntb.gov.ua]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Validating the Biological Target of Pyrazolo[1,5-a]pyrimidine Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective inhibitors of key biological targets.[1][2] A significant portion of these compounds have been developed as protein kinase inhibitors, playing a critical role in targeted cancer therapy.[1][2][3] However, the journey from a promising hit compound to a validated therapeutic lead is contingent on unequivocally identifying and validating its biological target. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the molecular target of your pyrazolo[1,5-a]pyrimidine compound, ensuring scientific rigor and accelerating your drug discovery program.
The Imperative of Target Validation
Identifying the specific molecular target of a bioactive compound, a process often termed target deconvolution, is a critical step in understanding its mechanism of action.[4][5] This knowledge is paramount for several reasons:
-
Mechanism of Action: Elucidating how a compound exerts its biological effect at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.[1]
-
Predicting On- and Off-Target Effects: Understanding potential side effects and toxicity.[1]
-
Developing Biomarkers: Identifying patient populations most likely to respond to the therapeutic.
This guide will navigate you through a selection of robust experimental strategies, from confirming direct target engagement in a cellular context to comprehensive proteome-wide profiling. We will delve into the "why" behind each technique, providing not just the "how" but also the strategic rationale for its application.
Comparison of Key Target Validation Methodologies
| Methodology | Principle | Throughput | Cellular Context | Key Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7] | Low to Medium | Intact cells, tissues, lysates | Target engagement confirmation, Tagg shift |
| Kinase Profiling (e.g., Kinobeads) | Competitive binding of the test compound against a broad-spectrum kinase inhibitor matrix.[8][9][10] | High | Cell/tissue lysates | Kinase selectivity and potency profile (IC50) |
| CRISPR-Cas9 Genetic Screening | Identifies genes that, when knocked out, confer resistance to the compound.[11] | High | Intact cells | Identification of essential genes for compound activity |
| Biophysical Assays (e.g., DSF, ITC) | Direct measurement of binding affinity and thermodynamics between purified protein and compound.[12][13][] | Low to High | In vitro (purified components) | Binding affinity (Kd), stoichiometry, thermodynamics |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound is used to "fish" for its binding partners from a cell lysate.[4][15] | Low | Cell/tissue lysates | Identification of potential binding partners |
In-Depth Methodological Guides
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful method for verifying that your pyrazolo[1,5-a]pyrimidine compound directly interacts with its intended target within the complex milieu of an intact cell.[6][7][16] The principle is elegantly simple: the binding of a ligand stabilizes its target protein, making it more resistant to thermal denaturation.[6][7]
Before investing significant resources in medicinal chemistry, it is crucial to confirm that your compound engages its target in a relevant biological system. In vitro assays with isolated proteins, while useful, do not account for factors like cell permeability, intracellular metabolism, or the presence of competing endogenous ligands.[6][7] CETSA bridges this gap by providing direct evidence of target engagement in a more physiologically relevant setting.
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with your pyrazolo[1,5-a]pyrimidine compound or vehicle control for a predetermined time.
-
Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration and normalize the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tagg) between the compound-treated and vehicle-treated samples indicates target engagement.
Kinase Profiling with Kinobeads: Unveiling the Selectivity Profile
Given that a large number of pyrazolo[1,5-a]pyrimidines are designed as kinase inhibitors, understanding their selectivity across the kinome is crucial.[1][2][8] Kinobeads are a powerful chemoproteomic tool for this purpose. They consist of a mixture of broad-spectrum, ATP-competitive kinase inhibitors immobilized on a solid support.[9][10][17]
A "selective" kinase inhibitor is often a matter of degree. A compound that is potent against its intended target may have significant activity against other kinases, leading to off-target effects. Kinase profiling provides a broad view of a compound's interactions across the kinome, allowing for a more informed assessment of its selectivity and potential liabilities.[1]
-
Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of your pyrazolo[1,5-a]pyrimidine compound or a DMSO control.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate to allow for binding of kinases that are not inhibited by your compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases in each sample. The amount of a specific kinase pulled down by the kinobeads will be inversely proportional to the potency of your compound against that kinase. Plot the relative abundance of each kinase as a function of your compound's concentration to determine IC50 values.
CRISPR-Cas9 Screening: Genetic Validation of the Target
CRISPR-Cas9 technology offers a powerful genetic approach to target validation.[11] By systematically knocking out genes in a population of cells, one can identify which gene products are essential for the activity of a given compound.
While biochemical and biophysical methods can demonstrate a direct interaction between a compound and a protein, they do not necessarily prove that this interaction is responsible for the compound's cellular phenotype. A CRISPR screen provides a functional link by demonstrating that the loss of the putative target protein renders the cells resistant to the compound.
-
Cell Line and Library Selection: Choose a cell line that is sensitive to your compound and expresses Cas9. Select a genome-wide or targeted sgRNA library.
-
Library Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells.
-
Compound Treatment: Split the cell population. Treat one arm with your pyrazolo[1,5-a]pyrimidine compound at a concentration that causes significant cell death (e.g., GI50-GI80) and the other with a vehicle control.
-
Cell Culture: Culture the cells for a sufficient period to allow for the enrichment of resistant clones.
-
Genomic DNA Extraction: Harvest the surviving cells from both arms and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and sequence them using next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the compound-treated population compared to the control population. The genes targeted by these sgRNAs are potential candidates for the compound's biological target or are involved in the compound's mechanism of action.
Conclusion: An Integrated Approach to Target Validation
-
Initial in vitro screening against a panel of purified kinases to identify primary targets.
-
Confirmation of on-target engagement in a cellular context using CETSA.
-
Comprehensive selectivity profiling across the kinome using kinobeads to identify potential off-targets.
-
Genetic validation of the primary target's role in the compound's cellular activity via a targeted CRISPR experiment.
By employing these rigorous and complementary methodologies, researchers can build a compelling and data-rich case for the biological target of their pyrazolo[1,5-a]pyrimidine compounds, paving the way for successful preclinical and clinical development.
References
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (n.d.). Retrieved January 7, 2026, from [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments. (n.d.). Retrieved January 7, 2026, from [Link]
-
Biophysical methods in early drug discovery - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Natural Bioactive Compound Target Identification - Creative Biolabs. (n.d.). Retrieved January 7, 2026, from [Link]
-
5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (n.d.). Retrieved January 7, 2026, from [Link]
-
Combining experimental strategies for successful target deconvolution - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
The use of biophysical methods in the hit-to-lead process - Drug Target Review. (n.d.). Retrieved January 7, 2026, from [Link]
- Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery - Books. (n.d.).
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network. (n.d.). Retrieved January 7, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). Retrieved January 7, 2026, from [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (n.d.). Retrieved January 7, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparison of the efficacy of several key pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Tropomyosin receptor kinases (Trk), Casein Kinase 2 (CK2), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and Cyclin-Dependent Kinase 9 (CDK9). These kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in various cancers, making them prime therapeutic targets.[2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of inhibitor performance supported by experimental data.
Introduction to Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold for the design of ATP-competitive kinase inhibitors.[2] Its unique chemical properties allow for modifications that can enhance potency, selectivity, and pharmacokinetic profiles. Several inhibitors based on this scaffold have progressed to clinical trials and received regulatory approval, highlighting their therapeutic potential.[1] This guide will delve into the specifics of selected inhibitors, comparing their biochemical potency, cellular activity, and selectivity.
Comparative Efficacy of Trk Inhibitors
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are key drivers in various cancers when subject to gene fusions.[3] Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable success in treating NTRK fusion-positive tumors.
Larotrectinib, Entrectinib, Repotrectinib, and Selitrectinib
Larotrectinib and Entrectinib are first-generation Trk inhibitors, while Repotrectinib and Selitrectinib are next-generation inhibitors designed to overcome acquired resistance.[4]
Table 1: Comparative in vitro Potency (IC₅₀) of Trk Inhibitors
| Inhibitor | TrkA (nM) | TrkB (nM) | TrkC (nM) | ROS1 (nM) | ALK (nM) | Reference |
| Larotrectinib | 5-11 | 5-11 | 5-11 | >1000 | >1000 | |
| Entrectinib | 1.7 | 0.1 | 0.1 | 0.2 | 1.6 | [5] |
| Repotrectinib | 0.83 | 0.05 | 0.1 | 0.07 | 1.01 | |
| Selitrectinib | <1 | <1 | <1 | - | - | [6] |
Entrectinib exhibits multi-kinase activity, also potently inhibiting ROS1 and ALK.[5] Larotrectinib, in contrast, is highly selective for Trk kinases. Repotrectinib and Selitrectinib demonstrate high potency against wild-type Trk kinases and, crucially, maintain activity against common resistance mutations.[4]
Table 2: Activity of Next-Generation Trk Inhibitors Against Resistance Mutations (IC₅₀, nM)
| Mutation | Repotrectinib | Selitrectinib | Reference |
| TRKA G595R (Solvent Front) | 2 | 27 | [4] |
| TRKC G623R (Solvent Front) | 2 | 27 | [4] |
| TRKA F589L (Gatekeeper) | <0.2 | 52 | [4] |
| TRKC F617I (Gatekeeper) | <0.2 | 52 | [4] |
Repotrectinib shows superior potency against gatekeeper mutations compared to Selitrectinib.[4]
Trk Signaling Pathway
Trk receptor activation by neurotrophins leads to the initiation of several downstream signaling cascades, including the Ras-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.
Caption: Simplified Trk signaling pathway and points of inhibition.
Comparative Efficacy of a CK2 Inhibitor
Casein Kinase 2 (CK2) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its overexpression is linked to tumor aggressiveness.[7]
CX-4945 (Silmitasertib)
CX-4945 is a potent and selective, orally available inhibitor of CK2.[7]
Table 3: In vitro Potency of CX-4945
| Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| CK2α | 0.38 | 1 | [1] |
CX-4945 demonstrates high selectivity for CK2, with significantly lower activity against other kinases at therapeutic concentrations.[1]
CK2 Signaling Pathway
CK2 is involved in multiple pro-survival signaling pathways, including PI3K/AKT, NF-κB, and Wnt/β-catenin.
Caption: Key signaling pathways regulated by CK2.
Comparative Efficacy of a SRC Inhibitor
SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration.
eCF506
eCF506 is a potent and selective pyrazolopyrimidine-based SRC inhibitor.[8]
Table 4: In vitro Potency of eCF506
| Target | IC₅₀ (nM) | Reference |
| SRC | 0.47 | [8] |
| YES1 | 2.1 | [8] |
| ABL | >450 | [8] |
eCF506 exhibits exceptional selectivity for SRC family kinases over ABL kinase.[8]
SRC Signaling Pathway
SRC kinase is a key component of focal adhesions and mediates signaling downstream of integrins and receptor tyrosine kinases, often in complex with Focal Adhesion Kinase (FAK).
Caption: Simplified SRC signaling in cell migration.
Comparative Efficacy of a CDK9 Inhibitor
CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which is essential for the regulation of transcription.
Compound 18b
Compound 18b is a pyrazolo[1,5-a]pyrimidine-based inhibitor of CDK9.[2]
Table 5: In vitro Potency of Compound 18b
| Target | IC₅₀ (nM) | Reference |
| CDK9 | 203 | [2] |
| PI3Kα | >1000 | [2] |
Compound 18b was developed from a less selective precursor and demonstrates improved selectivity for CDK9 over PI3Kα.[2]
CDK9 Transcriptional Regulation
CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation.
Caption: Role of CDK9 in transcriptional regulation.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of kinase inhibitor efficacy.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: General workflow for the ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations in a suitable kinase buffer.
-
Initiate Reaction: Add a mixture of the specific substrate and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells with the target kinase into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the concentration of inhibitor that causes a 50% reduction in cell viability (GI₅₀ or IC₅₀).
Western Blotting for Phospho-Kinase Levels
This technique is used to detect the phosphorylation status of the target kinase and downstream signaling proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation for Protein-Protein Interactions
This method is used to investigate the interaction between the target kinase and its binding partners.
Step-by-Step Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target kinase, coupled to protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold provides a robust platform for the development of highly effective kinase inhibitors. The examples discussed in this guide highlight the diversity of targets that can be potently and selectively inhibited by compounds based on this chemical framework. The first-generation Trk inhibitors, Larotrectinib and Entrectinib, have demonstrated significant clinical benefit, and the next-generation inhibitors, Repotrectinib and Selitrectinib, offer solutions to acquired resistance. Similarly, inhibitors targeting CK2, SRC, and CDK9, such as CX-4945, eCF506, and compound 18b, respectively, show promise in preclinical studies. The continued exploration of structure-activity relationships within this class of compounds holds great potential for the future of targeted cancer therapy.
References
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC. (n.d.). Retrieved January 7, 2026, from [Link]
-
CDK9 inhibitors in cancer research - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pyrazolo[1,5- a ]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024, July 29). Retrieved January 7, 2026, from [Link]
-
Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - ResearchGate. (2025, August 8). Retrieved January 7, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - NIH. (2023, June 1). Retrieved January 7, 2026, from [Link]
-
Repotrectinib (TPX-0005) is a next generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent front mutations - AACR Journals. (n.d.). Retrieved January 7, 2026, from [Link]
-
Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
In Vivo Validation of Pyrazolo[1,5-a]pyrimidine Anticancer Activity: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern oncology, forming the structural basis of several potent and selective kinase inhibitors. This guide provides an in-depth comparison of the in vivo anticancer activity of prominent pyrazolo[1,5-a]pyrimidine derivatives against alternative therapies, supported by experimental data from preclinical xenograft models. We will delve into the mechanistic rationale behind their efficacy, present detailed experimental protocols for validation, and offer a transparent comparison of their performance.
The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have demonstrated significant potential in targeted cancer therapy.[1][2] Their unique structure allows them to function as ATP-competitive inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][3][4] This has led to the successful development of drugs targeting a range of kinases, including Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase (CDK), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinase.[1][5][6]
This guide will focus on the in vivo validation of pyrazolo[1,5-a]pyrimidines targeting these three critical kinase families, comparing them with established and emerging alternative treatments.
Section 1: TRK Inhibition in NTRK Fusion-Positive Cancers
NTRK gene fusions are oncogenic drivers found across a wide range of solid tumors.[2][7] This has paved the way for "tumor-agnostic" therapies, with pyrazolo[1,5-a]pyrimidine-based TRK inhibitors at the forefront.
Featured Pyrazolo[1,5-a]pyrimidine TRK Inhibitors:
-
Larotrectinib (Vitrakvi®): A first-in-class, highly selective TRK inhibitor.[2][7]
-
Entrectinib (Rozlytrek®): A potent inhibitor of TRK, ROS1, and ALK.[1][5][8]
-
Repotrectinib (Augtyro™): A next-generation TRK/ROS1/ALK inhibitor designed to overcome resistance.[5][9]
-
Selitrectinib (LOXO-195): A next-generation TRK inhibitor developed to address acquired resistance to first-generation inhibitors.[5][10]
Comparative In Vivo Efficacy
The following table summarizes the in vivo performance of these pyrazolo[1,5-a]pyrimidine TRK inhibitors in various xenograft models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Larotrectinib | Nude mice with KM12 (TPM3-NTRK1) xenografts | Colorectal Cancer | Oral, various doses | Dose-dependent tumor inhibition. | [2][11] |
| Nude mice with HCT116 xenografts | Colon Cancer | 20 mg/kg, twice daily for 3 weeks | Significantly reduced tumor volume and weight. | [12] | |
| Entrectinib | Athymic nu/nu mice with SH-SY5Y-TrkB xenografts | Neuroblastoma | Oral | Significant tumor growth inhibition and prolonged event-free survival (p<0.0001). | [1][2][8] |
| Repotrectinib | BALB/cAnNRj-Foxn1nu mice with CLB-BAR xenografts | Neuroblastoma | 20 mg/kg, twice daily for 14 days | Tumor Growth Inhibition (TGI) of 87.07%. | [13] |
| Patient-derived xenograft (YU1078) | NSCLC (ROS1+) | Oral | Potent in vivo tumor growth inhibition, superior to crizotinib, ceritinib, and entrectinib. | [5][9] | |
| Selitrectinib | Nude mice with KM12 (TPM3-NTRK1) xenografts | Colorectal Cancer | Oral | Effective inhibition of tumor growth. | [10][14] |
| Nude mice with NIH-3T3 allografts (TRKA G595R mutant) | Engineered cell line | Oral | Overcomes acquired resistance to first-generation TRK inhibitors. | [10] |
Alternative Therapies:
The primary alternatives for TRK inhibition are other tyrosine kinase inhibitors (TKIs) that may have overlapping targets or are used in the same cancer types.
| Competitor | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Crizotinib | BALB/cAnNRj-Foxn1nu mice with CLB-BAR xenografts | Neuroblastoma | 80 mg/kg, once daily for 14 days | TGI of 66.4%. | [13] |
| Lorlatinib | Patient-derived xenograft (YU1078) | NSCLC (ROS1+) | Oral | Comparable tumor regression to repotrectinib, but repotrectinib showed delayed tumor recurrence after drug withdrawal. | [5][9] |
Experimental Workflow: Xenograft Model for TRK Inhibitor Evaluation
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel pyrazolo[1,5-a]pyrimidine TRK inhibitor.
Section 2: CDK Inhibition in Cell Cycle-Driven Cancers
Cyclin-dependent kinases, particularly CDK2, are critical for cell cycle progression, and their dysregulation is a hallmark of many cancers.[15] Pyrazolo[1,5-a]pyrimidines have been developed as potent CDK2 inhibitors.
Featured Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors:
While many pyrazolo[1,5-a]pyrimidine CDK2 inhibitors are in earlier stages of development, they show promise in preclinical models. For the purpose of this guide, we will discuss the potential of this class and compare it to a non-pyrazolo[1,5-a]pyrimidine CDK inhibitor with available in vivo data.
Comparative In Vivo Efficacy
| Compound Class | Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Pyrazolo[1,5-a]pyrimidine | Various derivatives | (Preclinical) | Breast, Ovarian Cancer | (Under investigation) | Potent dual CDK2/TRKA inhibition demonstrated in vitro.[16] | |
| Non-Pyrazolo[1,5-a]pyrimidine | Milciclib | Xenograft mouse model | Triple-Negative Breast Cancer | 40 mg/kg, orally | Inhibition of tumor growth and metastatic progression. | [10][17] |
| PF-07104091 | HR+/HER2- breast cancer xenografts | Breast Cancer | (Not specified) | Synergistic tumor growth inhibition when combined with a CDK4 inhibitor. | [3] |
Signaling Pathway: CDK2 in Cell Cycle Regulation
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a key target for pyrazolo[1,5-a]pyrimidine inhibitors.
Section 3: Pim Kinase Inhibition in Hematological and Solid Tumors
Pim kinases are proto-oncogenes that play a crucial role in cell survival and proliferation.[6][18] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent Pim-1 inhibitors.
Featured Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors:
While many are in development, they have shown promising preclinical activity. We will compare their potential to the well-characterized, albeit structurally different, Pim kinase inhibitor SGI-1776.
Comparative In Vivo Efficacy
| Compound Class | Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Pyrazolo[1,5-a]pyrimidine | Various derivatives | (Preclinical) | (Various) | (Under investigation) | Potent and selective Pim-1 inhibition demonstrated in vitro.[6] | |
| Imidazo[1,2-b]pyridazine | SGI-1776 | Immunodeficient mice with MV-4-11 xenografts | Acute Myeloid Leukemia (AML) | (Not specified) | Showed efficacy in the xenograft model. | [19] |
| Solid tumor and ALL xenografts | Pediatric Cancers | 148 mg/kg, daily x 5 days for 3 weeks | Induced complete responses in a B myeloid leukemia model. | [6] |
Protocol: Evaluating Pim-1 Inhibitor-Induced Apoptosis In Vivo
-
Model Establishment: Establish tumor xenografts in immunocompromised mice as previously described.
-
Treatment: Administer the pyrazolo[1,5-a]pyrimidine Pim-1 inhibitor or vehicle control for the specified duration.
-
Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissue. Perform Western blotting to analyze the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and Mcl-1, to confirm the on-target effect of the inhibitor.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) to visualize the effects of the inhibitor within the tumor microenvironment.
Discussion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile and highly effective platform for the development of targeted anticancer therapies. The in vivo data presented in this guide for TRK inhibitors demonstrate their potent and durable antitumor activity, leading to regulatory approvals and significant clinical benefit for patients with NTRK fusion-positive cancers.
For CDK and Pim kinase inhibitors based on this scaffold, the preclinical data are encouraging. Future research should focus on optimizing their pharmacokinetic properties and further validating their efficacy and safety in a broader range of in vivo models.[3][4] Challenges such as acquired resistance remain a critical area of investigation for all kinase inhibitors, and the development of next-generation pyrazolo[1,5-a]pyrimidines, like repotrectinib and selitrectinib, highlights a proactive strategy to address this issue.[5][9][10]
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). National Institutes of Health. [Link]
-
Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. (2018). Dovepress. [Link]
-
Repotrectinib Exhibits Potent Antitumor Activity in Treatment-Naïve and Solvent-Front-Mutant ROS1-Rearranged Non-Small Cell Lung Cancer. (2020). PubMed. [Link]
-
Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. (2016). ScienceDirect. [Link]
-
Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. (2019). PubMed. [Link]
-
Milciclib and sorafenib synergistically downregulate c-Myc to suppress tumor growth in an orthotopic murine model of human hepatocellular carcinoma. (2020). OAText. [Link]
-
Pim-1 kinase as cancer drug target: An update (Review). (2016). Spandidos Publications. [Link]
-
Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model. (2025). ResearchGate. [Link]
-
Repotrectinib - LiverTox - NCBI Bookshelf. (2025). National Institutes of Health. [Link]
-
Targeting CDK2 for cancer therapy. (2025). PubMed Central. [Link]
-
Abstract 5709: PF-07104091, a first-in-class CDK2-selective inhibitor for the treatment of HR+/HER2- breast cancer and CCNE1high ovarian cancer. (2021). ResearchGate. [Link]
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. (2011). Nature. [Link]
-
Targeting CDK2 for cancer therapy. (2025). National Institutes of Health. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). PubMed Central. [Link]
-
Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors. (2024). PubMed Central. [Link]
-
Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers. (2017). ecancer. [Link]
-
In vitro and in vivo inhibitory activity of repotrectinib in... (2020). ResearchGate. [Link]
-
tegtociclib (PF-07104091). (2024). Pfizer. [Link]
-
P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions. (2016). PubMed Central. [Link]
-
Milciclib and sorafenib synergistically downregulate c-Myc to suppress tumor growth in an orthotopic murine model of human hepatocellular carcinoma. (2025). ResearchGate. [Link]
-
(PDF) Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1). (2025). ResearchGate. [Link]
-
Repotrectinib Expands Treatment Options for Lung Cancers with ROS1 Fusions. (2024). National Cancer Institute. [Link]
-
Tegtociclib (PF-07104091). (2024). Pfizer Oncology Development. [Link]
-
Larotrectinib Continues to Show High Efficacy, Low Toxicity in TRK Fusion-Positive Cancers. (2019). OncLive. [Link]
-
Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. (2019). PubMed Central. [Link]
-
FDA Approves Repotrectinib in ROS1-Positive NSCLC. (2023). Oncology News Central. [Link]
-
Repotrectinib inhibits tumor growth in a xenograft model of neuroblastoma. (a) 10 female BALB. (2019). ResearchGate. [Link]
-
FDA approves repotrectinib for ROS1-positive non-small cell lung cancer. (2023). U.S. Food and Drug Administration. [Link]
-
Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study. (2019). PubMed Central. [Link]
-
KM-12 Xenograft Model. (2024). Altogen Labs. [Link]
-
Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. (2017). PubMed. [Link]
-
Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. (2021). PubMed Central. [Link]
-
A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. (2017). National Institutes of Health. [Link]
-
Kinase inhibitor larotrectinib shows durable anti-tumor abilities in patients of all ages with 17 un. (2018). Science Codex. [Link]
-
Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. (2019). PubMed Central. [Link]
-
Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma. (2019). PubMed Central. [Link]
-
Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer. (2022). PubMed Central. [Link]
-
Larotrectinib efficacy and safety in adult patients with tropomyosin receptor kinase fusion sarcomas. (2023). PubMed. [Link]
-
Larotrectinib Efficacy/Safety Withstands Long-Term Follow-Up in Patients With TRK Fusion CNS Tumors. (2022). Targeted Oncology. [Link]
Sources
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. dovepress.com [dovepress.com]
- 9. Repotrectinib Exhibits Potent Antitumor Activity in Treatment-Naïve and Solvent-Front-Mutant ROS1-Rearranged Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. oatext.com [oatext.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Analogs with Improved Selectivity for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of protein kinases. This has led to the development of numerous kinase inhibitors for a range of diseases, particularly cancer. However, a significant challenge in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors is achieving high selectivity for the target kinase, as off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine analogs that have been specifically designed for improved selectivity, supported by experimental data and detailed protocols.
The Challenge of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology makes it difficult to design small molecule inhibitors that bind to a single target kinase with high affinity without also interacting with other, unintended kinases. Such promiscuous binding can result in a variety of adverse effects. Therefore, the development of selective inhibitors is a critical goal in modern drug discovery.
Strategies for Enhancing Selectivity in Pyrazolo[1,5-a]pyrimidines
Medicinal chemists have employed several strategies to improve the selectivity of pyrazolo[1,5-a]pyrimidine analogs. These approaches focus on exploiting subtle differences in the ATP-binding sites of various kinases. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[1,5-a]pyrimidine core at various positions allows for the exploration of how different functional groups influence potency and selectivity.
-
Exploiting Unique Pockets: Introducing substituents that can interact with less conserved regions or "selectivity pockets" adjacent to the ATP-binding site can significantly enhance selectivity.
-
Macrocyclization: Constraining the conformation of the inhibitor through macrocyclization can pre-organize it for optimal binding to the target kinase, thereby improving both potency and selectivity.
-
Structure-Based Drug Design: Utilizing X-ray crystal structures of kinase-inhibitor complexes allows for the rational design of analogs with improved fit and interactions with the target kinase.
The following diagram illustrates the general structure of the pyrazolo[1,5-a]pyrimidine scaffold and highlights key positions for modification to improve selectivity.
Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Analysis of Selective Pyrazolo[1,5-a]pyrimidine Analogs
This section presents a comparison of several pyrazolo[1,5-a]pyrimidine analogs that have demonstrated improved selectivity for their respective kinase targets.
Case Study 1: Selective Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that has emerged as an attractive target in oncology. While the pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent Pim-1 inhibitor, early analogs often suffered from off-target effects. Through a combination of virtual screening and structure-based design, researchers have developed highly selective Pim-1 inhibitors.
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Selectivity (Flt-3/Pim-1) | Reference |
| Initial Hit | 52,000 | >100,000 | - | |
| Compound 1 | 45 | 150 | 3.3 | |
| Lead Compound | <10 | >1,000 | >100 |
Key Insights: The initial hit compound, identified through virtual screening, showed weak potency against Pim-1. By combining the pyrazolo[1,5-a]pyrimidine core with substituents from a known potent but less selective Pim-1 inhibitor (SGI-1776), a significant improvement in potency was achieved with Compound 1. Further optimization, likely guided by SAR and modeling, led to a lead compound with nanomolar potency and excellent selectivity against a panel of 119 oncogenic kinases. This highlights the power of integrating computational and synthetic approaches.
Case Study 2: Selective PI3Kδ Inhibitors
The phosphoinositide 3-kinase (PI3K) family plays a crucial role in cell signaling, and isoforms like PI3Kδ are implicated in inflammatory and autoimmune diseases. The development of isoform-selective PI3K inhibitors is essential to minimize off-target effects associated with pan-PI3K inhibition.
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| CPL302253 (54) | 2.8 | >2,000 | >2,000 | >2,000 | |
| CPL302415 (6) | 18 | 1422 | >25,000 | 16,902 |
Key Insights: Researchers designed a library of pyrazolo[1,5-a]pyrimidine derivatives with indole and benzimidazole substitutions at the C5 position. This strategy was based on the hypothesis that these groups could form additional hydrogen bonds within the affinity pocket of PI3Kδ, enhancing selectivity. The data clearly demonstrates the success of this approach, with compounds like CPL302253 and CPL302415 exhibiting high potency for PI3Kδ and remarkable selectivity over other PI3K isoforms.
Case Study 3: Selective Tropomyosin Receptor Kinase (Trk) Inhibitors
Fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors, making Trk kinases attractive therapeutic targets. Two of the three FDA-approved Trk inhibitors, Larotrectinib and Repotrectinib, are based on the pyrazolo[1,5-a]pyrimidine scaffold.
| Compound | TRKA IC50 (nM) | JAK2 IC50 (nM) | BTK IC50 (nM) | Reference |
| Compound 23 | 0.1 | 1479 | 179 |
A Senior Application Scientist's Guide to Assessing the Toxicity Profile of Novel Pyrazolo[1,5-a]pyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds explored for their therapeutic potential against a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[1][2] These compounds often function as potent protein kinase inhibitors, targeting the dysregulated cellular signaling pathways that drive many pathologies.[3][4] Marketed drugs such as Larotrectinib and Entrectinib, which feature this core, underscore its clinical significance in oncology.[5]
However, as with any promising therapeutic agent, the journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being unforeseen toxicity. Off-target effects, the formation of reactive metabolites, or inherent structural liabilities can lead to cellular damage, organ toxicity, and ultimately, late-stage drug development failure.[3][6] Therefore, a robust, systematic, and early assessment of a compound's toxicity profile is not just a regulatory requirement but a cornerstone of efficient and ethical drug development.
This guide provides a strategic, field-proven framework for evaluating the toxicity of novel pyrazolo[1,5-a]pyrimidine compounds. It moves beyond a simple checklist of assays to explain the causality behind experimental choices, enabling research teams to build a comprehensive safety profile, compare candidates objectively, and make informed " go/no-go " decisions with confidence.
A Strategic, Tiered Approach to Toxicity Profiling
A successful toxicology assessment program is not a one-size-fits-all endeavor. It is a tiered, iterative process that balances throughput, cost, and biological complexity. The goal is to "fail fast, fail cheap," eliminating compounds with overt liabilities early while gathering deeper mechanistic insights for the most promising candidates.
Caption: Tiered workflow for toxicity assessment.
Tier 1: Early-Stage Screening — Casting a Wide Net
At this stage, the primary objective is to rapidly screen a larger number of initial "hit" compounds to flag any with significant, foundational liabilities. The assays employed must be robust, cost-effective, and amenable to high-throughput formats.
-
General Cytotoxicity: This is the first and most basic question: does the compound kill cells? Assays like the MTT assay , which measures mitochondrial reductase activity in viable cells, or the Lactate Dehydrogenase (LDH) release assay , which detects membrane damage, provide a rapid assessment of a compound's effect on cell viability.[7][8] A high degree of cytotoxicity against multiple cell lines at concentrations close to the desired therapeutic level is a major red flag.
-
Mutagenicity (Genotoxicity): The Ames test is a cornerstone of early safety assessment.[9] It uses specific strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis, rendering them unable to grow without it.[10] A mutagenic compound can cause a reverse mutation, allowing the bacteria to grow and form colonies.[11][12] A positive Ames test is a significant finding that can often halt the development of a compound series.
Tier 2: Lead Optimization — Probing for Mechanisms
Once a lead series with promising efficacy and initial safety is identified, the focus shifts to understanding more specific and often more complex toxicities. These assays are lower throughput but provide critical data for selecting a final preclinical candidate.
-
Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and has led to the withdrawal of numerous drugs from the market.[13][14] An automated patch-clamp assay, such as the QPatch system, is the industry standard for directly measuring hERG channel inhibition and is a critical safety checkpoint.[14]
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): DILI is a major reason for drug failure in both clinical trials and post-market.[15][16] Initial assessment uses in vitro models, such as primary human hepatocytes or hepatoma cell lines (e.g., HepG2).[17] These models can help identify mechanisms like mitochondrial injury or oxidative stress.[18] More complex 3D culture or multi-cellular systems are emerging to better mimic the liver environment.[15]
-
Clastogenicity (Genotoxicity): While the Ames test detects point mutations, the in vitro micronucleus assay detects damage to chromosomes (clastogenicity) or interference with cell division machinery (aneugenicity).[19] This test, often performed in mammalian cells like human peripheral blood lymphocytes, identifies compounds that cause the formation of small, secondary nuclei (micronuclei) containing chromosome fragments or whole chromosomes left behind during cell division.[20][21] It is a key follow-up to the Ames test as per OECD guidelines.[21]
Tier 3: Preclinical Confirmation — The In Vivo Gold Standard
While in vitro models are powerful predictive tools, in vivo preclinical safety models remain the gold standard for assessing human risk before clinical trials.[22][23] After a single preclinical candidate is selected, it undergoes dose-range finding and repeat-dose toxicology studies in rodent models. These studies are designed to identify the maximum tolerated dose (MTD), characterize any target organ toxicities through histopathology, and establish a safe starting dose for human trials.[23]
Comparative Analysis: A Tale of Two Compounds
To illustrate the decision-making process, consider a hypothetical case study comparing two novel pyrazolo[1,5-a]pyrimidine kinase inhibitors, PYP-A and PYP-B , against a reference compound, Ref-Cmpd (a known inhibitor with a suboptimal safety profile).
| Assay | Parameter | PYP-A | PYP-B | Ref-Cmpd | Interpretation |
| Efficacy | Target Kinase IC50 | 15 nM | 75 nM | 20 nM | PYP-A is the most potent. |
| Tier 1: Cytotoxicity | HepG2 Cell Viability IC50 | 5 µM | > 50 µM | 8 µM | PYP-A shows moderate cytotoxicity; PYP-B is very clean. |
| Tier 1: Genotoxicity | Ames Test (w/ S9 activation) | Negative | Negative | Positive | Both new compounds are non-mutagenic. Ref-Cmpd fails. |
| Tier 2: Cardiotoxicity | hERG Inhibition IC50 | 1.2 µM | 25 µM | 0.8 µM | CRITICAL: PYP-A has a narrow safety margin (<100x) between efficacy and hERG. PYP-B is significantly better. |
| Tier 2: Genotoxicity | In Vitro Micronucleus | Negative | Negative | N/A | Both compounds are non-clastogenic. |
| Tier 2: Hepatotoxicity | Mitochondrial Respiration | Mild Inhibition | No Effect | Moderate Inhibition | PYP-A shows a potential DILI liability. PYP-B is clean. |
Analysis:
-
PYP-A is highly potent but raises two significant safety flags: moderate cytotoxicity and, more critically, a narrow therapeutic window to hERG inhibition. The ratio of hERG IC50 to efficacy IC50 (1200 nM / 15 nM = 80) is below the generally accepted >100-fold safety margin, indicating a high risk of cardiotoxicity.
-
PYP-B , while 5-fold less potent than PYP-A, demonstrates a vastly superior safety profile. It has minimal cytotoxicity, a very wide margin to hERG inhibition (>300-fold), and no signs of hepatotoxicity.
Caption: Decision-making flowchart for candidate selection.
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-controlled experiments. The following are condensed protocols for the key in vitro assays discussed.
Protocol 1: MTT General Cytotoxicity Assay
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[24]
-
Materials: 96-well plates, mammalian cell line (e.g., HepG2), complete culture medium, MTT solution (5 mg/mL in PBS), DMSO.[25]
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours for attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds. Treat cells and incubate for the desired period (e.g., 48 hours). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin).[25]
-
MTT Addition: Remove media and add 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[24]
-
Data Acquisition: Read absorbance at 570 nm using a microplate reader.
-
-
Controls & Validation: A vehicle control defines 100% viability, while a potent cytotoxic agent serves as a positive control. A blank control (media, MTT, DMSO, no cells) is used to subtract background absorbance.
Protocol 2: Ames Test (Plate Incorporation Method)
This protocol is based on the standardized method for detecting mutagenicity.[12][26]
-
Materials: S. typhimurium strains (e.g., TA98, TA100), minimal glucose agar plates, top agar, histidine/biotin solution, S9 rat liver extract for metabolic activation.[11]
-
Procedure:
-
Preparation: Melt top agar and hold at 45°C. Prepare serial dilutions of the test compound.
-
Incubation: To a sterile tube, add the test compound, 100 µL of the bacterial culture, and 500 µL of S9 mix (for metabolic activation) or buffer. Incubate briefly.[11]
-
Plating: Add 2 mL of the molten top agar to the tube, vortex gently, and pour the entire contents onto a minimal glucose agar plate, distributing evenly.[11]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Acquisition: Count the number of revertant colonies on each plate.
-
-
Controls & Validation: A vehicle control establishes the spontaneous reversion rate. A known mutagen (e.g., 4-nitroquinoline-N-oxide without S9, 2-aminoanthracene with S9) serves as the positive control. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background rate.
Protocol 3: In Vitro Micronucleus Assay
This assay follows OECD Test Guideline 487 to detect chromosomal damage.[21][27]
-
Materials: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6), complete medium, cytochalasin B (to block cytokinesis), test compound, positive controls (e.g., mitomycin C, vinblastine).[28]
-
Procedure:
-
Cell Treatment: Expose cell cultures to at least three concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).[19]
-
Cytokinesis Block: Add cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.[21]
-
Harvesting & Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Data Acquisition: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19]
-
-
Controls & Validation: Vehicle controls establish the baseline frequency of micronuclei. A clastogen (mitomycin C) and an aneugen (vinblastine or colchicine) are used as positive controls. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[19]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly continue to yield promising therapeutic candidates. However, the success of these candidates hinges on a deep and early understanding of their safety profiles. The tiered, mechanism-driven approach outlined in this guide enables a robust comparison between compounds, allowing for the selection of candidates with the highest probability of success. By integrating cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity assessments early in the discovery pipeline, research organizations can de-risk their projects, conserve resources, and ultimately, accelerate the delivery of safer, more effective medicines to patients.
Future advancements will likely involve the greater use of complex in vitro models, such as organ-on-a-chip systems and iPSC-derived cells, to improve the prediction of human-specific toxicities and further bridge the gap between preclinical and clinical outcomes.[29][30]
References
- Ames Test Protocol. AAT Bioquest. [URL: https://www.
- Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [URL: https://bio-protocol.org/e2768]
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11559]
- CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [URL: https://www.greenstonebio.com/cartox-herg-toxicity-assay]
- Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6428269/]
- The Importance of Screening Against the hERG Assay. Appgreatlakes. [URL: https://www.appgreatlakes.com/news/the-importance-of-screening-against-the-herg-assay-64f5a432521c5]
- Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [URL: https://www.criver.com/products-services/testing-services/in-vitro-testing/genetic-toxicology-assays/mammalian-cell-in-vitro-micronucleus-test]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08272a]
- In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00128252.2022.2079750]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889218/]
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36233427/]
- Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/ftox.2024.1388147/full]
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. [URL: https://microbiologyinfo.com/ames-test/]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3394]
- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. [URL: https://academic.oup.com/mutage/article/39/2/70/7650808]
- hERG Safety Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/herg-safety-assay.htm]
- The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22813955/]
- hERG Safety. Cyprotex. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]
- Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-marketed-drugs-with-pyrazolo-15-a-pyrimidine-nucleus_fig2_369792680]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S266615252300008X]
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. [URL: https://www.rdiscovery.com/post/application-and-sars-of-pyrazolo-1-5-a-pyrimidine-as-antitumor-agents-scaffold/21a11584-c541-4c6e-821f-825000083201]
- Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-herg-assay-for-assessing-cardiotoxicity-of-ropanicant]
- In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [URL: https://www.slideshare.
- Ames Test. Charles River Laboratories. [URL: https://www.criver.com/products-services/testing-services/in-vitro-testing/genetic-toxicology-assays/ames-test]
- The Ames Test. University of Wisconsin-La Crosse. [URL: https://www.uwlax.edu/globalassets/offices-services/biology/bio-445-molecular-biology/ames-test-2015.pdf]
- Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds. Benchchem. [URL: https://www.benchchem.
- Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en]
- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38656360/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S016777992200021X]
- In vitro toxicology. Wikipedia. [URL: https://en.wikipedia.org/wiki/In_vitro_toxicology]
- The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. [URL: https://www.researchgate.net/publication/230592931_The_role_of_early_in_vivo_toxicity_testing_in_drug_discovery_toxicology]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?query=Cytotoxicity%20MTT%20Assay]
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473461/]
- Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 154. Benchchem. [URL: https://www.benchchem.com/application-notes/assessing-the-cytotoxicity-of-antibacterial-agent-154]
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [URL: https://www.mdpi.com/2218-0532/83/1/27]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541170/]
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39561814/]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [URL: https://www.mdpi.com/1424-8247/15/12/1572]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299943/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. oecd.org [oecd.org]
- 22. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 27. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. greenstonebio.com [greenstonebio.com]
- 30. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1353498-59-5). As a member of the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, this substance is integral to various research and development activities, particularly in medicinal chemistry.[1] Adherence to meticulous disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment.
This document is structured to provide a direct, procedural workflow, grounded in established safety principles and regulatory standards. It moves from hazard identification to waste collection, and finally, to the definitive disposal pathway.
Hazard Identification and Immediate Safety Considerations
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risk factors that dictate the necessary handling and disposal precautions.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in handling areas.[2][3] Mandates careful handling to prevent cross-contamination of surfaces. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided. Contaminated gloves and clothing require immediate and proper disposal.[2][3] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Requires robust eye protection to prevent contact with dust or splashes.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handling should occur in well-ventilated areas or under a chemical fume hood to prevent inhalation of dust or aerosols.[2][3] |
Based on this profile, the primary operational risk involves exposure through ingestion, skin/eye contact, and inhalation. Disposal procedures are therefore designed to contain the solid compound and prevent its release into the laboratory environment or municipal waste streams.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE strategy is required to mitigate the risks identified above. This system serves as the first line of defense for the operator.
Table 2: Mandatory PPE for Handling and Disposal
| Protection Type | Specific Equipment | Rationale and Standard |
|---|---|---|
| Eye/Face Protection | Splash-proof safety goggles and face shield | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected before use and disposed of as contaminated waste after handling.[6] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against spills and contamination of personal clothing.[7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if handling outside of a fume hood or if dust generation is likely.[5] Work should be conducted in a chemical fume hood whenever possible.[8] |
Disposal Workflow: A Step-by-Step Decision and Action Guide
The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram illustrates the decision-making and operational steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
The following protocols provide explicit, step-by-step instructions for managing waste streams containing this compound.
Protocol 1: Collection of Solid Waste
This applies to expired reagents, reaction byproducts, and material from spill cleanups.
-
Container Selection : Choose a wide-mouth, sealable container made of a compatible material such as high-density polyethylene (HDPE) or glass. The original product container is often suitable.[9][10] Ensure the container is in good condition with a tightly fitting cap.
-
Labeling : Affix a "HAZARDOUS WASTE" label to the container.[10] Clearly write the full chemical name, "this compound," and list any other constituents with their approximate percentages.
-
Waste Transfer : Carefully transfer the solid waste into the designated container, minimizing the generation of dust. Use dedicated spatulas and equipment.
-
Closure and Storage : Securely cap the container.[11] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong acids or oxidizing agents.[12] The SAA should be a secondary containment area.
Protocol 2: Management of Contaminated Labware and Disposables
This applies to items such as gloves, weigh boats, pipette tips, and contaminated glassware.
-
Gross Decontamination : Remove as much solid residue as possible from glassware or equipment, transferring the residue to the solid waste container described in Protocol 1.
-
Collection : Place disposable items (gloves, wipes, etc.) directly into the designated solid waste container.
-
Rinsing (for non-disposable items) : For glassware intended for reuse, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Rinsate Disposal : The solvent rinsate is now considered hazardous waste. Collect it in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[9] Do not mix with other waste streams.
Protocol 3: Final Disposal Pathway
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][13] The accepted and required method for final disposal is through a licensed professional service.
-
Contact EHS : Once your waste container is full (no more than 90% capacity) or your project is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent office.[10][11]
-
Professional Disposal : The EHS office will arrange for collection by a licensed hazardous waste disposal company.
-
Incineration : The standard disposal method for this class of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area. Ensure adequate ventilation by working within a fume hood or increasing airflow.
-
Don PPE : Wear the full PPE as detailed in Table 2.
-
Containment and Cleanup :
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry chemical absorbent).
-
Avoid creating dust.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[6]
-
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the used cloth in the hazardous waste container.
-
Reporting : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride.
- Achmem. (n.d.). This compound.
- Capot Chemical. (2010). MSDS of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
El-Adl, K., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 355(12), e2200395. Available at: [Link]
- BenchChem. (2025). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-.
-
Abdel-Wahab, B. F., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1096. Available at: [Link]
- Loba Chemie. (2019). PYRIMIDINE 99% MSDS.
-
El-Gamal, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 143, 107077. Available at: [Link]
- Fisher Scientific. (2024). Safety Data Sheet: Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate.
- EvitaChem. (n.d.). Buy Pyrazolo[1,5-a]pyrimidine derivative 13 (EVT-10967583).
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine.
- CymitQuimica. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-7-ol.
- Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
-
Almanza-Sánchez, R., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. Available at: [Link]
- ChemScene. (n.d.). Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
- National Center for Biotechnology Information. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem Compound Summary for CID 58063474.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (n.d.). Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
- Fluorochem. (n.d.). This compound Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 1353498-59-5 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ethz.ch [ethz.ch]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1353498-59-5). The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including its role as a protein kinase inhibitor.[1] Given the compound's potential bioactivity and inherent chemical hazards, a proactive and informed approach to safety is paramount. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby ensuring both personal well-being and the integrity of your research.
Hazard Profile: Understanding the Risks
This compound is classified with several key hazards that dictate the necessary handling precautions.[2] Understanding these risks is the first step in mitigating them effectively.
GHS Hazard Statements:
These classifications indicate that the compound can cause significant irritation upon contact with the skin, eyes, and respiratory tract. Accidental ingestion is harmful, necessitating immediate medical attention. The causality behind these warnings lies in the molecule's reactivity and its ability to interact with biological tissues. Therefore, the primary safety directive is to prevent direct contact and inhalation at all times.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, ensure the proper engineering controls are in place and you are equipped with the correct PPE. This is a non-negotiable aspect of laboratory work. Facilities must be equipped with an eyewash station and a safety shower.[5]
Engineering Controls:
The most effective way to minimize exposure is to handle this compound within a certified chemical fume hood.[3] A fume hood provides adequate ventilation to keep airborne concentrations low, directly addressing the respiratory irritation hazard (H335).[5]
Personal Protective Equipment (PPE) Summary:
The following table summarizes the required PPE. Do not deviate from these recommendations.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Compatible, chemical-resistant gloves | EN 16523-1 or equivalent | Prevents skin contact and irritation (H315). Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin.[6][7] |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and airborne particles, preventing serious eye irritation (H319).[5][8] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Varies by exposure level | Required if working outside a fume hood or if dust/aerosol generation is unavoidable. This mitigates the risk of respiratory irritation (H335).[5][7] |
| Body | Laboratory coat and protective clothing | N/A | Prevents contamination of personal clothing and skin.[5][6] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical for safety. The following steps provide a procedural guide for handling this compound.
Step 1: Pre-Handling and Preparation
-
Review the SDS: Before any work begins, read and understand the Safety Data Sheet (SDS) for the specific product you are using.[6][9]
-
Designate an Area: Clearly designate the area within the chemical fume hood where the compound will be handled.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, solvents, and reaction vessels, before opening the primary container.
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Handling and Experimental Use
-
Work in a Fume Hood: All manipulations of the solid compound or its solutions must occur in a functioning chemical fume hood.[3]
-
Avoid Dust Generation: When weighing or transferring the solid, do so carefully to avoid creating airborne dust.[7]
-
Prevent Contact: Avoid all contact with eyes, skin, and clothing.[5][6] Do not breathe dust or vapors.[5][9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[3][9] Wash your hands thoroughly with soap and water after handling is complete, even if you wore gloves.[6][9]
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or outside of a containment hood, evacuate personnel from the immediate area.[6][7]
-
Use PPE: Wear the full complement of PPE, including respiratory protection.[6][7]
-
Containment: For a solid spill, gently sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][7] Avoid actions that create dust.[7]
-
Decontamination: After the material is collected, clean the spill site thoroughly.[6]
-
Environmental Protection: Do not allow the chemical or cleanup materials to enter drains or waterways.[6][7][9]
Step 4: Storage
Proper storage is essential for maintaining chemical integrity and safety.
-
Container: Keep the container tightly closed and upright.[5][6]
-
Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] Many suppliers recommend refrigeration (2-8°C).[10]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[9]
Step 5: Waste Disposal
Chemical waste must be handled with as much care as the parent compound.
-
Containerization: Collect waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.[7]
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[9]
-
Disposal Protocol: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[7][9] Contaminated packaging should be treated as unused product.[7]
Workflow Diagram: Safe Handling Protocol
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Conclusion
By internalizing the principles outlined in this guide—understanding the hazards, rigorously using controls and PPE, and adhering to a systematic workflow—you build a resilient safety culture. This proactive stance not only protects you and your colleagues but also upholds the scientific integrity of your work. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your environment.
References
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. [Online] Available at: [Link]
-
Capot Chemical. MSDS of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Online] Revision Date 12/15/2010. Available at: [Link]
-
PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. [Online] National Center for Biotechnology Information. Available at: [Link]
-
LookChem. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Safety Data Sheets(SDS). [Online] Available at: [Link]
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Universal Biologicals. This compound. [Online] Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Online] PubMed Central. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.fi [fishersci.fi]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
